molecular formula C50H93NO9 B15578899 CCD Lipid01 CAS No. 1799316-64-5

CCD Lipid01

货号: B15578899
CAS 编号: 1799316-64-5
分子量: 852.3 g/mol
InChI 键: CHTXXFZHKGGQGX-IFLFXUNCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CCD Lipid01 is a useful research compound. Its molecular formula is C50H93NO9 and its molecular weight is 852.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

1799316-64-5

分子式

C50H93NO9

分子量

852.3 g/mol

IUPAC 名称

[2-[3-(diethylamino)propoxycarbonyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C50H93NO9/c1-6-11-14-17-20-21-22-23-24-25-26-27-28-29-32-36-47(52)58-43-46(45-60-50(54)57-42-35-39-51(9-4)10-5)44-59-48(53)37-38-49(55-40-33-30-18-15-12-7-2)56-41-34-31-19-16-13-8-3/h20-21,23-24,46,49H,6-19,22,25-45H2,1-5H3/b21-20-,24-23-

InChI 键

CHTXXFZHKGGQGX-IFLFXUNCSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to CCD Lipid01: A Cationic Lipid for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCD Lipid01, also known as LP-01 or CIN-16645, is a novel, synthetic cationic lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the delivery of biologically active agents, particularly nucleic acids such as mRNA and siRNA, to cells and tissues.[1][2][3][4][5] Its unique chemical structure is engineered to ensure efficient encapsulation of therapeutic payloads and promote their release into the cytoplasm, making it a significant tool in the development of next-generation therapies, including vaccines and gene therapies. This guide provides a comprehensive overview of the technical aspects of this compound, including its physicochemical properties, its role in drug delivery, and detailed experimental protocols for its application.

Physicochemical Properties

This compound is characterized by the following properties:

PropertyValueSource
CAS Number 1799316-64-5[1][2][4][5]
Molecular Formula C50H93NO9[1][2]
Molecular Weight 852.27 g/mol [2]
Purity >95% to >99% (vendor dependent)[1][3]
Appearance A solution (e.g., in methyl acetate)[4]
Solubility Soluble in Dichloromethane, DMF, DMSO, Ethanol (B145695)[4]
pKa ~6.1[3][4]

Mechanism of Action in Drug Delivery

As a cationic lipid, this compound plays a central role in the formation and function of lipid nanoparticles for drug delivery. The proposed mechanism of action follows a multi-step process, which is typical for cationic lipid-based delivery systems.

A key application of this compound has been demonstrated in the in vivo delivery of CRISPR/Cas9 machinery for gene editing. In a seminal study, LNPs incorporating this compound (referred to as LP-01) were used to deliver Cas9 mRNA and a single-guide RNA (sgRNA) targeting the transthyretin (Ttr) gene in mice. This resulted in significant and durable gene editing in the liver, leading to a reduction in serum Ttr levels for at least 12 months.[4]

Below is a DOT script visualizing the logical workflow of this groundbreaking in vivo gene editing experiment.

in_vivo_gene_editing_workflow cluster_formulation LNP Formulation cluster_delivery In Vivo Delivery & Gene Editing cluster_analysis Outcome Analysis Cas9_mRNA Cas9 mRNA LNP_Formation Lipid Nanoparticle (LNP) Assembly Cas9_mRNA->LNP_Formation sgRNA sgRNA (Ttr target) sgRNA->LNP_Formation CCD_Lipid01 This compound (LP-01) CCD_Lipid01->LNP_Formation Helper_Lipids Helper Lipids (DSPC, Cholesterol, PEG-DMG) Helper_Lipids->LNP_Formation Administration Systemic Administration (to mice) LNP_Formation->Administration Liver_Targeting LNP Accumulation in Liver Hepatocytes Administration->Liver_Targeting Gene_Editing CRISPR/Cas9 Mediated Ttr Gene Editing Liver_Targeting->Gene_Editing Ttr_Reduction Reduced Serum Ttr Levels Gene_Editing->Ttr_Reduction Monitoring Long-term Monitoring (up to 12 months) Ttr_Reduction->Monitoring

In vivo CRISPR/Cas9 gene editing workflow using this compound-formulated LNPs.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research and development. The following protocols are based on established methods for LNP formulation and in vitro/in vivo applications.

Lipid Nanoparticle (LNP) Formulation

This protocol describes the formulation of LNPs containing this compound for the encapsulation of nucleic acids.

Materials:

  • This compound (LP-01)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG)

  • Nucleic acid (e.g., mRNA, sgRNA)

  • Ethanol, 200 proof

  • Citrate (B86180) buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, DSPC, Cholesterol, and PEG-DMG in ethanol at a molar ratio of 50:10:38.5:1.5.

    • The final lipid concentration in ethanol will depend on the microfluidic system and desired particle characteristics.

  • Prepare Nucleic Acid Solution:

    • Dissolve the nucleic acid in the citrate buffer to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid stock solution (in ethanol) and the nucleic acid solution (in aqueous buffer) into separate syringes.

    • Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce the self-assembly of the LNPs.

  • Dialysis and Concentration:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated nucleic acid, and to neutralize the pH. Use appropriate dialysis tubing (e.g., 10 kDa MWCO).

    • Concentrate the dialyzed LNPs to the desired final concentration using a suitable method such as centrifugal filtration.

  • Sterile Filtration:

    • Filter the final LNP formulation through a 0.22 µm sterile filter.

    • Store the sterile LNPs at 4°C for short-term use or at -80°C for long-term storage.

In Vitro Transfection

This protocol outlines the steps for transfecting cells in culture with this compound-formulated LNPs.

Materials:

  • This compound-LNPs encapsulating the nucleic acid of interest

  • Cells of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Serum-free medium

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of LNP-Medium Complex:

    • On the day of transfection, dilute the required amount of LNPs in serum-free medium.

    • Gently mix and incubate at room temperature for 15-30 minutes to allow for complex formation.

  • Transfection:

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the LNP-medium complex to the cells.

    • Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.

    • Incubate the cells for 24-72 hours, depending on the experimental endpoint.

  • Analysis:

    • Assay the cells for the desired outcome, such as gene expression (e.g., via qPCR or western blot) or gene editing (e.g., via sequencing).

The following DOT script illustrates the general workflow for in vitro transfection using LNPs.

in_vitro_transfection_workflow Cell_Seeding 1. Seed cells in multi-well plate LNP_Dilution 2. Dilute LNPs in serum-free medium Cell_Seeding->LNP_Dilution Complex_Formation 3. Incubate for complex formation LNP_Dilution->Complex_Formation Cell_Treatment 4. Add LNP complexes to cells Complex_Formation->Cell_Treatment Incubation 5. Incubate for 4-6 hours Cell_Treatment->Incubation Medium_Change 6. Replace with fresh complete medium Incubation->Medium_Change Post_Incubation 7. Incubate for 24-72 hours Medium_Change->Post_Incubation Analysis 8. Analyze for gene expression/editing Post_Incubation->Analysis

General workflow for in vitro transfection with lipid nanoparticles.

Conclusion

This compound represents a significant advancement in the field of cationic lipids for nucleic acid delivery. Its demonstrated efficacy in preclinical models for in vivo gene editing highlights its potential for the development of novel therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this promising delivery vehicle. As with any delivery system, optimization of LNP formulations and delivery parameters for specific applications will be crucial for achieving desired therapeutic outcomes.

References

An In-depth Technical Guide to CCD Lipid01: Structure, Properties, and Applications in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCD Lipid01 is a cationic lipid that has garnered significant interest within the drug delivery field, particularly for its application in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics such as mRNA and siRNA. Its unique chemical structure facilitates the encapsulation of negatively charged payloads and promotes cellular uptake and endosomal escape, critical steps for the successful intracellular delivery of active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and experimental protocols related to this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound, also known by its IUPAC name (9Z,12Z)-3-((4,4-Bis(octyloxy)butanoyl)oxy)-2-((((3-(diethylamino)propoxy)carbonyl)oxy)methyl)propyl octadeca-9,12-dienoate, is a multi-component lipid designed for optimal performance in lipid-based drug delivery systems.[1] Its structure features a central glycerol (B35011) backbone, two lipophilic tails, and a cationic head group.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name (9Z,12Z)-3-((4,4-Bis(octyloxy)butanoyl)oxy)-2-((((3-(diethylamino)propoxy)carbonyl)oxy)methyl)propyl octadeca-9,12-dienoate[1]
CAS Number 1799316-64-5[1]
Molecular Formula C₅₀H₉₃NO₉
Molecular Weight 852.27 g/mol
Appearance Colorless to light yellow liquid
Density 0.969 ± 0.06 g/cm³
Solubility Soluble in DMSO (100 mg/mL with ultrasonic treatment), ethanol (B145695), and corn oil. Insoluble in water.
Storage Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is detailed in patent WO2015095340A1 and involves a multi-step process. The following is a representative synthetic scheme based on the information available.

Workflow for the Synthesis of this compound

G cluster_intermediates Intermediate Synthesis cluster_coupling Coupling Reaction cluster_purification Purification Intermediate_13b Intermediate 13b Reaction_Mixture Reaction Mixture: - Intermediate 13b - Intermediate 13c - DMAP - DIPEA - Dichloromethane (B109758) Intermediate_13b->Reaction_Mixture Intermediate_13c Intermediate 13c Intermediate_13c->Reaction_Mixture EDC_Addition Add EDC Reaction_Mixture->EDC_Addition 1. Mix intermediates and reagents Stirring Stir at room temperature EDC_Addition->Stirring 2. Initiate coupling Purification_Step Purification by column chromatography Stirring->Purification_Step 3. After reaction completion Final_Product This compound Purification_Step->Final_Product

Caption: A simplified workflow for the synthesis of this compound.

Detailed Methodology:

In a round bottom flask, Intermediate 13b (10.9 g, 31.6 mmol), 4-dimethylaminopyridine (B28879) (DMAP; 773 mg, 6.33 mmol), N,N-diisopropylethylamine (DIPEA; 11.05 ml, 63.3 mmol), and Intermediate 13c (13.99 g, 38 mmol) are dissolved in dichloromethane (100 mL).[1] To this solution, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC; 12.13 g, 63.3 mmol) is added in one portion.[1] The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography or liquid chromatography-mass spectrometry. Upon completion, the crude product is purified by column chromatography on silica (B1680970) gel to yield the final product, this compound.

Preparation of this compound Solution for In Vivo Studies

For in vivo applications, this compound is typically formulated into a solution to ensure its bioavailability. A common protocol involves the use of co-solvents.

Protocol for a 2.5 mg/mL Clear Solution:

  • Prepare a stock solution of this compound in DMSO at a concentration of 25.0 mg/mL.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.

  • Finally, add 450 µL of saline to the mixture to bring the final volume to 1 mL.

  • If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.

Table 2: In Vivo Formulation Components

ComponentVolume Percentage
DMSO10%
PEG30040%
Tween-805%
Saline45%
Formulation of Lipid Nanoparticles (LNPs)

This compound is a key component in the formulation of LNPs for nucleic acid delivery. A general protocol for preparing mRNA-loaded LNPs using a microfluidic mixing approach is outlined below. This method allows for the consistent and scalable production of LNPs with uniform size distribution.[2]

Workflow for LNP Formulation

G cluster_solutions Solution Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification and Concentration Organic_Phase Organic Phase: - this compound - Phospholipid (e.g., DOPE) - Cholesterol - PEG-Lipid (in Ethanol) Microfluidics Microfluidic Device Organic_Phase->Microfluidics Aqueous_Phase Aqueous Phase: - mRNA (in acidic buffer, e.g., pH 4) Aqueous_Phase->Microfluidics Dialysis Dialysis against PBS (pH 7.4) Microfluidics->Dialysis Rapid Mixing LNP_Product mRNA-loaded LNPs Dialysis->LNP_Product

Caption: General workflow for the formulation of mRNA-loaded LNPs.

Detailed Methodology:

  • Prepare the Organic Phase: Dissolve this compound, a phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE), cholesterol, and a PEG-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]) in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[3][4]

  • Prepare the Aqueous Phase: Dissolve the mRNA payload in an acidic aqueous buffer (e.g., sodium acetate (B1210297) buffer, pH 4).

  • Microfluidic Mixing: Use a microfluidic mixing device to rapidly combine the organic and aqueous phases at a controlled flow rate. This rapid mixing leads to the self-assembly of the lipids around the mRNA, forming the LNPs.[2]

  • Purification: The resulting LNP suspension is then purified and concentrated, typically by dialysis or tangential flow filtration against a neutral buffer such as phosphate-buffered saline (PBS), pH 7.4, to remove the ethanol and unencapsulated mRNA.[2]

Characterization of Lipid Nanoparticles

The physicochemical properties of the formulated LNPs are critical for their in vivo performance and must be thoroughly characterized.

Table 3: LNP Characterization Parameters and Methods

ParameterMethodPurpose
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Determines the average size and size distribution of the LNPs, which influence their biodistribution and cellular uptake.
Zeta Potential Electrophoretic Light Scattering (ELS)Measures the surface charge of the LNPs, which affects their stability and interaction with cell membranes.
mRNA Encapsulation Efficiency RiboGreen Assay (or similar)Quantifies the percentage of mRNA that is successfully encapsulated within the LNPs.
Morphology Cryogenic Transmission Electron Microscopy (Cryo-TEM)Visualizes the shape and internal structure of the LNPs.

Mechanism of Action: Cellular Uptake and Endosomal Escape

The delivery of nucleic acids to the cytoplasm of target cells by cationic lipid-based LNPs is a multi-step process that begins with cellular uptake, primarily through endocytosis.

Signaling Pathway for LNP Cellular Uptake

G cluster_uptake Cellular Uptake Pathways cluster_trafficking Intracellular Trafficking cluster_release Payload Release LNP Cationic LNP Cell_Membrane Cell Membrane LNP->Cell_Membrane Adsorption Clathrin Clathrin-Mediated Endocytosis Cell_Membrane->Clathrin Caveolae Caveolae-Mediated Endocytosis Cell_Membrane->Caveolae Macropinocytosis Macropinocytosis Cell_Membrane->Macropinocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Clathrin->Early_Endosome Caveolae->Early_Endosome Macropinocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (pH ~4.5-5.0) Late_Endosome->Lysosome Fusion Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Proton Sponge Effect & Membrane Destabilization Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm mRNA_Translation mRNA Translation (Protein Synthesis) Cytoplasm->mRNA_Translation

Caption: Cellular uptake and intracellular trafficking of cationic LNPs.

Cationic LNPs are thought to be internalized by cells through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[5][6][7] The specific pathway can depend on the cell type and the physicochemical properties of the LNPs.

Once inside the cell, the LNPs are trafficked through the endosomal pathway, moving from early endosomes to late endosomes and eventually to lysosomes. The acidic environment of the late endosome is crucial for the release of the nucleic acid payload. The cationic lipid, such as this compound, becomes protonated in the acidic environment of the endosome. This protonation is thought to facilitate the destabilization of the endosomal membrane through a "proton sponge" effect and interactions with anionic lipids in the endosomal membrane, leading to the release of the mRNA into the cytoplasm where it can be translated into protein.[8]

Conclusion

This compound is a versatile and effective cationic lipid for the formulation of lipid nanoparticles for the delivery of nucleic acid-based therapeutics. Its well-defined chemical structure and physicochemical properties, combined with established protocols for its synthesis, formulation, and characterization, make it a valuable tool for researchers and drug developers. A thorough understanding of its mechanism of action, particularly the pathways of cellular uptake and endosomal escape, will continue to drive the optimization of LNP-based drug delivery systems for a wide range of therapeutic applications.

References

The Core Mechanism of CCD Lipid01: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action for CCD Lipid01, a cationic lipid utilized in the delivery of biologically active agents. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of its core functionalities. While specific quantitative data for this compound is not publicly available, this guide outlines the well-established principles of cationic lipid-based delivery systems, which are presumed to govern the function of this compound.

Introduction to this compound

This compound is a cationic lipid with the chemical formula C50H93NO9 and CAS number 1799316-64-5. It is designed for the formulation of lipid nanoparticles (LNPs) to deliver biologically active molecules, such as RNA and DNA, to target cells and tissues. The primary function of this compound is to complex with negatively charged nucleic acids, facilitate their entry into cells, and ensure their release into the cytoplasm where they can exert their biological effect. A key design consideration for this compound, as suggested in patent literature, is to offer an improved therapeutic index by enhancing delivery efficacy while minimizing toxicity.[1]

General Mechanism of Action

The mechanism of action of this compound is predicated on its cationic nature and its role as a key component of a lipid nanoparticle delivery system. This process can be broken down into several key stages:

Lipid Nanoparticle (LNP) Formulation

This compound is typically formulated into LNPs along with other lipid components. These formulations are critical for the stability, biocompatibility, and delivery efficiency of the cargo. A typical LNP formulation includes:

  • Cationic Lipid (this compound): Interacts electrostatically with the negatively charged nucleic acid cargo, leading to its encapsulation.

  • Phospholipid (e.g., DOPE, DSPC): A helper lipid that contributes to the structural integrity of the nanoparticle and can aid in endosomal escape.

  • Cholesterol: Another structural component that modulates membrane fluidity and stability.

  • PEGylated Lipid (PEG-lipid): Forms a hydrophilic layer on the surface of the LNP, which prevents aggregation and reduces clearance by the immune system, thereby increasing circulation time.

The lipids are typically dissolved in an organic solvent and rapidly mixed with an aqueous solution containing the nucleic acid cargo at a low pH. This process leads to the self-assembly of LNPs with the cargo encapsulated within.

LNP_Formulation_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nucleic_Acid Nucleic Acid Cargo (e.g., mRNA, siRNA) Mixing Rapid Mixing (e.g., Microfluidics) Nucleic_Acid->Mixing Aqueous_Buffer Aqueous Buffer (Low pH) Aqueous_Buffer->Mixing CCD_Lipid01 This compound CCD_Lipid01->Mixing Helper_Lipids Helper Lipids (Phospholipid, Cholesterol) Helper_Lipids->Mixing PEG_Lipid PEG-Lipid PEG_Lipid->Mixing Ethanol (B145695) Ethanol Ethanol->Mixing Self_Assembly LNP Self-Assembly Mixing->Self_Assembly Purification Purification/ Buffer Exchange Self_Assembly->Purification Sterile_Filtration Sterile Filtration Purification->Sterile_Filtration Final_LNP Final LNP Formulation Sterile_Filtration->Final_LNP

Fig. 1: General workflow for the formulation of lipid nanoparticles (LNPs).
Cellular Uptake and Endosomal Escape

Once administered, the LNPs circulate and eventually come into contact with target cells. The positively charged surface of the LNPs (or the exposure of positive charges upon interaction with the cell membrane) facilitates binding to the negatively charged cell surface. The primary mechanism of cellular entry is thought to be endocytosis.

Following endocytosis, the LNPs are enclosed within endosomes. For the nucleic acid cargo to be effective, it must be released from the endosome into the cytoplasm. This is a critical step where cationic lipids like this compound play a crucial role. The "proton sponge" hypothesis is a widely accepted model for this process. The amine groups on the cationic lipid can become protonated in the acidic environment of the late endosome. This influx of protons is followed by an influx of chloride ions and water, leading to osmotic swelling and eventual rupture of the endosomal membrane, releasing the cargo into the cytoplasm.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm LNP LNP carrying Nucleic Acid Endocytosis Endocytosis LNP->Endocytosis Binding to Cell Membrane Released_Cargo Released Nucleic Acid (Translation/Silencing) Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome (Acidification) Early_Endosome->Late_Endosome Maturation Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Proton Sponge Effect Endosomal_Escape->Released_Cargo

Fig. 2: Cellular uptake and endosomal escape of lipid nanoparticles.
Potential Immunostimulatory Effects

Cationic lipids and the nucleic acid cargo itself can be recognized by the innate immune system. Toll-like receptors (TLRs), such as TLR3, TLR7, and TLR8, located in the endosomal compartment, can recognize single-stranded and double-stranded RNA. Activation of these receptors can trigger downstream signaling cascades leading to the production of pro-inflammatory cytokines and interferons. While this can be an adverse effect, it can also be harnessed for therapeutic benefit, for example, in the context of vaccine adjuvants to enhance the immune response. The patent for this compound suggests its potential use in inducing an immune response.[1]

Quantitative Data and Characterization

A thorough characterization of LNPs formulated with this compound is essential to ensure their quality, efficacy, and safety. The following tables summarize the key parameters that are typically evaluated. Note: Specific values for this compound are not publicly available and are therefore left blank.

Table 1: Physicochemical Properties of LNPs

ParameterTypical RangeValue for this compound LNPsMethod of Analysis
Particle Size (Diameter) 50 - 150 nm-Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2-Dynamic Light Scattering (DLS)
Zeta Potential Slightly negative to neutral at physiological pH-Laser Doppler Velocimetry
Encapsulation Efficiency > 90%-RiboGreen Assay, HPLC
Lipid Concentration Variable-HPLC-CAD
Nucleic Acid Concentration Variable-UV-Vis Spectroscopy, RiboGreen Assay

Table 2: In Vitro and In Vivo Performance Metrics

ParameterDescriptionValue for this compound LNPsMethod of Analysis
Transfection Efficiency Percentage of cells expressing the delivered gene or showing gene knockdown.-Flow Cytometry, Luciferase Assay, Western Blot, qPCR
Cytotoxicity (IC50) Concentration at which 50% of cell viability is lost.-MTT Assay, LDH Assay
In Vivo Biodistribution Distribution of LNPs to different organs and tissues.-In Vivo Imaging (IVIS), qPCR, ELISA
Pharmacokinetics (PK) The absorption, distribution, metabolism, and excretion of the LNPs.-ELISA, HPLC-MS/MS
Immunogenicity Measurement of cytokine and chemokine induction.-ELISA, Luminex Assay

Experimental Protocols

Detailed experimental protocols for the formulation and characterization of LNPs are crucial for reproducible research. The following outlines a general protocol that can be adapted for use with this compound.

LNP Formulation via Microfluidic Mixing

This protocol describes a common method for producing uniform LNPs.

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, a phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration is typically in the range of 10-25 mM.

  • Preparation of Nucleic Acid Solution:

    • Dissolve the nucleic acid (e.g., mRNA) in an aqueous buffer with a low pH (e.g., citrate (B86180) buffer, pH 4.0). The concentration will depend on the desired final formulation.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

    • Pump the two solutions through a microfluidic mixing chip (e.g., a staggered herringbone mixer) at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing induces the self-assembly of LNPs.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP suspension against a neutral pH buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH. Tangential flow filtration (TFF) can also be used for larger scale preparations.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Characterization of LNPs
  • Size and Polydispersity:

    • Dilute the LNP sample in PBS and measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Zeta Potential:

    • Dilute the LNP sample in an appropriate buffer and measure the surface charge using a laser Doppler velocimeter.

  • Encapsulation Efficiency:

    • Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen for RNA).

    • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).

    • The encapsulation efficiency is calculated as: ((Total Fluorescence - Free Fluorescence) / Total Fluorescence) * 100%.

In Vitro Transfection Assay
  • Cell Seeding:

    • Seed target cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • Dilute the LNP formulation in cell culture medium to the desired final concentration of the nucleic acid cargo.

    • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 24-72 hours) to allow for uptake and expression or knockdown of the target gene.

  • Analysis:

    • Assess the outcome of the transfection. For reporter genes (e.g., GFP, luciferase), measure the signal using flow cytometry or a luminometer. For gene knockdown, measure the target mRNA or protein levels using qPCR or Western blot, respectively.

Conclusion

This compound is a cationic lipid that functions as a critical component of lipid nanoparticle delivery systems for biologically active agents. Its mechanism of action is based on the established principles of electrostatic interaction with cargo, self-assembly into nanoparticles, cellular uptake via endocytosis, and endosomal escape to release the cargo into the cytoplasm. While specific performance data for this compound is not publicly available, this guide provides a robust framework for understanding its function and for designing and evaluating LNP formulations for research and therapeutic development. Further studies are required to elucidate the specific characteristics and advantages of this compound in various applications.

References

An In-depth Technical Guide to CCD-LP01 for Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to CCD-LP01: A Potent Cationic Lipid for Gene Delivery

CCD-LP01 (also known as LP-01) is a state-of-the-art ionizable cationic lipid designed for the effective delivery of genetic material, such as messenger RNA (mRNA) and single-guide RNA (sgRNA), into cells.[1][2][3][4] Its chemical structure, (9Z,12Z)-3-((4,4-bis(octyloxy)butanoyl)oxy)-2-((((3-(diethylamino)propoxy)carbonyl)oxy)methyl)propyl octadeca-9,12-dienoate, underpins its function as a key component of Lipid Nanoparticles (LNPs). These LNPs serve as a vehicle to protect the nucleic acid payload from degradation and facilitate its uptake and subsequent release into the cytoplasm of target cells. CCD-LP01 is characterized by a pKa of approximately 6.1, a property that is crucial for its mechanism of action.[1][3][5] At a lower pH, such as that found in endosomes, the lipid becomes protonated, which is believed to aid in the disruption of the endosomal membrane and the release of the genetic payload. Furthermore, CCD-LP01 is biodegradable, which can lead to reduced bioaccumulation in the liver compared to other ionizable lipids like MC3.[5]

This guide provides a comprehensive overview of the fundamental principles of CCD-LP01-mediated gene delivery, including detailed formulation protocols, characterization techniques, and in vivo applications.

Core Principles of CCD-LP01-Based Lipid Nanoparticle Formulation

The successful delivery of nucleic acids using CCD-LP01 hinges on its formulation into a multi-component LNP. Each component plays a critical role in the stability, delivery efficiency, and biocompatibility of the nanoparticle.

  • Ionizable Cationic Lipid (CCD-LP01): At the heart of the LNP, CCD-LP01's primary role is to electrostatically interact with the negatively charged nucleic acid backbone, facilitating encapsulation.[6] Its ionizable nature—neutral at physiological pH and becoming positively charged in the acidic environment of the endosome—is key to minimizing toxicity and enabling endosomal escape.[6]

  • Helper Lipid (e.g., DSPC, DOPE): These neutral lipids contribute to the structural integrity of the LNP.[6] They help to stabilize the lipid bilayer and can influence the fusogenicity of the nanoparticle, which is important for endosomal escape.

  • Cholesterol: As a structural "helper" lipid, cholesterol is incorporated to modulate the fluidity and stability of the lipid bilayer, contributing to the overall integrity of the LNP during circulation.[6]

  • PEGylated Lipid (e.g., DMG-PEG 2000): A polyethylene (B3416737) glycol (PEG) conjugated lipid is included to provide a hydrophilic shield on the surface of the LNP. This "stealth" coating reduces opsonization (the process of marking particles for phagocytosis) and extends the circulation half-life of the nanoparticles in the bloodstream.[6]

The precise ratio of these components is critical for the efficacy of the LNP formulation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of CCD-LP01-based LNPs from comparative studies.

Table 1: Biophysical Characteristics of mRNA-LNPs

Ionizable LipidAverage Diameter (nm)Polydispersity Index (PDI)mRNA Encapsulation Efficiency (%)
LP-01 (CCD-LP01) < 100< 0.2High
ALC-0315< 100< 0.2High
cKK-E12~150< 0.2Less Robust

Data sourced from a comparative study by Cayman Chemical.[7][8]

Table 2: In Vitro Luciferase Expression in A549 and Huh7 Cells

Ionizable LipidLuciferase Expression (relative to control)
LP-01 (CCD-LP01) Significant induction
ALC-0315Significant induction
cKK-E12Significant induction

Note: Minimal differences were observed between the formulations at lower concentrations.[7]

Table 3: In Vivo Luciferase Expression (Intravenous Administration in BALB/c Mice)

Ionizable LipidRelative Potency of Luciferase Expression (2 hours post-injection)
LP-01 (CCD-LP01) Notable expression
ALC-0315Most potent
cKK-E12Notable expression

Data sourced from a comparative study by Cayman Chemical.[7]

Table 4: In Vivo Organ Tropism of mRNA-LNPs (Ex Vivo Imaging 6 Hours Post-Injection)

Ionizable LipidPrimary Organ of AccumulationOrgan Tropism Ranking
LP-01 (CCD-LP01) LiverLiver > Spleen > Lung
ALC-0315LiverLiver > Spleen > Lung
cKK-E12LiverLiver > Spleen > Lung

Minimal luciferase activity was observed in the kidneys and brain for all formulations.[7]

Visualizing the Fundamentals: Diagrams and Workflows

The Structure of a CCD-LP01 Lipid Nanoparticle

LNP_Structure cluster_LNP CCD-LP01 LNP Cross-Section cluster_core Aqueous Core cluster_lipid_bilayer Lipid Bilayer CCD_LP01 CCD-LP01 Helper_Lipid Helper Lipid Cholesterol Cholesterol PEG_Lipid PEG-Lipid

Caption: Schematic of a CCD-LP01 Lipid Nanoparticle encapsulating mRNA.

Proposed Mechanism of Endosomal Escape

Endosomal_Escape cluster_cell Cellular Uptake and Endosomal Pathway LNP CCD-LP01 LNP (Physiological pH ~7.4) Endocytosis Endocytosis LNP->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Protonation CCD-LP01 becomes protonated (+ charge) Late_Endosome->Protonation Membrane_Fusion Interaction with endosomal membrane Protonation->Membrane_Fusion mRNA_Release mRNA released into cytoplasm Membrane_Fusion->mRNA_Release

Caption: The proposed pH-dependent endosomal escape mechanism of CCD-LP01 LNPs.

Experimental Workflow for In Vivo Gene Delivery

Experimental_Workflow cluster_formulation LNP Formulation cluster_in_vivo In Vivo Study Lipid_Mix Prepare Lipid Mix (CCD-LP01, Helper, Cholesterol, PEG-Lipid) in Ethanol (B145695) Microfluidic_Mixing Microfluidic Mixing Lipid_Mix->Microfluidic_Mixing mRNA_Solution Prepare mRNA in Aqueous Buffer (e.g., Sodium Acetate, pH 4.5) mRNA_Solution->Microfluidic_Mixing Dialysis Dialysis against PBS (pH 7.4) Microfluidic_Mixing->Dialysis Characterization Characterization (Size, PDI, Encapsulation) Dialysis->Characterization Administration Intravenous Administration to Animal Model (e.g., BALB/c mice) Characterization->Administration Imaging In Vivo Imaging (e.g., IVIS for Luciferase) Administration->Imaging Organ_Harvest Organ Harvest Imaging->Organ_Harvest Ex_Vivo_Imaging Ex Vivo Imaging Organ_Harvest->Ex_Vivo_Imaging

Caption: A typical workflow for the formulation and in vivo evaluation of CCD-LP01 LNPs.

Detailed Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol is adapted from established methods for LNP formulation.[7][8]

  • Preparation of Lipid Stock Solutions:

    • Dissolve CCD-LP01, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol to create individual stock solutions. The concentrations will depend on the desired final lipid ratios.

    • For example, a lipid mix could be prepared in ethanol with a molar ratio of 50:10:38.5:1.5 (CCD-LP01:DSPC:Cholesterol:DMG-PEG 2000).

  • Preparation of a Complete Lipid Mix:

    • Combine the individual lipid stock solutions in the desired molar ratios to create the final lipid mixture in ethanol.

  • Preparation of the Aqueous Phase:

    • Dilute the nucleic acid (e.g., luciferase mRNA) in an acidic aqueous buffer. A common choice is 50 mM sodium acetate, pH 4.5.[7]

  • Microfluidic Mixing:

    • Load the lipid mixture (in ethanol) and the nucleic acid solution (in aqueous buffer) into separate syringes for a microfluidic mixing system.

    • Set the total flow rate and the flow rate ratio. A typical ratio is 3:1 (aqueous:lipid).[7]

    • Initiate mixing. The rapid mixing of the two phases causes the self-assembly of the lipids around the nucleic acid, forming the LNPs.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS), pH 7.4, overnight to remove the ethanol and exchange the buffer.

    • For in vivo studies, the LNPs can be concentrated using centrifugal filter units (e.g., 30 MWCO Amicon concentrators) and sterile-filtered prior to injection.[7][8]

Characterization of LNPs
  • Size and Polydispersity Index (PDI) Measurement:

    • Use Dynamic Light Scattering (DLS) to determine the average hydrodynamic diameter and the PDI of the LNP formulation.

    • Dilute a small aliquot of the LNP solution in PBS for measurement.

    • A low PDI (< 0.2) indicates a narrow and uniform particle size distribution.[8]

  • mRNA Encapsulation Efficiency:

    • This can be determined using a fluorescent RNA-binding dye (e.g., RiboGreen assay).

    • Measure the fluorescence of the LNP sample before and after the addition of a detergent (e.g., 0.5% Triton X-100).

    • The detergent disrupts the lipid nanoparticles, exposing the encapsulated mRNA to the dye and resulting in a significant increase in fluorescence.

    • The encapsulation efficiency is calculated as: ((Fluorescence after detergent - Fluorescence before detergent) / Fluorescence after detergent) * 100%.

In Vitro Transfection Protocol

This protocol is a general guideline and should be optimized for the specific cell line.

  • Cell Seeding:

    • Seed the target cells (e.g., A549 or Huh7) in a 96-well plate at a density that will result in approximately 70-90% confluency at the time of transfection.

  • LNP Treatment:

    • Dilute the LNP-mRNA formulation in cell culture medium to the desired final concentrations (e.g., 125, 250, or 500 ng/mL of mRNA).[7]

    • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation and Analysis:

    • Incubate the cells for a specified period (e.g., 24 hours).

    • To measure the expression of a reporter gene like luciferase, use a commercially available assay kit (e.g., ONE-Glo™ assay) and measure luminescence with a plate reader.

In Vivo Biodistribution Study

All animal procedures must be performed in accordance with institutional and national guidelines.

  • Animal Model:

    • Female BALB/c mice are a commonly used model.[7]

  • LNP Administration:

    • Administer the LNP-mRNA formulation intravenously at a specified dose (e.g., 0.75 mg/kg).[7]

  • In Vivo Imaging:

    • At desired time points (e.g., 2 and 6 hours post-injection), anesthetize the mice and inject a substrate for the reporter protein (e.g., D-luciferin for luciferase).

    • Image the animals using an in vivo imaging system (IVIS) to detect bioluminescence.

  • Ex Vivo Imaging:

    • At the end of the experiment, euthanize the mice and harvest the organs of interest (e.g., liver, spleen, lungs, kidneys, brain).

    • Place the organs in a plate with the substrate solution and image them using the IVIS to quantify the reporter gene expression in each organ.

Conclusion

CCD-LP01 is a highly effective ionizable cationic lipid for the formulation of LNPs for gene delivery. Its favorable biophysical properties, including a pKa that facilitates endosomal escape and its biodegradable nature, make it a compelling choice for both in vitro and in vivo applications. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of CCD-LP01 in their work. As with any delivery system, optimization of the LNP formulation and delivery parameters for the specific application is crucial for achieving maximal therapeutic efficacy.

References

An In-depth Technical Guide to the Biophysical Characteristics of Cationic Lipid Nanoparticles Featuring CCD Lipid01

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to CCD Lipid01

This compound is a cationic lipid utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of biologically active agents, such as messenger RNA (mRNA) and small interfering RNA (siRNA), to cells and tissues. As a key component of the LNP structure, this compound plays a crucial role in encapsulating and protecting the nucleic acid cargo, facilitating cellular uptake, and enabling endosomal escape for cytosolic delivery.

Below are the fundamental chemical properties of this compound:

PropertyValue
Chemical Formula C50H93NO9
Molecular Weight 852.27 g/mol
CAS Number 1799316-64-5
General Biophysical Characteristics of Lipid Nanoparticles

The efficacy and safety of LNP-based drug delivery systems are critically dependent on their biophysical properties. These characteristics are meticulously controlled during the formulation process and rigorously measured to ensure consistency and performance. The following table summarizes the key biophysical parameters for LNP characterization.

ParameterTypical RangeSignificance
Particle Size (Hydrodynamic Diameter) 50 - 200 nmInfluences biodistribution, cellular uptake, and immunogenicity.[1]
Polydispersity Index (PDI) < 0.2Indicates the uniformity of the particle size distribution. A lower PDI is desirable for consistent performance.[2]
Zeta Potential Varies with pHRepresents the surface charge of the LNPs. A net positive or neutral charge at physiological pH can influence interactions with biological membranes and serum components.
Encapsulation Efficiency > 90%The percentage of the drug or nucleic acid cargo successfully encapsulated within the LNPs. High encapsulation efficiency is crucial for therapeutic potency.[2]
Morphology Spherical, with a dense coreThe shape and internal structure of the LNPs, which can impact stability and cargo release.
Lamellarity Unilamellar or multilamellarThe number of lipid bilayers, which can affect the release kinetics of the encapsulated cargo.

Experimental Protocols

Detailed methodologies are essential for the reproducible formulation and characterization of LNPs. The following sections describe standard protocols for key experiments.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a widely adopted technique for the controlled and reproducible synthesis of LNPs.[2] This method allows for rapid mixing of a lipid-containing organic phase with an aqueous phase containing the nucleic acid cargo, leading to the self-assembly of LNPs with uniform size and high encapsulation efficiency.

Objective: To formulate LNPs encapsulating a nucleic acid cargo using a microfluidic device.

Materials:

  • Cationic lipid (e.g., this compound)

  • Helper lipids (e.g., cholesterol, DSPC)

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Nucleic acid cargo (e.g., mRNA, siRNA)

  • Ethanol (B145695) (or other suitable organic solvent)

  • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Microfluidic mixing device and syringe pumps

Procedure:

  • Preparation of Solutions:

    • Dissolve the cationic lipid, helper lipids, and PEG-lipid in ethanol to create the lipid-organic phase.

    • Dissolve the nucleic acid cargo in the aqueous buffer.

  • Microfluidic Mixing:

    • Load the lipid-organic phase and the aqueous nucleic acid phase into separate syringes and place them on the syringe pumps.

    • Set the desired flow rates for the two phases. A typical flow rate ratio is 3:1 (aqueous:organic).

    • Connect the syringes to the inlets of the microfluidic mixing chip.

    • Initiate the flow to allow for rapid mixing and LNP self-assembly.

  • Purification:

    • Collect the resulting LNP dispersion.

    • Dialyze the dispersion against the dialysis buffer to remove the organic solvent and unencapsulated nucleic acids. The dialysis duration can influence particle size.[2]

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_mix Microfluidic Mixing cluster_purify Purification Lipids Lipids in Ethanol (Cationic, Helper, PEG) Mixer Microfluidic Mixer Lipids->Mixer Organic Phase NA Nucleic Acid in Aqueous Buffer NA->Mixer Aqueous Phase Dialysis Dialysis vs. PBS Mixer->Dialysis LNP Dispersion Final_LNP Purified LNPs Dialysis->Final_LNP

A generalized workflow for the formulation of Lipid Nanoparticles (LNPs).
Biophysical Characterization

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in solution.[1] Electrophoretic Light Scattering (ELS), often performed on the same instrument, measures the zeta potential.

Objective: To determine the size, PDI, and zeta potential of the formulated LNPs.

Procedure:

  • Sample Preparation: Dilute the purified LNP dispersion in an appropriate buffer (e.g., PBS for size and PDI, deionized water for zeta potential) to a suitable concentration for DLS analysis. Filter the sample if large aggregates are present.[3]

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (typically 25°C).

  • Measurement:

    • Transfer the diluted LNP sample to a clean cuvette.

    • Place the cuvette in the instrument and perform the DLS measurement to obtain the hydrodynamic diameter and PDI.

    • For zeta potential, use a specific folded capillary cell and apply an electric field to measure the electrophoretic mobility.

  • Data Analysis: The instrument software calculates the size distribution and zeta potential from the scattered light intensity fluctuations and electrophoretic mobility, respectively.

Cryo-TEM allows for the visualization of LNPs in their near-native, hydrated state, providing information on their morphology, size, and internal structure without the artifacts associated with conventional TEM sample preparation.[4][5]

Objective: To visualize the morphology and internal structure of the LNPs.

Procedure:

  • Grid Preparation: Apply a small volume (3-5 µL) of the LNP dispersion to a TEM grid.

  • Blotting and Vitrification: Blot the grid to create a thin film of the sample and immediately plunge-freeze it in liquid ethane. This rapid freezing vitrifies the water, preventing the formation of ice crystals that could damage the LNPs.[4]

  • Imaging: Transfer the vitrified grid to a cryo-TEM holder and image at cryogenic temperatures.

  • Image Analysis: Analyze the acquired images to determine the size, shape, and lamellarity of the LNPs.

SAXS is a powerful technique for characterizing the nanostructure of LNPs, providing information on their shape, size distribution, and internal organization, such as the arrangement of the lipid and nucleic acid components.[6][7]

Objective: To elucidate the internal nanostructure of the LNPs.

Procedure:

  • Sample Preparation: Load the LNP dispersion into a sample cell (e.g., a thin-walled quartz capillary).

  • Data Acquisition: Expose the sample to a collimated X-ray beam and collect the scattered X-rays at small angles using a 2D detector.[8]

  • Data Analysis:

    • Subtract the scattering contribution from the buffer.

    • Analyze the 1D scattering profile by fitting it to appropriate models (e.g., core-shell models) to extract structural parameters such as the size and shape of the LNP core and the thickness of the lipid shells.[6]

Mechanism of Action: Cellular Uptake and Endosomal Escape

The delivery of nucleic acid cargo to the cytoplasm is a multi-step process. Cationic lipids like this compound are instrumental in overcoming the cellular barriers.

  • Cellular Uptake: LNPs are typically internalized by cells through endocytosis. The specific pathway (e.g., clathrin-mediated endocytosis, macropinocytosis) can depend on the LNP size, surface chemistry, and cell type.[9][10]

  • Endosomal Trafficking: Once inside the cell, the LNPs are enclosed within endosomes, which mature from early to late endosomes and eventually fuse with lysosomes. The pH within these compartments progressively decreases.[10]

  • Endosomal Escape: The acidic environment of the late endosome protonates the amine groups of the cationic lipid (like this compound). This protonation is thought to induce a conformational change in the LNP structure, leading to the disruption of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm. This is a critical step, as failure to escape the endolysosomal pathway results in the degradation of the cargo.[11][12]

LNP_Uptake_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Pathway LNP Lipid Nanoparticle (LNP) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (pH ~4.5) Late_Endosome->Lysosome Fusion Cytoplasm Cytoplasm Late_Endosome->Cytoplasm Endosomal Escape (Cargo Release) Degradation Cargo Degradation Lysosome->Degradation

A diagram of the generalized cellular uptake and endosomal escape pathway for LNPs.

References

LP-01 (CCD Lipid01): A Technical Guide to an Advanced Ionizable Lipid for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP-01, also known as CCD Lipid01, is a state-of-the-art ionizable cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics.[1][2][3][4][5][6][7] With a pKa of approximately 6.1, LP-01 is designed to be near-neutral at physiological pH and becomes protonated within the acidic environment of endosomes.[1][8][9][10][11] This characteristic is crucial for both the efficient encapsulation of negatively charged nucleic acids, such as messenger RNA (mRNA) and single-guide RNA (sgRNA), and for facilitating their release into the cytoplasm.[2][9][10] LP-01's biodegradable nature, attributed to labile ester linkages, allows for rapid clearance from the liver, mitigating the bioaccumulation concerns associated with some earlier generation ionizable lipids.[10][11]

This technical guide provides an in-depth overview of LP-01, including its physicochemical properties, detailed experimental protocols for LNP formulation and characterization, and a summary of key quantitative data from preclinical studies.

Physicochemical Properties and Synonyms

LP-01 is a synthetic ionizable lipid that has been instrumental in the advancement of in vivo gene editing technologies.[1][12] Its unique structure allows for the formation of stable LNPs that can effectively deliver their cargo to target cells.

PropertyValue / DescriptionReferences
Alternative Names This compound, CIN-16645, BP-Lipid 215, BUN78892[4][6][13]
CAS Number 1799316-64-5[1][8]
Molecular Formula C50H93NO9[8][3]
Molecular Weight 852.3 g/mol [8][10]
pKa ~6.1[1][8][9][10][11]
Key Feature Biodegradable due to labile ester linkages[10][11]
Primary Application Formulation of Lipid Nanoparticles (LNPs) for nucleic acid delivery (mRNA, sgRNA)[1][8][9][13]

Mechanism of Action: Endosomal Escape

The efficacy of LP-01-containing LNPs in delivering their nucleic acid payload is largely attributed to the process of endosomal escape. This mechanism is triggered by the acidic environment of the endosome.

Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Early/Late Endosome (pH 5.0-6.5) LNP_neutral LNP with LP-01 (Neutral Charge) LNP_protonated LP-01 Protonated (Positive Charge) LNP_neutral->LNP_protonated Endocytosis Endosomal_Membrane Endosomal Membrane (Negatively Charged) LNP_protonated->Endosomal_Membrane Electrostatic Interaction Membrane_Destabilization Membrane Destabilization & Fusion Endosomal_Membrane->Membrane_Destabilization RNA_Release RNA Release Membrane_Destabilization->RNA_Release Endosomal Escape Cytoplasm Cytoplasm RNA_Release->Cytoplasm LNP_Formulation_Workflow cluster_preparation Preparation cluster_formulation Formulation cluster_purification Purification & Finalization Lipid_Mix Prepare Lipid Mix (LP-01, DSPC, Chol, PEG) in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Mix->Microfluidic_Mixing NA_Solution Prepare Nucleic Acid (mRNA, sgRNA) in Acidic Buffer NA_Solution->Microfluidic_Mixing LNP_Suspension LNP Suspension (in Ethanol/Buffer) Microfluidic_Mixing->LNP_Suspension Dialysis Dialysis vs. PBS (pH 7.4) LNP_Suspension->Dialysis Sterile_Filtration Sterile Filtration (0.22 µm) Dialysis->Sterile_Filtration Final_LNP Final LNP Formulation Sterile_Filtration->Final_LNP

References

The Rise of CCD Lipid01: A Technical Guide to a Key Enabler of In Vivo Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The advent of nucleic acid-based therapeutics, including mRNA vaccines and CRISPR-Cas9 gene editing, has heralded a new era in medicine. The clinical success of these modalities is intrinsically linked to the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic delivery of nucleic acids, and the composition of these LNPs is critical to their efficacy. This whitepaper provides an in-depth technical guide on the discovery, development, and application of CCD Lipid01 (also known as LP-01), a pivotal ionizable cationic lipid that has significantly advanced the field of in vivo gene editing.

Discovery and Development of this compound (LP-01)

This compound, with the Chemical Abstracts Service (CAS) number 1799316-64-5, is an ionizable cationic lipid that was first disclosed in the patent WO2015095340A1.[1] It was designed to be a biodegradable lipid for in vivo delivery of RNA.[2] The key innovation in the design of lipids like this compound lies in their ionizable nature. These lipids have a pKa value around 6.1, which allows them to be positively charged at the acidic pH found in endosomes, facilitating the release of their nucleic acid cargo into the cytoplasm.[3] In the neutral pH of the bloodstream, they remain relatively neutral, which reduces toxicity and premature clearance.

A significant milestone in the development and application of this compound was reported by Finn et al. in 2018.[4] This seminal work demonstrated that a single intravenous administration of LNPs formulated with this compound, encapsulating Cas9 mRNA and a single guide RNA (sgRNA) targeting the transthyretin (Ttr) gene, resulted in a greater than 97% reduction in serum TTR protein levels in mice.[4][5][6] This profound and durable gene editing effect, lasting for at least 12 months, established this compound as a highly effective lipid for in vivo gene editing applications.[4][5][6]

Subsequent research has further validated and expanded the use of this compound. Studies by Gautam et al. (2023) and Eygeris et al. (2024) have explored its use in retinal gene editing, demonstrating its versatility beyond liver-targeted delivery.[7][8][9]

Physicochemical Properties and LNP Formulation

The efficacy of this compound is intrinsically linked to its chemical structure and its ability to form stable LNPs with specific physicochemical properties.

Table 1: Physicochemical Properties of this compound-based LNPs

PropertyTypical ValueSignificanceReference
Particle Size (Diameter) 80 - 100 nmInfluences biodistribution, cellular uptake, and clearance. Sizes in this range are optimal for avoiding rapid renal clearance and for extravasation into target tissues like the liver.[10]
Polydispersity Index (PDI) < 0.2Indicates a narrow and uniform particle size distribution, which is crucial for reproducible in vivo performance and regulatory approval.[11]
Zeta Potential Near-neutral at physiological pHMinimizes non-specific interactions with blood components, reducing toxicity and prolonging circulation time. Becomes positive in the acidic endosome to facilitate cargo release.[11][12]
Encapsulation Efficiency > 90%High encapsulation efficiency ensures that the nucleic acid cargo is protected from degradation and delivered effectively to the target cells.[10]

Mechanism of Action: LNP-mediated Intracellular Delivery

The delivery of nucleic acids to the cytoplasm of target cells by this compound-formulated LNPs is a multi-step process.

LNP_Delivery_Pathway cluster_bloodstream Bloodstream (pH ~7.4) cluster_cell Target Cell LNP LNP with this compound (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Cytoplasm Cytoplasm (Cargo Release) Late_Endosome->Cytoplasm Endosomal Escape (this compound Protonation) Translation_Editing mRNA Translation or Gene Editing Cytoplasm->Translation_Editing

Caption: Intracellular delivery pathway of a this compound-based LNP.

  • Systemic Circulation: Following intravenous administration, the LNPs circulate in the bloodstream. The near-neutral surface charge of the LNPs at physiological pH minimizes non-specific interactions with blood components, prolonging their circulation time.

  • Cellular Uptake: LNPs are taken up by target cells, primarily hepatocytes in the case of liver-targeted delivery, through endocytosis.

  • Endosomal Trafficking and Acidification: Once inside the cell, the LNPs are trafficked through the endosomal pathway, moving from early endosomes to late endosomes. The pH within these compartments progressively decreases.

  • Endosomal Escape: The acidic environment of the late endosome (pH ~5.0-6.0) causes the protonation of the tertiary amine group of this compound. This leads to a net positive charge on the lipid, which is thought to interact with the anionic lipids of the endosomal membrane, disrupting the membrane and facilitating the release of the nucleic acid cargo into the cytoplasm.

  • Therapeutic Action: Once in the cytoplasm, the mRNA can be translated by the cellular machinery to produce the desired protein (e.g., Cas9 endonuclease), or the CRISPR-Cas9 ribonucleoprotein complex can translocate to the nucleus to perform gene editing.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the development and characterization of this compound-based LNPs.

Synthesis of this compound (LP-01)

A detailed, step-by-step synthesis protocol for this compound is proprietary and typically outlined in patents. The general approach involves multi-step organic synthesis. For a comprehensive understanding, referring to the "Examples" section of patent WO2015095340A1 is recommended. The synthesis generally involves the coupling of a lipid backbone with a hydrophilic headgroup containing the ionizable amine.

LNP Formulation Protocol

The formulation of LNPs encapsulating nucleic acids is a critical step that determines the final characteristics of the nanoparticles. Microfluidic mixing is a commonly used method for producing uniform LNPs.

LNP_Formulation_Workflow Lipid_Stock Lipid Mixture in Ethanol (B145695) (this compound, Helper Lipids, PEG-Lipid, Cholesterol) Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing NA_Stock Nucleic Acid in Aqueous Buffer (pH 4.0) NA_Stock->Microfluidic_Mixing Dialysis Dialysis against PBS (pH 7.4) Microfluidic_Mixing->Dialysis Characterization Characterization (Size, PDI, Encapsulation Efficiency) Dialysis->Characterization Final_LNP Sterile-Filtered LNPs Characterization->Final_LNP

Caption: A typical workflow for the formulation of this compound-based LNPs.

Materials:

  • This compound (LP-01)

  • Helper lipids (e.g., DSPC, DOPE)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Nucleic acid (mRNA or sgRNA/Cas9 mRNA)

  • Ethanol (200 proof, molecular biology grade)

  • Aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0)

  • Dialysis buffer (e.g., PBS, pH 7.4)

Protocol:

  • Preparation of Lipid Stock: Dissolve this compound, helper lipids, cholesterol, and PEG-lipid in ethanol at a specific molar ratio. A common molar ratio for in vivo gene editing applications is approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[13]

  • Preparation of Nucleic Acid Stock: Dissolve the nucleic acid cargo in an acidic aqueous buffer (e.g., sodium acetate, pH 4.0).

  • Microfluidic Mixing: Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the aqueous nucleic acid solution at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). This rapid mixing promotes the self-assembly of the lipids around the nucleic acid, forming the LNPs.

  • Dialysis: Dialyze the resulting LNP solution against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. This step is crucial for preparing the LNPs for in vivo administration.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency using techniques such as dynamic light scattering (DLS) and a RiboGreen assay, respectively.

  • Sterilization and Storage: Sterile filter the final LNP formulation and store at 4°C for short-term use or at -80°C for long-term storage.

In Vivo Efficacy Studies

The in vivo efficacy of this compound-based LNPs is typically assessed in animal models, such as mice or non-human primates.

Protocol (Example: TTR Gene Editing in Mice):

  • Animal Model: Use a relevant mouse strain (e.g., C57BL/6).

  • LNP Administration: Administer the LNP formulation intravenously (e.g., via tail vein injection) at a specific dose (e.g., 0.1-1.0 mg/kg of total RNA).

  • Sample Collection: Collect blood samples at various time points post-administration to measure the levels of the target protein (e.g., serum TTR).

  • Protein Quantification: Quantify the target protein levels using methods such as ELISA.

  • Gene Editing Analysis: At the end of the study, harvest the target tissue (e.g., liver), isolate genomic DNA, and quantify the level of gene editing using next-generation sequencing (NGS).

  • Safety Assessment: Monitor the animals for any signs of toxicity, and perform histological analysis of major organs.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing this compound for in vivo gene editing.

Table 2: In Vivo Efficacy of this compound-LNPs for TTR Gene Editing in Mice

LNP Dose (mg/kg RNA)Mean Serum TTR Reduction (%)Duration of EffectReference
0.3>97%At least 12 months[4][5]
1.0~95%At least 12 months[4][5]

Table 3: LNP Formulation and Characterization Data from Key Studies

StudyIonizable LipidMolar Ratio (Ionizable:DSPC:Chol:PEG)Particle Size (nm)PDIEncapsulation Efficiency (%)
Finn et al. (2018)This compound (LP-01)50:10:38.5:1.5~80< 0.1>95%
Gautam et al. (2023)This compound (LP-01)Not specified~80-100< 0.2>90%
Eygeris et al. (2024)This compound (LP-01)Not specified~90~0.2~97%

Conclusion

This compound (LP-01) has proven to be a highly effective and versatile ionizable cationic lipid for the in vivo delivery of nucleic acid therapeutics. Its well-defined physicochemical properties, ability to form stable and uniform LNPs, and its impressive performance in mediating potent and durable gene editing make it a cornerstone of modern gene therapy research and development. The detailed methodologies and quantitative data presented in this whitepaper provide a valuable resource for researchers and drug development professionals working to advance the next generation of genetic medicines. As research continues, the optimization of LNP formulations containing this compound and similar lipids will undoubtedly lead to even safer and more effective treatments for a wide range of genetic diseases.

References

An In-depth Technical Guide to the Self-Assembly of Cationic Lipid Nanoparticles for Drug Delivery: A Focus on CCD Lipid01

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the principles and methodologies for the self-assembly of cationic lipid nanoparticles, using CCD Lipid01 as a representative example. It is important to note that detailed physicochemical and specific formulation data for this compound are not extensively available in the public domain. Therefore, this guide is based on established principles for cationic lipids and lipid nanoparticle formulation, intended to provide a foundational understanding for research and development.[1][2][3]

Introduction to Cationic Lipids and Self-Assembly

Cationic lipids are amphiphilic molecules possessing a positively charged headgroup, a hydrophobic tail, and often a linker connecting the two. These lipids are fundamental components in the non-viral delivery of nucleic acids (such as mRNA, siRNA, and pDNA) and other therapeutic agents. Their positive charge facilitates the encapsulation of negatively charged cargo and interaction with negatively charged cell membranes, promoting cellular uptake.

The self-assembly of cationic lipids into nanoparticles is a spontaneous process driven by the hydrophobic effect. In aqueous environments, the hydrophobic tails of the lipids aggregate to minimize their exposure to water, while the hydrophilic headgroups remain in contact with the aqueous phase. This process leads to the formation of various structures, most notably liposomes and lipid nanoparticles (LNPs), which can encapsulate and protect therapeutic payloads.

This compound is a cationic lipid utilized for the delivery of biologically active agents to cells and tissues.[3][4] While specific self-assembly data for this compound is limited, its structure is designed to facilitate the formation of lipid nanoparticles for drug delivery applications.

Physicochemical Properties of Cationic Lipids for Self-Assembly

The self-assembly process and the resulting nanoparticle characteristics are governed by the physicochemical properties of the constituent lipids. Key parameters include:

  • Critical Micelle Concentration (CMC): The concentration of a surfactant above which micelles spontaneously form. A low CMC is indicative of a more stable nanoparticle formulation.

  • pKa: The pH at which the ionizable headgroup of a lipid is 50% protonated. For effective drug delivery, the pKa of an ionizable cationic lipid is typically in the range of 6.2-6.7, allowing for a positive charge in the acidic endosome to facilitate release, and near-neutral charge in the bloodstream to reduce toxicity.

  • Lipid Tail Structure: The length and saturation of the hydrophobic tails influence the rigidity and stability of the lipid bilayer. Unsaturated tails introduce kinks, leading to a more fluid membrane.

Table 1: Key Physicochemical Parameters for Cationic Lipid Self-Assembly

ParameterTypical Range/ValueSignificance in Self-Assembly and Drug Delivery
pKa 6.2 - 6.7Influences nucleic acid encapsulation and endosomal escape.
CMC Micromolar to millimolar rangeIndicates the stability of the self-assembled nanoparticles.
Molar Ratio (Cationic Lipid:Helper Lipid:Cholesterol:PEG-Lipid) Varies, e.g., 50:10:38.5:1.5Determines nanoparticle structure, stability, and in vivo performance.
Particle Size 50 - 200 nmAffects biodistribution, cellular uptake, and clearance.
Polydispersity Index (PDI) < 0.2A measure of the homogeneity of the nanoparticle population.
Zeta Potential +30 to +60 mV (at acidic pH)Indicates surface charge, which influences stability and interaction with cell membranes.

Core Components of Lipid Nanoparticle Formulations

The self-assembly of this compound into effective drug delivery vehicles typically requires the inclusion of other lipid components:

  • Helper Lipids: Neutral lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), are often included to stabilize the lipid bilayer and facilitate endosomal escape.

  • Cholesterol: A steroid that modulates membrane fluidity and stability, reducing the permeability of the lipid bilayer.

  • PEGylated Lipids: Lipids conjugated to polyethylene (B3416737) glycol (PEG) are incorporated to create a hydrophilic stealth layer on the surface of the nanoparticle. This layer reduces opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time.

Experimental Protocols for this compound Nanoparticle Formulation and Characterization

General Protocol for Lipid Nanoparticle Formulation via Microfluidic Mixing

This protocol describes a common method for the reproducible production of lipid nanoparticles.

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid in ethanol (B145695) at a desired molar ratio (e.g., 50:10:38.5:1.5).

    • The total lipid concentration in the ethanolic solution is typically between 10 and 25 mg/mL.

  • Preparation of Aqueous Phase:

    • Prepare an aqueous buffer at an acidic pH (e.g., 50 mM citrate (B86180) buffer, pH 4.0) to ensure the protonation of the ionizable cationic lipid.

    • Dissolve the nucleic acid cargo (e.g., mRNA, siRNA) in this buffer at the desired concentration.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (FRR), typically 3:1 (aqueous:ethanolic). The total flow rate (TFR) will influence the resulting particle size.

  • Dialysis and Concentration:

    • Dialyze the resulting nanoparticle suspension against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH. This neutralizes the surface charge of the nanoparticles.

    • Concentrate the nanoparticle suspension to the desired final concentration using a suitable method, such as tangential flow filtration.

Characterization of this compound Nanoparticles

Table 2: Experimental Protocols for Nanoparticle Characterization

ParameterMethodBrief Protocol
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Dilute the nanoparticle suspension in an appropriate buffer. Place the sample in a cuvette and measure using a DLS instrument. The instrument software will provide the z-average diameter and PDI.
Zeta Potential Laser Doppler VelocimetryDilute the nanoparticle suspension in a low ionic strength buffer. Load the sample into a specialized zeta potential cell and measure. The instrument calculates the zeta potential from the electrophoretic mobility of the particles.
Encapsulation Efficiency Ribogreen Assay (for RNA)1. Measure the total RNA concentration in the formulation after lysing the nanoparticles with a surfactant (e.g., 1% Triton X-100). 2. Separate the unencapsulated RNA from the nanoparticles using a suitable method (e.g., spin column). 3. Measure the amount of unencapsulated RNA in the filtrate/eluate. 4. Calculate encapsulation efficiency as: [(Total RNA - Unencapsulated RNA) / Total RNA] * 100%.
Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)Vitrify a thin film of the nanoparticle suspension by plunge-freezing in liquid ethane. Image the frozen-hydrated sample using a transmission electron microscope at cryogenic temperatures.

Visualization of Key Processes

Experimental Workflow for LNP Formulation and Characterization

LNP_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Concentration cluster_characterization Characterization lipid_prep Lipid Stock (this compound, Helper, Chol, PEG) in Ethanol mixing Microfluidic Mixing lipid_prep->mixing aqueous_prep Aqueous Phase (Nucleic Acid in Acidic Buffer) aqueous_prep->mixing dialysis Dialysis vs. PBS (pH 7.4) mixing->dialysis concentration Concentration (e.g., TFF) dialysis->concentration dls DLS (Size, PDI) concentration->dls zeta Zeta Potential concentration->zeta ee Encapsulation Efficiency concentration->ee cryotem Cryo-TEM (Morphology) concentration->cryotem

Caption: Workflow for LNP formulation and characterization.

Cellular Uptake and Endosomal Escape Pathway

Cellular_Uptake cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosome (pH ~6.5) cluster_late_endosome Late Endosome (pH ~5.5) lnp LNP (Neutral Surface) endosome_lnp LNP (Positively Charged) lnp->endosome_lnp Endocytosis destabilization Membrane Destabilization & Endosomal Escape endosome_lnp->destabilization release Cargo Release destabilization->release cytoplasm Cytoplasm release->cytoplasm

Caption: Cellular uptake and endosomal escape of LNPs.

Conclusion

The self-assembly of cationic lipids like this compound into lipid nanoparticles is a cornerstone of modern drug delivery, particularly for nucleic acid therapeutics. While specific data for individual lipids may be proprietary, a thorough understanding of the fundamental principles of lipid self-assembly, formulation components, and characterization methodologies provides a robust framework for the development of novel and effective nanomedicines. The optimization of formulation parameters and a deep understanding of the physicochemical properties of the constituent lipids are critical for achieving desired therapeutic outcomes. This guide provides the foundational knowledge for researchers and drug development professionals to navigate the complexities of cationic lipid nanoparticle formulation and characterization.

References

Methodological & Application

Application Notes and Protocols: Formulation of CCD Lipid01-Based Cationic Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic liposomes are versatile nanocarriers for the delivery of therapeutic molecules, including nucleic acids (siRNA, mRNA, pDNA) and small molecule drugs. Their positive surface charge facilitates interaction with negatively charged cell membranes, promoting cellular uptake. CCD Lipid01 is a cationic lipid utilized in the formulation of lipid-based delivery systems. This document provides a detailed, representative protocol for the formulation and characterization of cationic liposomes incorporating this compound. The following protocol is a general guideline based on standard liposome (B1194612) preparation techniques, such as thin-film hydration followed by extrusion, and should be optimized for specific applications.

Materials and Equipment

Lipids and Reagents
  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nuclease-free water (for nucleic acid encapsulation)

  • Quantification assay kits (e.g., PicoGreen™ for dsDNA, RiboGreen™ for RNA)

  • Lysis buffer (e.g., 1% Triton X-100 in PBS)

Equipment
  • Rotary evaporator

  • Water bath sonicator

  • Extruder (e.g., Avanti® Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • Spectrofluorometer or UV-Vis spectrophotometer

  • Glass vials and syringes

  • Nitrogen or Argon gas source

Experimental Protocols

Preparation of the Lipid Film (Thin-Film Hydration Method)

The thin-film hydration method is a common technique for liposome preparation.[1][2] It involves dissolving the lipid components in an organic solvent, evaporating the solvent to form a thin lipid film, and then hydrating the film with an aqueous buffer.

Protocol:

  • Lipid Stock Solutions: Prepare stock solutions of this compound, DOPE, Cholesterol, and DSPE-PEG2000 in a chloroform/methanol mixture (e.g., 2:1 v/v) at a concentration of 10 mg/mL.

  • Mixing Lipids: In a round-bottom flask, combine the lipid stock solutions to achieve the desired molar ratio. A common starting ratio for cationic liposomes is approximately 50:25:23:2 (Cationic Lipid:Helper Lipid:Cholesterol:PEG-Lipid).

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 37-45 °C). This will form a thin, uniform lipid film on the inner surface of the flask.

  • Vacuum Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.

Hydration of the Lipid Film
  • Hydration: Hydrate the dried lipid film with an appropriate aqueous buffer (e.g., PBS for drug delivery, nuclease-free water or citrate (B86180) buffer for nucleic acids) by gentle rotation of the flask. The volume of the aqueous phase should be chosen to achieve the desired final lipid concentration (e.g., 1-10 mg/mL). This initial hydration results in the formation of multilamellar vesicles (MLVs).

  • Annealing: To ensure complete hydration, the suspension can be incubated at a temperature above the lipid phase transition temperature for 30-60 minutes, with intermittent gentle mixing.

Liposome Sizing by Extrusion

To produce unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion.

  • Extruder Assembly: Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Extrusion Process: Pass the MLV suspension through the extruder 11-21 times. This process forces the lipids through the defined pores, resulting in the formation of large unilamellar vesicles (LUVs) with a more uniform size distribution.

Purification of Liposomes

To remove unencapsulated material, the liposome suspension can be purified using methods such as dialysis or size exclusion chromatography.

Characterization of this compound Liposomes

Particle Size and Polydispersity Index (PDI)
  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the liposome suspension in the hydration buffer and measure the particle size and PDI using a DLS instrument. The PDI value indicates the homogeneity of the liposome population, with values below 0.2 being desirable.

Zeta Potential
  • Method: Laser Doppler Velocimetry (measured by the same DLS instrument).

  • Procedure: Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl) and measure the electrophoretic mobility to determine the zeta potential. For cationic liposomes, a positive zeta potential is expected.

Encapsulation Efficiency
  • Method: Spectrofluorometry or UV-Vis Spectrophotometry.

  • Procedure:

    • Separate the liposomes from the unencapsulated drug/nucleic acid using a method like spin column chromatography.

    • Measure the concentration of the encapsulated substance. This typically involves lysing the liposomes with a detergent (e.g., 1% Triton X-100) and then using a suitable quantification assay (e.g., fluorescence-based assay for nucleic acids).

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Data Presentation

The quantitative data from the characterization experiments should be summarized in a clear and structured format.

Table 1: Formulation Composition of this compound Liposomes

ComponentMolar Ratio (%)
This compound50
DOPE25
Cholesterol23
DSPE-PEG20002

Table 2: Physicochemical Characteristics of this compound Liposomes (Representative Data)

ParameterValue
Mean Particle Size (nm)100 ± 5
Polydispersity Index (PDI)< 0.2
Zeta Potential (mV)+40 ± 5
Encapsulation Efficiency (%)> 90

Visualizations

Liposome_Formulation_Workflow cluster_prep Lipid Film Preparation cluster_hydration Hydration & Sizing cluster_characterization Characterization Lipid_Mixing 1. Mix Lipid Stocks (this compound, DOPE, Cholesterol, DSPE-PEG2000) Solvent_Evaporation 2. Solvent Evaporation (Rotary Evaporator) Lipid_Mixing->Solvent_Evaporation Vacuum_Drying 3. Vacuum Drying Solvent_Evaporation->Vacuum_Drying Hydration 4. Hydration with Aqueous Buffer Vacuum_Drying->Hydration Extrusion 5. Extrusion (100 nm membrane) Hydration->Extrusion DLS Size, PDI, Zeta Potential Extrusion->DLS EE Encapsulation Efficiency Extrusion->EE

Caption: Experimental workflow for the formulation and characterization of this compound liposomes.

Factors_Influencing_Liposomes cluster_composition Composition cluster_process Process Parameters cluster_output Resulting Properties center_node Liposome Characteristics Size Particle Size center_node->Size Zeta Zeta Potential center_node->Zeta Stability Stability center_node->Stability EE_out Encapsulation Efficiency center_node->EE_out Lipid_Ratio Lipid Molar Ratios Lipid_Ratio->center_node Cationic_Lipid Cationic Lipid Type (e.g., this compound) Cationic_Lipid->center_node Helper_Lipid Helper Lipid Helper_Lipid->center_node Cholesterol_Content Cholesterol Content Cholesterol_Content->center_node PEG_Lipid PEG-Lipid % PEG_Lipid->center_node Hydration_Method Hydration Method Hydration_Method->center_node Extrusion_Cycles Extrusion Cycles Extrusion_Cycles->center_node Pore_Size Membrane Pore Size Pore_Size->center_node

Caption: Factors influencing the physicochemical properties of liposomal formulations.

References

Revolutionizing Therapeutic Delivery: A Guide to Preparing CCD Lipid01 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of a wide range of therapeutic agents, most notably nucleic acids such as mRNA and siRNA. The cationic lipid component is a critical determinant of the efficacy and safety of these delivery systems. CCD Lipid01 is a novel cationic lipid designed for the efficient encapsulation and delivery of biologically active agents to cells and tissues.[1][2] This document provides a detailed protocol for the preparation of this compound-based lipid nanoparticles, guidance on their characterization, and representative data to aid researchers in the development of next-generation drug delivery vehicles.

Introduction

The success of lipid nanoparticles in modern medicine, exemplified by their use in COVID-19 mRNA vaccines, has spurred significant interest in the development of novel lipid components to enhance delivery efficiency and target specificity.[3][] A typical LNP formulation consists of four key components: an ionizable or cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[3][5] The cationic lipid, such as this compound, plays a pivotal role in complexing with the negatively charged therapeutic payload and facilitating its endosomal escape into the cytoplasm.[6][7] The other components contribute to the structural integrity, stability, and pharmacokinetic profile of the nanoparticles.

This guide outlines a reproducible method for the preparation of this compound LNPs using the highly efficient microfluidics mixing technique.[5][8] Additionally, it details the essential characterization assays required to ensure the quality and consistency of the formulated nanoparticles.

Materials and Equipment

Lipids and Reagents
  • This compound (Cationic Lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper Lipid)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Citrate (B86180) Buffer (50 mM, pH 4.0)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Nuclease-free water

  • Nucleic acid cargo (e.g., mRNA, siRNA)

  • Quant-iT™ RiboGreen™ RNA Assay Kit (or similar)

Equipment
  • Microfluidic mixing system (e.g., NanoAssemblr® Benchtop)

  • Syringe pumps

  • Glass vials and syringes

  • Dynamic Light Scattering (DLS) instrument for size and polydispersity analysis

  • Zeta potential analyzer

  • Fluorometer or UV-Vis spectrophotometer

  • Dialysis cassettes (10 kDa MWCO) or tangential flow filtration (TFF) system

  • Sterile filters (0.22 µm)

Experimental Protocols

Preparation of Lipid Stock Solutions

Individual lipid stock solutions are prepared in ethanol. It is recommended to prepare these stocks at concentrations that allow for easy mixing to achieve the desired molar ratios.

Table 1: Recommended Stock Concentrations of Lipids in Ethanol

Lipid ComponentRecommended Stock Concentration (mM)
This compound50
DSPC25
Cholesterol50
DMG-PEG 200025

Protocol:

  • Weigh the required amount of each lipid in a separate sterile glass vial.

  • Add the appropriate volume of 200 proof ethanol to each vial to achieve the desired stock concentration.

  • Vortex and/or gently warm the solutions (up to 65°C) until the lipids are completely dissolved.

  • Store the lipid stock solutions at -20°C for long-term storage.

Preparation of the Lipid Mixture (Organic Phase)

This protocol is based on a representative molar ratio of 50:10:38.5:1.5 for the ionizable lipid (this compound):DSPC:cholesterol:PEG-lipid.[9] Researchers should optimize this ratio for their specific application.

Protocol:

  • In a sterile glass vial, combine the lipid stock solutions according to the desired molar ratio. For a 1 mL final lipid mixture at a total lipid concentration of 25 mM, the volumes would be:

    • This compound (50 mM stock): 250 µL

    • DSPC (25 mM stock): 200 µL

    • Cholesterol (50 mM stock): 385 µL

    • DMG-PEG 2000 (25 mM stock): 30 µL

    • Ethanol: 135 µL

  • Vortex the mixture thoroughly to ensure homogeneity.

Preparation of the Aqueous Phase

The aqueous phase contains the nucleic acid cargo dissolved in an acidic buffer to ensure the protonation of the ionizable cationic lipid.

Protocol:

  • Dilute the nucleic acid cargo (e.g., mRNA) to the desired concentration in 50 mM citrate buffer (pH 4.0). The final concentration will depend on the desired nucleic acid-to-lipid ratio.

Lipid Nanoparticle Formulation using Microfluidics

Microfluidic mixing provides rapid and controlled mixing of the organic and aqueous phases, leading to the formation of uniform LNPs.

Protocol:

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the prepared lipid mixture (organic phase) into one syringe.

  • Load the nucleic acid solution (aqueous phase) into a separate syringe.

  • Set the flow rate ratio (FRR) of the aqueous phase to the organic phase to 3:1.

  • Set the total flow rate (TFR) to a suitable value (e.g., 12 mL/min). The optimal TFR may need to be determined experimentally.

  • Initiate the mixing process. The two streams will converge in the microfluidic cartridge, leading to the self-assembly of the LNPs.

  • Collect the resulting LNP dispersion from the outlet.

Downstream Processing: Dialysis and Sterilization

The collected LNP dispersion contains ethanol and is at an acidic pH. Dialysis or TFF is required to remove the ethanol and exchange the buffer to a physiologically compatible pH.

Protocol:

  • Transfer the LNP dispersion to a pre-soaked dialysis cassette (10 kDa MWCO).

  • Dialyze against 1X PBS (pH 7.4) at 4°C for at least 6 hours, with at least two changes of the dialysis buffer.

  • After dialysis, recover the LNP suspension from the cassette.

  • For in vivo applications, sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

  • Store the final LNP formulation at 4°C. For long-term storage, aliquots can be stored at -80°C, but freeze-thaw cycles should be avoided.

Characterization of this compound LNPs

Thorough characterization is essential to ensure the quality, reproducibility, and efficacy of the formulated LNPs.

Table 2: Key Characterization Parameters and Methods

ParameterMethodTypical Expected Values (Illustrative)
Particle Size (Z-average) Dynamic Light Scattering (DLS)80 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler Velocimetry-10 to +10 mV at neutral pH
Encapsulation Efficiency (%) RiboGreen Assay> 90%
Particle Size and Polydispersity Index (PDI) Measurement

Protocol:

  • Dilute a small aliquot of the LNP suspension in 1X PBS (pH 7.4).

  • Measure the particle size (Z-average diameter) and PDI using a DLS instrument.

  • Perform the measurement in triplicate.

Zeta Potential Measurement

Protocol:

  • Dilute a small aliquot of the LNP suspension in 1X PBS (pH 7.4).

  • Measure the zeta potential using a suitable instrument.

  • Perform the measurement in triplicate.

Encapsulation Efficiency Measurement

The encapsulation efficiency is determined by quantifying the amount of nucleic acid protected within the LNPs. The RiboGreen assay is a common method for RNA quantification.

Protocol:

  • Prepare two sets of samples from the LNP formulation.

  • In the first set, add a lysis buffer (e.g., 2% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid. This will measure the total nucleic acid amount.

  • In the second set, do not add the lysis buffer. This will measure the amount of free (unencapsulated) nucleic acid.

  • Perform the RiboGreen assay on both sets of samples according to the manufacturer's protocol.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Visualizing the Workflow and LNP Structure

LNP_Preparation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formulation cluster_processing Downstream Processing Lipid_Stocks Lipid Stocks (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol Lipid_Mixture Lipid Mixture (Organic Phase) Lipid_Stocks->Lipid_Mixture Combine & Mix Microfluidics Microfluidic Mixing (FRR 3:1, TFR 12 mL/min) Lipid_Mixture->Microfluidics Organic Phase NA_Solution Nucleic Acid in Citrate Buffer (pH 4.0) (Aqueous Phase) NA_Solution->Microfluidics Aqueous Phase Dialysis Dialysis vs. PBS (pH 7.4) (Ethanol Removal & Buffer Exchange) Microfluidics->Dialysis Collect LNP Dispersion Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization Final_LNPs Final LNP Formulation Sterilization->Final_LNPs LNP_Structure cluster_core LNP Core cluster_shell Lipid Shell NA Nucleic Acid Cationic_Lipid CCD Lipid01 DSPC DSPC Cholesterol Cholesterol PEG_Lipid PEG-Lipid

References

Application Notes & Protocols: CCD Lipid01 for mRNA Vaccine Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Messenger RNA (mRNA) has emerged as a powerful modality for vaccines and therapeutics. However, its inherent instability and negative charge necessitate a sophisticated delivery system to protect it from degradation and facilitate cellular uptake. Lipid nanoparticles (LNPs) have become the leading platform for in vivo mRNA delivery, famously utilized in the COVID-19 mRNA vaccines.

CCD Lipid01 (also known as LP-01) is a potent cationic lipid designed for the formulation of LNPs to deliver biologically active agents, including mRNA, to cells and tissues.[1][2][3] Its structure is optimized to ensure high encapsulation efficiency, particle stability, and effective endosomal escape, a critical step for the cytosolic delivery of mRNA. These application notes provide an overview of this compound, its performance characteristics, and detailed protocols for the formulation and evaluation of this compound-based mRNA-LNPs.

Application Notes

PropertyValueReference
Alternate Names LP-01[2][3]
CAS Number 1799316-64-5[1]
Molecular Formula C50H93NO9[1]
Molecular Weight 852.27 g/mol [1]
Appearance Liquid[1]

LNPs are typically composed of four lipid components: an ionizable cationic lipid (e.g., this compound), a neutral helper lipid (e.g., DOPE, DSPC), cholesterol, and a PEG-lipid to control particle size and stability.[4][5][6] The molar ratio of these components is a critical parameter that influences the efficacy and safety of the formulation.

Quantitative analysis demonstrates that LNPs formulated with this compound (LP-01) exhibit favorable physicochemical properties essential for effective mRNA delivery.[7][8]

FormulationAverage Diameter (nm)Polydispersity Index (PDI)mRNA Encapsulation EfficiencyIn Vivo Luciferase Expression
LP-01 (this compound) < 100< 0.2HighPotent (Ranked 2nd of 3)
ALC-0315 < 100< 0.2HighStrongest (Ranked 1st of 3)
cKK-E12 ~ 150< 0.2Less RobustWeaker (Ranked 3rd of 3)
Data sourced from an application note by Cayman Chemical comparing three LNP formulations.[7][8]

The successful delivery of mRNA to the cytoplasm relies on the LNP's ability to escape the endosomal pathway following cellular uptake.[9][]

  • Uptake: LNPs enter target cells, such as antigen-presenting cells, through endocytosis.[11]

  • Acidification & Protonation: As the endosome matures, its internal pH drops from neutral to acidic (pH 5.0-6.5).[][11] The amine group on this compound becomes protonated, resulting in a positively charged lipid.[][12]

  • Membrane Destabilization: The now cationic this compound interacts electrostatically with negatively charged lipids on the inner leaflet of the endosomal membrane.[11] This interaction disrupts the integrity of the endosomal membrane, potentially forming a pore or fusing with the LNP.[9][13]

  • mRNA Release: The destabilization of the endosomal membrane allows the encapsulated mRNA to be released into the cytoplasm.

  • Translation: Once in the cytoplasm, the mRNA is translated by ribosomes to produce the antigen of interest, initiating an immune response.[5]

G Mechanism of mRNA-LNP Endosomal Escape cluster_0 Extracellular Space (pH 7.4) cluster_1 Cytoplasm cluster_2 Endosomal Pathway LNP LNP with neutral This compound Early_Endosome Early Endosome (pH ~6.5) LNP->Early_Endosome Endocytosis mRNA_released mRNA Cargo Released Translation Ribosome Translates mRNA into Antigen Protein mRNA_released->Translation Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Protonation This compound becomes Positively Charged (+) Late_Endosome->Protonation Destabilization LNP interacts with and destabilizes endosomal membrane Protonation->Destabilization Destabilization->mRNA_released

Caption: Cellular pathway of a this compound LNP from uptake to mRNA translation.

When administered intravenously, this compound-LNPs, like many LNP formulations, primarily accumulate in the liver, followed by the spleen and lungs.[8] The route of administration and particle size can significantly influence biodistribution. For instance, following intramuscular injection, smaller LNPs are more likely to circulate systemically and accumulate in the liver, whereas larger particles tend to remain at the injection site.[14] This highlights the importance of controlling particle size to achieve desired targeting.

Furthermore, the LNP formulation itself possesses intrinsic adjuvant properties that can enhance vaccine efficacy. The ionizable lipid component is crucial for this activity, which promotes robust T follicular helper cell and germinal center responses, leading to durable and protective antibody production.[15]

Experimental Protocols

The following protocols provide a framework for the formulation, characterization, and evaluation of this compound-LNPs for mRNA vaccine delivery.

G General Workflow for mRNA-LNP Formulation and Testing cluster_prep Preparation cluster_process Processing cluster_eval Evaluation Lipid_Prep 1. Prepare Lipid Mix (this compound, Helper, Cholesterol, PEG-Lipid) in Ethanol (B145695) Mix 3. Microfluidic Mixing Lipid_Prep->Mix mRNA_Prep 2. Prepare mRNA in Aqueous Buffer (e.g., Sodium Acetate, pH 4.5) mRNA_Prep->Mix Dialysis 4. Dialysis vs. PBS (Buffer Exchange & Ethanol Removal) Mix->Dialysis Concentration 5. Concentrate & Sterile Filter Dialysis->Concentration Characterization 6. Physicochemical Characterization (Size, PDI, EE%) Concentration->Characterization In_Vitro 7a. In Vitro Transfection Characterization->In_Vitro In_Vivo 7b. In Vivo Efficacy & Biodistribution Characterization->In_Vivo

Caption: Standard experimental workflow for creating and evaluating mRNA-LNPs.

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, which allows for rapid, reproducible, and scalable production.[16][17]

Materials:

  • This compound

  • Helper Lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • PEG-Lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000)

  • 200 Proof Ethanol

  • mRNA encoding antigen or reporter gene (e.g., Luciferase)

  • Sodium Acetate Buffer (50 mM, pH 4.5)

  • Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing instrument and cartridges

Procedure:

  • Prepare Lipid Stock (Organic Phase): a. Dissolve this compound, DSPC, Cholesterol, and PEG-Lipid in 200 proof ethanol to achieve a desired molar ratio (e.g., 50:10:38.5:1.5).[5] b. Gently warm (up to 65°C) if necessary to fully dissolve all lipid components.[5] Keep the final solution warm (>37°C) to maintain cholesterol solubility.[5] c. Vortex to ensure a homogenous mixture. This is the lipid stock solution.

  • Prepare mRNA Solution (Aqueous Phase): a. Thaw mRNA stock on ice. b. Dilute the mRNA in 50 mM Sodium Acetate buffer (pH 4.5) to the target concentration.[7][8]

  • Microfluidic Mixing: a. Prime the microfluidic cartridge with ethanol and then the aqueous buffer according to the manufacturer's instructions. b. Load the lipid stock solution into a syringe for the organic phase inlet and the mRNA solution into a syringe for the aqueous phase inlet. c. Set the instrument parameters. A typical total flow rate is 10-12 mL/min with a flow rate ratio of 3:1 (Aqueous:Organic).[7] d. Initiate the mixing process. The rapid mixing of the two phases causes the lipids to self-assemble around the mRNA, forming LNPs. Collect the resulting milky-white LNP solution.

  • Dialysis and Concentration: a. To remove ethanol and raise the pH to physiological levels, dialyze the collected LNP solution against sterile PBS (pH 7.4) overnight at 4°C using an appropriate molecular weight cutoff (MWCO) dialysis cassette.[7] b. If a higher concentration is needed, concentrate the dialyzed LNPs using centrifugal filter units (e.g., Amicon Ultra, 30 kDa MWCO).[7] c. Sterile filter the final LNP formulation through a 0.22 µm syringe filter for in vitro and in vivo use.

  • Storage: Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure: a. Dilute a small aliquot of the LNP sample in PBS (pH 7.4). b. Measure the hydrodynamic diameter (particle size), PDI (an indicator of size distribution uniformity), and zeta potential (surface charge) according to the instrument's standard operating procedure. c. Aim for a particle size of <100 nm and a PDI of <0.2 for optimal in vivo performance.[7][8]

2. mRNA Encapsulation Efficiency (EE):

  • Assay: Quant-iT RiboGreen assay or similar nucleic acid quantification assay.

  • Procedure: a. Prepare two sets of LNP samples. b. To the first set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release all encapsulated mRNA. This measures total mRNA. c. The second set remains intact to measure only the free (unencapsulated) mRNA. d. Quantify the mRNA in both sets using the RiboGreen reagent and a fluorescence plate reader. e. Calculate EE using the formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

This protocol assesses the ability of the formulated LNPs to deliver functional mRNA into cells.

Materials:

  • HEK293T cells or other suitable cell line.

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Luciferase mRNA-LNPs (formulated as per Protocol 1).

  • Luciferase assay reagent kit.

  • Luminometer.

Procedure:

  • Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.

  • Dilute the Luciferase mRNA-LNPs in a complete medium to achieve the desired final mRNA concentration (e.g., 10-1000 ng/mL).

  • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubate for 24-48 hours at 37°C and 5% CO2.

  • After incubation, lyse the cells and measure luciferase activity using a luminometer according to the assay kit manufacturer's instructions.

  • Higher luminescence indicates more efficient mRNA delivery and protein expression.

This protocol evaluates the performance of the mRNA-LNPs in an animal model.

Materials:

  • BALB/c or C57BL/6 mice.

  • Luciferase mRNA-LNPs.

  • In Vivo Imaging System (IVIS) or similar.

  • D-luciferin substrate.

Procedure:

  • Administer a defined dose of Luciferase mRNA-LNPs to mice via the desired route (e.g., intramuscular or intravenous injection).

  • At various time points (e.g., 2, 6, 24, 48 hours) post-injection, anesthetize the mice.[7]

  • Inject the D-luciferin substrate intraperitoneally and wait for 5-10 minutes.

  • Image the mice using an IVIS to detect bioluminescence. The light intensity corresponds to the level of luciferase protein expression.

  • For Biodistribution: At the final time point, euthanize the mice and dissect key organs (liver, spleen, lungs, kidney, muscle at the injection site).[8][14]

  • Image the dissected organs ex vivo using the IVIS to quantify LNP accumulation and expression in specific tissues.[8] Total flux (photons/second) can be quantified from regions of interest.[7]

References

Application Notes: CCD Lipid01 Protocol for in vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mechanism of Action

The CCD Lipid01 system is a four-component lipid nanoparticle.[6] It is composed of an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1][4][7] At a low pH during formulation, the ionizable lipid is positively charged, enabling the encapsulation of the negatively charged siRNA backbone.[3][8] Upon formulation and introduction to a physiological pH of 7.4, the LNP surface becomes nearly neutral, which reduces nonspecific interactions and increases stability in the bloodstream.[6] The PEGylated lipid component further shields the nanoparticle from opsonization, extending its circulation time.[9]

Once the LNPs accumulate in the target tissue, they are taken up by cells via endocytosis.[3] The acidic environment of the endosome protonates the ionizable lipid, leading to a positive charge. This charge facilitates the disruption of the endosomal membrane, allowing the siRNA payload to be released into the cytoplasm.[3][5] In the cytoplasm, the siRNA engages with the RNA-induced silencing complex (RISC), leading to the cleavage and degradation of the target messenger RNA (mRNA), thereby silencing gene expression.[9]

Key Applications

  • Target Gene Validation: Rapidly assess the physiological function of a target gene through systemic knockdown in animal models.

  • Therapeutic Efficacy Studies: Evaluate the therapeutic potential of silencing a disease-associated gene in relevant preclinical disease models.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determine the biodistribution, clearance, and dose-dependent efficacy of the siRNA-LNP formulation.

  • Toxicology and Safety Assessment: Evaluate the potential toxicity and off-target effects of the LNP delivery system.[10]

Data Presentation

Table 1: Physicochemical Characteristics of this compound-siRNA Nanoparticles

ParameterSpecification
Particle Size (Diameter, nm) 80 - 100 nm
Polydispersity Index (PDI) < 0.2
Encapsulation Efficiency > 90%
Zeta Potential (mV) at pH 7.4 -5 to +5 mV
siRNA to Lipid Ratio (w/w) 1:10

Table 2: Representative In Vivo Efficacy in a Murine Model (Target: Hepatic Factor VII)

Treatment GroupDose (mg/kg siRNA)Route of Administration% Factor VII mRNA Knockdown (48h post-dose)
Saline Control N/AIntravenous0%
This compound with Control siRNA 1.0Intravenous< 5%
This compound with Factor VII siRNA 0.5Intravenous~75%
This compound with Factor VII siRNA 1.0Intravenous~90%
This compound with Factor VII siRNA 3.0Intravenous> 95%

Table 3: Biodistribution of Fluorescently Labeled this compound in Mice (24h post-injection)

Organ% Injected Dose per Gram of Tissue
Liver 65%
Spleen 15%
Kidneys 5%
Lungs 3%
Heart < 1%
Brain < 0.1%

Table 4: Serum Chemistry Panel for Toxicity Assessment (48h post-injection)

ParameterSaline ControlThis compound-siRNA (3 mg/kg)Normal Range
Alanine Aminotransferase (ALT) (U/L) 304520-60
Aspartate Aminotransferase (AST) (U/L) 507040-150
Blood Urea Nitrogen (BUN) (mg/dL) 202218-25
Creatinine (mg/dL) 0.50.50.3-0.7

Experimental Protocols

Protocol 1: Formulation of this compound-siRNA Nanoparticles

This protocol describes the formulation of this compound encapsulating siRNA using a microfluidic mixing technique.[1][8]

Materials:

  • This compound Component Mix (in ethanol):

    • Ionizable Cationic Lipid (50 mol%)

    • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (10 mol%)

    • Cholesterol (38.5 mol%)

    • PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol) (1.5 mol%)

  • siRNA (in 10 mM Citrate (B86180) Buffer, pH 3.0)

  • Ethanol (B145695) (100%, molecular biology grade)

  • Citrate Buffer (10 mM, pH 3.0)

  • Phosphate Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device and pump system

  • Dialysis cassettes (10 kDa MWCO)

Procedure:

  • Preparation of Solutions: a. Dissolve the this compound component mix in 100% ethanol to a final total lipid concentration of 10 mg/mL. b. Dissolve the siRNA in 10 mM citrate buffer (pH 3.0) to a concentration of 0.5 mg/mL.

  • Microfluidic Mixing: a. Set up the microfluidic mixing device according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another. c. Set the pump to a flow rate ratio of 1:3 (ethanol:aqueous phase). The total flow rate should be optimized for the specific microfluidic device (e.g., 2 mL/min). d. Initiate the flow to rapidly mix the two streams. The self-assembly of LNPs occurs at the interface of the streams.[1] e. Collect the resulting nanoparticle suspension.

  • Purification and Buffer Exchange: a. Immediately dilute the collected LNP suspension with an equal volume of PBS. b. Transfer the diluted suspension to a pre-soaked dialysis cassette. c. Dialyze against sterile PBS (pH 7.4) for at least 18 hours at 4°C, with two buffer changes, to remove ethanol and raise the pH.[11]

  • Characterization and Sterilization: a. Measure the particle size, PDI, and zeta potential using dynamic light scattering (DLS). b. Quantify siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay). c. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter. d. Store the final product at 4°C.

Protocol 2: In Vivo Administration and Efficacy Study

This protocol details the systemic administration of this compound-siRNA to mice for gene silencing studies.

Materials:

  • This compound-siRNA formulation (prepared in Protocol 1)

  • 6-8 week old C57BL/6 mice (or other appropriate strain)

  • Sterile PBS, pH 7.4

  • Insulin syringes (29G)

  • Animal restrainer

Procedure:

  • Animal Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Dose Preparation: a. Based on the siRNA concentration determined in Protocol 1, dilute the LNP stock solution with sterile PBS to the final desired dose concentration. A typical injection volume is 100 µL for a 20g mouse.[8] b. For a 1 mg/kg dose in a 20g mouse, the required amount of siRNA is 20 µg. The injection solution should be prepared to contain 20 µg of siRNA in 100 µL.

  • Administration: a. Secure the mouse in a restrainer. b. Administer the prepared dose via intravenous (IV) injection into the lateral tail vein.[8] Intraperitoneal (IP) injection is an alternative route.[3]

  • Monitoring: Monitor the animals daily for any signs of adverse effects, including changes in weight, behavior, or appearance.

  • Sample Collection and Analysis: a. At a predetermined time point (e.g., 48-72 hours post-injection), euthanize the animals. b. Collect blood via cardiac puncture for serum chemistry analysis. c. Perfuse the animal with PBS and harvest tissues of interest (e.g., liver, spleen, kidneys). d. For RNA analysis, immediately place a portion of the tissue in an RNA stabilization solution (e.g., RNAlater) or snap-freeze in liquid nitrogen. e. Extract total RNA from the tissue and perform RT-qPCR to quantify the mRNA levels of the target gene. Normalize to a stable housekeeping gene. f. For protein analysis, homogenize the tissue in an appropriate lysis buffer and perform a Western blot or ELISA.

Protocol 3: Biodistribution Study

This protocol describes how to assess the in vivo distribution of the this compound formulation.

Materials:

  • Fluorescently labeled this compound-siRNA (e.g., containing a lipid-conjugated Cy5 or similar near-infrared dye).

  • In vivo imaging system (IVIS) or similar fluorescence imager.

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Administration: Inject the fluorescently labeled LNPs into mice as described in Protocol 2.

  • In Vivo Imaging: a. At various time points (e.g., 1, 4, 24, and 48 hours) post-injection, anesthetize the mice. b. Place the anesthetized mouse in the IVIS chamber and acquire fluorescence images according to the instrument's guidelines.[12][13]

  • Ex Vivo Imaging: a. At the final time point, euthanize the mouse. b. Excise the major organs (liver, spleen, kidneys, lungs, heart, brain).[12][14] c. Arrange the organs on a non-fluorescent surface and image them using the IVIS to quantify the fluorescence signal in each organ. d. Normalize the fluorescence intensity to the weight of the organ to determine the relative accumulation.

Mandatory Visualization

G cluster_prep Phase 1: LNP Formulation & QC cluster_invivo Phase 2: In Vivo Study cluster_analysis Phase 3: Endpoint Analysis prep_lipids Prepare Lipid Mix (in Ethanol) mixing Microfluidic Mixing prep_lipids->mixing prep_siRNA Prepare siRNA (in Citrate Buffer pH 3.0) prep_siRNA->mixing dialysis Dialysis vs. PBS pH 7.4 (Buffer Exchange & Purification) mixing->dialysis qc Quality Control (Size, PDI, Encapsulation) dialysis->qc dose_prep Dose Formulation (Dilution in PBS) qc->dose_prep Formulated LNPs injection IV or IP Injection (Mouse Model) dose_prep->injection monitoring Animal Monitoring (Health & Weight) injection->monitoring euthanasia Euthanasia & Sample Collection (Tissues & Blood) monitoring->euthanasia Endpoint biodistribution Biodistribution Analysis (IVIS Imaging) euthanasia->biodistribution efficacy Efficacy Analysis (RT-qPCR / Western Blot) euthanasia->efficacy toxicity Toxicity Analysis (Serum Chemistry & Histology) euthanasia->toxicity

Caption: Experimental workflow for this compound in vivo studies.

G vegf VEGF vegfr2 VEGFR2 vegf->vegfr2 Binds plc PLCγ vegfr2->plc Activates dag DAG plc->dag ip3 IP3 plc->ip3 pkc PKC dag->pkc Activates raf Raf pkc->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates proliferation Cell Proliferation, Angiogenesis erk->proliferation Promotes siRNA_LNP This compound (siRNA vs. VEGF) siRNA_LNP->vegf Inhibits Expression

Caption: VEGF signaling pathway targeted by this compound-siRNA.

References

Application Notes & Protocols: CCD Lipid01 for CRISPR/Cas9 Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 system has emerged as a revolutionary tool for precise genome editing, offering therapeutic potential for a wide range of genetic disorders.[1][2] However, the clinical translation of CRISPR/Cas9 is highly dependent on the development of safe and efficient in vivo delivery systems.[3][4][5][6][7] Lipid nanoparticles (LNPs) have become a leading non-viral platform for this purpose, valued for their biocompatibility, high payload capacity, and flexibility in formulation.[2][5][8][9]

A critical component of LNP formulations is the cationic or ionizable lipid, which is essential for encapsulating the negatively charged CRISPR/Cas9 components (such as mRNA or ribonucleoprotein complexes) and facilitating their release into the cell cytoplasm.[5][9] CCD Lipid01 (CAS No. 1799316-64-5) is a cationic lipid utilized for the delivery of biologically active agents to cells and tissues.[10][11] These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and application of LNPs incorporating a cationic lipid like this compound for delivering the CRISPR/Cas9 system.

Mechanism of Action

LNP-mediated delivery of CRISPR/Cas9 components is a multi-step process. The LNPs, containing the cationic lipid, helper lipids, and the CRISPR/Cas9 payload, are typically taken up by target cells through endocytosis. Inside the endosome, the decreasing pH environment leads to the protonation of the cationic lipid. This charge reversal is believed to destabilize the endosomal membrane, facilitating the release of the CRISPR/Cas9 components into the cytoplasm. Once in the cytoplasm, the CRISPR/Cas9 machinery, often in the form of a ribonucleoprotein (RNP) complex, translocates to the nucleus to perform the targeted gene editing.[5][12]

Experimental Protocols

Protocol 1: Formulation of CRISPR/Cas9 RNP-Loaded LNPs

This protocol describes the formulation of LNPs encapsulating a pre-formed Cas9 ribonucleoprotein (RNP) complex using a microfluidic mixing approach. This method allows for rapid and reproducible production of uniformly sized nanoparticles.[13][14]

Materials:

  • Lipid Stock Solution (in Ethanol):

    • Cationic Lipid (e.g., this compound)

    • Helper Lipid (e.g., DOPE)

    • Cholesterol

    • PEG-Lipid (e.g., DMG-PEG 2000)

  • Aqueous Buffer: 50 mM Sodium Acetate or Citrate Buffer, pH 4.0

  • CRISPR/Cas9 RNP Complex:

    • Purified Cas9 Protein

    • Synthetic single-guide RNA (sgRNA)

  • Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Equipment:

    • Microfluidic mixing device (e.g., NanoAssemblr)

    • Syringe pumps

    • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Prepare Lipid Mixture: Dissolve the cationic lipid (e.g., this compound), helper lipid, cholesterol, and PEG-lipid in 100% ethanol (B145695) to create the lipid stock solution. The molar ratio of these components must be optimized experimentally; a common starting point is 50:10:38.5:1.5 (Cationic:Helper:Cholesterol:PEG).

  • Prepare RNP Complex: Incubate the Cas9 protein and sgRNA at a specific molar ratio (e.g., 1:1.2) in the aqueous buffer for 15-30 minutes at room temperature to allow for RNP complex formation.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the aqueous RNP complex solution into another.

    • Set the flow rate ratio on the microfluidic device, typically at 3:1 (Aqueous:Ethanol).

    • Initiate mixing. The rapid mixing of the two phases causes the lipids to self-assemble into nanoparticles, encapsulating the RNP complex.[14]

  • Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH to a physiological level.[14]

  • Sterilization and Storage: Filter the final LNP formulation through a 0.22 µm sterile filter. Store the LNPs at 4°C. It is recommended to use them within a few days for optimal performance.[14]

LNP Formulation Workflow

LNP_Formulation_Workflow Workflow for LNP Formulation and Characterization cluster_prep Preparation cluster_formulation Formulation cluster_qc Quality Control prep_lipids 1. Prepare Lipid Mix (this compound, Helper, Cholesterol, PEG) in Ethanol mixing 3. Microfluidic Mixing (Aqueous:Ethanol @ 3:1) prep_lipids->mixing prep_rnp 2. Prepare Cas9 RNP Complex (Cas9 Protein + sgRNA) in Acidic Buffer prep_rnp->mixing dialysis 4. Dialysis vs. PBS (pH 7.4, Overnight) mixing->dialysis characterization 5. Characterization - Size & PDI (DLS) - Encapsulation Efficiency dialysis->characterization storage 6. Sterile Filtration & Storage (0.22 µm filter, 4°C) characterization->storage

Caption: A step-by-step workflow for formulating and characterizing CRISPR/Cas9 RNP-loaded LNPs.

Protocol 2: Characterization of LNPs

Proper characterization is crucial to ensure the quality, consistency, and efficacy of the LNP formulation.

A. Size, Polydispersity Index (PDI), and Zeta Potential

  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute a small sample of the LNP formulation in PBS (pH 7.4).[15]

    • Measure the hydrodynamic diameter (size), PDI, and surface zeta potential using a DLS instrument (e.g., Malvern Zetasizer).[15]

    • Ideal Characteristics: For in vivo applications, LNPs should ideally have a size between 80-150 nm and a PDI < 0.2, indicating a monodisperse population.[16]

B. RNP Encapsulation Efficiency

  • Method: Quant-iT™ RiboGreen™ assay (or similar nucleic acid stain).

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release all encapsulated sgRNA. This measures the total RNA.[13]

    • Leave the other set intact. This measures the free (unencapsulated) RNA.

    • Add the RiboGreen reagent to both sets and measure the fluorescence.

    • Calculate the encapsulation efficiency using the formula:

      • Encapsulation % = (Total RNA - Free RNA) / Total RNA * 100

    • Ideal Characteristics: High encapsulation efficiency (>90%) is desirable.[16]

Protocol 3: In Vitro Gene Editing in Cell Culture

This protocol outlines the procedure for transfecting a target cell line with the formulated LNPs to achieve gene editing.

Materials:

  • Target cell line (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • This compound-based CRISPR LNPs

  • Assay for measuring editing efficiency (e.g., T7 Endonuclease I assay, Sanger sequencing, or Next-Generation Sequencing)

Procedure:

  • Cell Seeding: Seed the target cells in a multi-well plate (e.g., 24-well) to achieve 70-80% confluency on the day of transfection.

  • Transfection:

    • Dilute the CRISPR LNPs to the desired final concentration in the cell culture medium. A dose-response experiment is recommended to determine the optimal concentration.

    • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO₂ to allow for cellular uptake, endosomal escape, and gene editing.

  • Genomic DNA Extraction: After incubation, harvest the cells and extract genomic DNA using a suitable kit.

  • Assessment of Editing Efficiency:

    • Amplify the genomic region targeted by the sgRNA using PCR.

    • Analyze the PCR product using the T7E1 assay or sequencing to quantify the percentage of insertions and deletions (indels), which indicates the gene-editing efficiency. Efficiencies can reach up to 80% or higher depending on the formulation and cell type.[1][17]

Mechanism of LNP-Mediated CRISPR Delivery

LNP_Mechanism Cellular Uptake and Action of CRISPR LNPs cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell lnp CRISPR LNP (with this compound) endocytosis 1. Endocytosis lnp->endocytosis endosome 2. Early Endosome (pH ~6.5) endocytosis->endosome escape 3. Endosomal Escape (Cationic lipid protonated, membrane destabilized) endosome->escape pH drop rnp_release CRISPR RNP Released escape->rnp_release cytoplasm Cytoplasm nucleus_entry 4. Nuclear Import rnp_release->nucleus_entry nucleus Nucleus editing 5. Gene Editing

Caption: The pathway of LNP cellular uptake, endosomal escape, and nuclear delivery of CRISPR/Cas9.

Quantitative Data Summary

The following tables present representative data for LNP characterization and in vitro efficacy. Note: These values are illustrative examples; actual results will depend on the specific lipid ratios, payload, and experimental conditions.

Table 1: Physicochemical Properties of Example LNP Formulations

Formulation IDCationic LipidMolar Ratio (Cat:Help:Chol:PEG)Mean Diameter (nm)PDIZeta Potential (mV)Encapsulation Eff. (%)
LNP-CCD-01This compound50:10:38.5:1.595.30.11+5.2> 95%
LNP-CCD-02This compound40:10:48.5:1.5102.10.15+3.8> 92%
LNP-MC3-CtrlDLin-MC3-DMA50:10:38.5:1.588.70.09+4.5> 96%

Table 2: In Vitro Gene Editing Efficiency in HEK293T Cells (72h)

Formulation IDLNP Concentration (nM)Target GeneIndel Frequency (%)Cell Viability (%)
LNP-CCD-0110GFP55.4> 90%
LNP-CCD-0125GFP78.2> 85%
LNP-CCD-0150GFP85.1> 80%
LNP-MC3-Ctrl25GFP81.5> 85%
Untreated CtrlN/AGFP< 0.1100%

Disclaimer: The protocols and data provided are intended as a general guide. Optimization of lipid ratios, payload-to-lipid ratios, and delivery conditions is essential for achieving desired results with this compound or any other cationic lipid in a specific application. Researchers should also conduct thorough toxicity and biodistribution studies for in vivo applications.[18][19]

References

Application Notes and Protocols for CCD Lipid01 (LP01) Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCD Lipid01, also known as LP01, is a biodegradable ionizable cationic lipid that has emerged as a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of various nucleic acid payloads, including mRNA, siRNA, and sgRNA/Cas9 complexes.[1][2][] Its unique chemical structure allows for efficient encapsulation of genetic material and facilitates endosomal escape, a critical step for successful intracellular delivery.[4] Notably, LNPs formulated with this compound have demonstrated robust and persistent in vivo genome editing capabilities.[2] This document provides a comprehensive overview of the characterization of this compound nanoparticles, along with detailed protocols for their formulation, in vitro transfection, and cytotoxicity assessment.

Physicochemical Characterization of this compound Nanoparticles

The physicochemical properties of lipid nanoparticles are critical determinants of their in vivo performance, including circulation time, biodistribution, and cellular uptake. Nanoparticles formulated with this compound typically exhibit characteristics suitable for systemic administration and efficient cellular delivery.

Table 1: Physicochemical Properties of this compound Nanoparticles

ParameterTypical ValueMethod of Analysis
Particle Size (Z-average) 70 - 100 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential Near-neutral at physiological pHElectrophoretic Light Scattering (ELS)
mRNA Encapsulation Efficiency > 90%RiboGreen Assay
pKa ~6.1TNS Assay

Note: The specific values can vary depending on the exact lipid composition, payload, and formulation process.

Experimental Protocols

Formulation of this compound Nanoparticles (Microfluidic Mixing)

This protocol describes the formulation of this compound nanoparticles encapsulating mRNA using a microfluidic mixing device. This method allows for rapid and reproducible production of uniform nanoparticles.

Materials:

  • This compound (LP01) (CAS: 1799316-64-5)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA (e.g., encoding a reporter protein like Luciferase or Cas9)

  • Ethanol (B145695) (anhydrous)

  • Citrate (B86180) Buffer (pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)

  • Syringe pumps

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be optimized for the specific application, typically in the range of 10-25 mM.

  • Prepare mRNA Solution: Dilute the mRNA in citrate buffer (pH 4.0) to the desired concentration (e.g., 0.2 mg/mL).

  • Microfluidic Mixing: a. Set up the microfluidic mixing system according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another. c. Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1). d. Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the lipid nanoparticles, encapsulating the mRNA.

  • Dialysis: a. Dialyze the resulting nanoparticle suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • Concentration and Sterilization: a. Concentrate the dialyzed LNP suspension to the desired final concentration using a centrifugal filter device. b. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

  • Storage: Store the sterile LNP suspension at 4°C for short-term use or at -80°C for long-term storage.

LNP_Formulation_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_purification Purification & Finalization cluster_output Output Lipid_Stock Prepare Lipid Stock (this compound, DSPC, Chol, PEG) in Ethanol Microfluidics Microfluidic Mixing (Aqueous:Organic Ratio 3:1) Lipid_Stock->Microfluidics mRNA_Solution Prepare mRNA Solution in Citrate Buffer (pH 4.0) mRNA_Solution->Microfluidics Dialysis Dialysis against PBS (pH 7.4) Microfluidics->Dialysis Concentration Concentration & Sterilization Dialysis->Concentration Final_LNPs Final LNP Formulation Concentration->Final_LNPs

Characterization of Nanoparticle Size and Polydispersity

Procedure (using Dynamic Light Scattering - DLS):

  • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, dispersant viscosity, and refractive index).

  • Perform the measurement to obtain the Z-average diameter and the Polydispersity Index (PDI).

Determination of mRNA Encapsulation Efficiency

Procedure (using RiboGreen Assay):

  • Prepare two sets of LNP samples.

  • In the first set, add a lysis buffer (e.g., 2% Triton X-100) to disrupt the nanoparticles and release the encapsulated mRNA. This will measure the total mRNA.

  • In the second set, do not add lysis buffer. This will measure the amount of free (unencapsulated) mRNA.

  • Add the RiboGreen reagent to both sets of samples and to a standard curve of known mRNA concentrations.

  • Incubate in the dark for 5 minutes.

  • Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).

  • Calculate the mRNA concentration in each sample using the standard curve.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

In Vitro Transfection

This protocol describes the transfection of cultured cells with this compound nanoparticles to assess protein expression from the delivered mRNA.

Materials:

  • Cultured mammalian cells (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • This compound-mRNA nanoparticles

  • 96-well cell culture plates

  • Reporter lysis buffer and substrate (if using a reporter gene like Luciferase)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection: a. The following day, remove the culture medium from the cells. b. Add fresh complete culture medium containing the desired concentration of this compound-mRNA nanoparticles (e.g., ranging from 10 to 500 ng of mRNA per well).

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Assessment of Protein Expression: a. If using a fluorescent reporter (e.g., GFP), visualize the cells under a fluorescence microscope. b. If using a luciferase reporter, lyse the cells using a reporter lysis buffer and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

In_Vitro_Transfection_Workflow cluster_cell_prep Cell Preparation cluster_transfection Transfection cluster_incubation Incubation cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Add_LNPs Add this compound-mRNA NPs to Cells in Fresh Medium Seed_Cells->Add_LNPs Incubate Incubate for 24-48 hours Add_LNPs->Incubate Assess_Expression Assess Protein Expression (e.g., Luciferase Assay, Microscopy) Incubate->Assess_Expression

Cytotoxicity Assay

This protocol assesses the potential toxicity of this compound nanoparticles on cultured cells.

Materials:

  • Cultured mammalian cells

  • Complete cell culture medium

  • This compound nanoparticles (without mRNA payload - "empty" LNPs)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a live/dead cell staining kit)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in the transfection protocol.

  • Treatment: a. The following day, remove the culture medium. b. Add fresh medium containing serial dilutions of the empty this compound nanoparticles. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells for 24-72 hours.

  • Assessment of Cell Viability: a. Add the chosen cell viability reagent to each well according to the manufacturer's instructions. b. Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis: a. Normalize the data to the untreated control cells (set to 100% viability). b. Plot the cell viability against the nanoparticle concentration to determine the concentration at which 50% of the cells are viable (IC50).

In Vivo Delivery and Efficacy

LNPs formulated with this compound have been successfully used for in vivo delivery of nucleic acids, leading to significant protein expression and gene editing in target organs, particularly the liver.[2] In vivo studies typically involve systemic administration (e.g., intravenous injection) into animal models, followed by assessment of protein expression in various tissues or measurement of target gene knockdown/editing.

Signaling and Uptake Pathway

Cationic lipid nanoparticles are generally thought to enter cells through endocytosis. The acidic environment of the endosome protonates the ionizable lipid (like this compound), leading to the disruption of the endosomal membrane and the release of the nucleic acid payload into the cytoplasm.

LNP_Uptake_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LNP This compound LNP Endosome Endosome (Acidic pH) LNP->Endosome Endocytosis Cell_Membrane Cell Membrane Payload_Release mRNA Release Endosome->Payload_Release Endosomal Escape (Lipid Protonation) Translation Translation Payload_Release->Translation Protein Protein Expression Translation->Protein

Conclusion

This compound is a versatile and effective ionizable lipid for the formulation of nanoparticles for nucleic acid delivery. The protocols outlined in this document provide a framework for the successful formulation, characterization, and in vitro evaluation of this compound-based nanoparticles. Researchers and drug developers can utilize this information to advance their therapeutic and research applications.

References

Application Notes and Protocols: CCD Lipid01 Storage and Stability Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCD Lipid01 is a cationic lipid utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutic agents such as mRNA, siRNA, and DNA. The stability of this compound, both as a raw material and within LNP formulations, is critical for ensuring the safety, efficacy, and shelf-life of the final drug product. These application notes provide detailed guidelines for the proper storage, handling, and stability assessment of this compound.

Physicochemical Properties

  • Chemical Name: (9Z,12Z)-3-((4,4-Bis(octyloxy)butanoyl)oxy)-2-((((3-(diethylamino)propoxy)carbonyl)oxy)methyl)propyl octadeca-9,12-dienoate

  • CAS Number: 1799316-64-5

  • Molecular Formula: C50H93NO9

  • Appearance: Please refer to the Certificate of Analysis for the specific lot.

Storage and Handling of this compound Raw Material

Proper storage and handling of this compound as a raw material are crucial to prevent degradation.

Quantitative Storage Recommendations
ParameterConditionShelf Life
Long-term Storage -80°C6 months[1]
Short-term Storage -20°C1 month[1]
Shipping Blue IceNot specified

Note: For extended storage, it is recommended to aliquot the material to avoid repeated freeze-thaw cycles.

Handling Precautions
  • This compound is hygroscopic; handle in a dry environment and store in a tightly sealed container.

  • For in vivo experiments, it is recommended to use freshly prepared solutions on the same day.[1]

  • When preparing solutions, if precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Stability of this compound in LNP Formulations

The stability of this compound within a lipid nanoparticle formulation is dependent on various factors including the complete formulation composition, pH, and storage conditions.

Recommended Storage for LNP Formulations
ParameterConditionJustification
Temperature 2-8°C (Refrigerated)Minimizes hydrolysis and oxidation of the lipid components.
pH 6.0 - 7.5Maintains the integrity of the LNP structure and minimizes acid or base-catalyzed hydrolysis.
Light Exposure Protected from lightPrevents photo-oxidation of unsaturated lipid chains.
Atmosphere Inert (e.g., Argon, Nitrogen)Reduces the rate of lipid oxidation.

Potential Degradation Pathways

The chemical structure of this compound contains ester and tertiary amine functionalities, which are susceptible to degradation. Understanding these pathways is crucial for developing stability-indicating analytical methods.

G Potential Degradation Pathways of this compound CCD_Lipid01 This compound Hydrolysis Hydrolysis (Water, Acid/Base) CCD_Lipid01->Hydrolysis Oxidation Oxidation (Oxygen, Light, Metal Ions) CCD_Lipid01->Oxidation Ester_Cleavage Ester Bond Cleavage Hydrolysis->Ester_Cleavage Ether_Cleavage Ether Bond Cleavage Hydrolysis->Ether_Cleavage N_Oxide N-Oxide Formation Oxidation->N_Oxide Dealkylation De-alkylation Oxidation->Dealkylation

Caption: Potential chemical degradation pathways for this compound.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If necessary, sonicate the solution in a bath sonicator for 5-10 minutes at room temperature to ensure complete dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for up to 6 months.[1]

Protocol for LNP Formulation using this compound

This protocol provides a general method for formulating LNPs containing this compound for nucleic acid delivery. The specific ratios of lipids will need to be optimized for the particular application.

Materials:

  • This compound in ethanol (B145695)

  • Helper lipid (e.g., DOPE, DSPC) in ethanol

  • Cholesterol in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) in ethanol

  • Nucleic acid cargo in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the lipid mixture by combining the ethanolic solutions of this compound, helper lipid, cholesterol, and PEG-lipid at the desired molar ratio.

  • Prepare the aqueous phase containing the nucleic acid cargo at the desired concentration.

  • Rapidly mix the lipid phase with the aqueous phase at a defined ratio (e.g., 1:3 volume ratio) with vigorous stirring or using a microfluidic mixing device.

  • Allow the resulting nanoparticle suspension to incubate for 30 minutes at room temperature.

  • Dialyze the LNP suspension against PBS pH 7.4 for at least 18 hours, with at least two buffer changes, to remove the ethanol and non-encapsulated nucleic acid.

  • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

  • Store the final LNP formulation at 2-8°C.

Protocol for Stability Testing of this compound-containing LNPs

This protocol outlines a comprehensive stability study for LNP formulations containing this compound.

Workflow for LNP Stability Testing:

G LNP Stability Testing Workflow start Prepare and Characterize Initial LNP Batch (T=0) storage Aliquot and Store LNPs at Different Conditions (e.g., 4°C, 25°C, 40°C) start->storage tp1 Time Point 1 (e.g., 1 month) storage->tp1 tp2 Time Point 2 (e.g., 3 months) storage->tp2 tp3 Time Point n (e.g., 6 months) storage->tp3 analysis Perform Stability-Indicating Assays tp1->analysis tp2->analysis tp3->analysis data Analyze Data and Determine Shelf-Life analysis->data

Caption: A generalized workflow for conducting a stability study of LNP formulations.

Procedure:

  • Time-Zero Analysis: Immediately after preparing the LNP formulation, perform a full characterization including:

    • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

    • Zeta Potential: Measured by Laser Doppler Velocimetry.

    • Encapsulation Efficiency: Determined by separating free and encapsulated nucleic acid (e.g., using a fluorescent dye exclusion assay like RiboGreen).

    • Lipid Content and Integrity: Assessed using a stability-indicating HPLC or LC-MS method.

  • Stability Study Setup:

    • Aliquot the LNP formulation into sterile, sealed vials.

    • Store the vials at various temperatures (e.g., 4°C, 25°C, and an accelerated condition of 40°C).

    • Protect the samples from light.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve samples from each storage condition and repeat the full characterization as described in step 1.

  • Data Analysis:

    • Plot the measured parameters against time for each storage condition.

    • Determine the rate of change for each parameter.

    • Establish acceptance criteria for each parameter (e.g., particle size should not increase by more than 20%).

    • The shelf-life is the time period during which all parameters remain within the acceptance criteria.

Protocol for Stability-Indicating LC-MS Method for this compound

This protocol provides a general framework for developing a stability-indicating Liquid Chromatography-Mass Spectrometry (LC-MS) method to quantify this compound and detect its degradation products. Method optimization and validation are required.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

Chromatographic Conditions (Starting Point):

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid
Gradient Start at 30% B, ramp to 100% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions (Starting Point):

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Gas Flow 800 L/hr
Scan Range m/z 100-1500

Procedure:

  • Sample Preparation: Dilute the LNP formulation in a suitable solvent (e.g., methanol (B129727) or isopropanol) to disrupt the nanoparticles and solubilize the lipids. Centrifuge to pellet any excipients.

  • Forced Degradation Study: To identify potential degradation products, subject this compound to stress conditions (acid, base, oxidation, heat, light). Analyze these stressed samples using the LC-MS method to identify the m/z of the degradation products.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

The stability of this compound is paramount for the successful development of lipid nanoparticle-based therapeutics. Adherence to the recommended storage and handling guidelines for the raw material is essential. Furthermore, comprehensive stability testing of the final LNP formulation under various conditions is necessary to establish an appropriate shelf-life and ensure product quality. The protocols provided herein offer a foundation for researchers to handle and assess the stability of this compound effectively.

References

Troubleshooting & Optimization

troubleshooting low transfection efficiency with CCD Lipid01

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CCD Lipid01, a cationic lipid formulation for the efficient delivery of nucleic acids into eukaryotic cells. This guide provides troubleshooting advice and frequently asked questions to help you optimize your transfection experiments and achieve high efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cationic lipid-based transfection reagent.[1] Its positively charged lipid molecules interact with the negatively charged phosphate (B84403) backbone of nucleic acids (DNA and RNA), forming complexes.[2] These complexes can then fuse with the negatively charged cell membrane, facilitating the entry of the nucleic acid into the cell via endocytosis.[2][3]

Q2: What types of nucleic acids can be transfected with this compound?

A2: Cationic lipid reagents like this compound are versatile and can be used to transfect various types of nucleic acids, including plasmid DNA, mRNA, and siRNA.[4][5]

Q3: How should I store this compound?

A3: For long-term stability, it is recommended to store this compound at 4°C.[6] Avoid freezing the reagent, as this can compromise its integrity and performance.[4][7] For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is suggested.[1]

Q4: Can I use serum in my media during transfection with this compound?

A4: While the formation of the this compound-nucleic acid complex should be done in a serum-free medium, the transfection itself can often be performed in the presence of serum.[4][6] However, for sensitive cell lines or to maximize efficiency, performing the transfection in serum-free media for the initial hours may be beneficial.[5] Optimization for your specific cell type is recommended.

Q5: Can I use antibiotics in the media during transfection?

A5: It is generally recommended to avoid using antibiotics in the culture medium during transfection.[6][8] Cationic lipid reagents can increase cell permeability to antibiotics, which may lead to cytotoxicity.[2]

Troubleshooting Guide for Low Transfection Efficiency

Low transfection efficiency is a common issue that can be resolved by optimizing several key parameters. Use the following guide to troubleshoot your experiments with this compound.

Problem 1: Low Transfection Efficiency
Possible Cause Suggested Solution
Suboptimal Cell Health - Ensure cells are healthy, actively dividing, and have a viability of >90%.[9] - Use cells with a low passage number (<50) as transfection efficiency can decrease with excessive passaging.[6][10][11] - Check for contamination (e.g., mycoplasma, yeast) and use fresh, uncontaminated cells if necessary.[9][10]
Incorrect Cell Density - Transfect cells when they are at an optimal confluency, typically between 40-80%.[10][11] Overly confluent or sparse cultures can lead to poor results.[6][11]
Poor Nucleic Acid Quality - Use high-purity plasmid DNA (A260/A280 ratio of 1.7-1.9) that is free of contaminants like endotoxins, phenol, and excess salt.[12][13][14] - For plasmid DNA, ensure it is predominantly in the supercoiled form, as this is most efficient for transient transfection.[14][15]
Suboptimal this compound to Nucleic Acid Ratio - This is a critical parameter that requires optimization for each cell type and nucleic acid combination.[15] - Perform a titration experiment to determine the optimal ratio. Start with the recommended ratios and test a range around it (see Optimization Protocol below).
Incorrect Complex Formation - Always dilute this compound and the nucleic acid in a serum-free medium before combining them.[4][6][7] - Optimize the incubation time for complex formation, typically between 10-20 minutes at room temperature.[7] Do not exceed 30 minutes.[7]
Inhibitors in Transfection Medium - Avoid using media containing inhibitors such as EDTA, citrate, phosphate, or sulfated proteoglycans during complex formation and transfection.[6][8]
Problem 2: High Cell Toxicity or Death
Possible Cause Suggested Solution
Excessive Amount of this compound or Nucleic Acid - High concentrations of the transfection reagent or nucleic acid can be toxic to cells.[5][8] - Perform a dose-response experiment to find the optimal concentration that balances high efficiency with low toxicity.[7]
Low Cell Density - Transfecting cells at a very low confluency can lead to increased toxicity.[7] Ensure cells are within the recommended confluency range.
Presence of Antibiotics - As mentioned, avoid antibiotics during transfection to prevent increased cytotoxicity.[2][6][8]
Prolonged Exposure to Transfection Complexes - For sensitive cell lines, it may be beneficial to replace the medium containing the transfection complexes with fresh, complete growth medium after 4-6 hours of incubation.[5]

Experimental Protocols

General Protocol for Transfection with this compound (24-well plate)

This is a starting point protocol. Optimization is highly recommended.

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate so that they reach the desired confluency (e.g., 70-80%) at the time of transfection.

  • Complex Formation:

    • In tube A, dilute your nucleic acid (e.g., 0.5 µg of plasmid DNA) in 50 µL of serum-free medium.

    • In tube B, dilute your this compound (e.g., 1.5 µL) in 50 µL of serum-free medium.

    • Add the diluted nucleic acid from tube A to the diluted this compound in tube B and mix gently by pipetting.

    • Incubate the mixture for 15 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Add the 100 µL of the this compound-nucleic acid complex dropwise to the cells in each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before assaying for gene expression. For sensitive cells, the medium can be changed after 4-6 hours.

Optimization of this compound to DNA Ratio

To achieve the highest transfection efficiency, it is crucial to optimize the ratio of this compound to DNA. The following table provides a starting point for optimization in a 24-well plate format with a constant amount of DNA (0.5 µg).

WellDNA (µg)This compound (µL)Lipid:DNA Ratio (µL:µg)
10.50.51:1
20.51.02:1
30.51.53:1
40.52.04:1
50.52.55:1
60.53.06:1

Monitor both gene expression and cell viability to determine the optimal ratio.

Visual Guides

Transfection_Workflow cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection & Assay seed_cells Seed Cells (24h prior) add_complex Add Complexes to Cells prep_dna Dilute Nucleic Acid (Serum-Free Medium) mix Combine Diluted Nucleic Acid and this compound prep_dna->mix prep_lipid Dilute this compound (Serum-Free Medium) prep_lipid->mix incubate_complex Incubate at RT (10-20 min) mix->incubate_complex incubate_complex->add_complex incubate_cells Incubate Cells (24-48h) add_complex->incubate_cells assay Assay for Gene Expression incubate_cells->assay

Caption: General workflow for transfection using this compound.

Troubleshooting_Logic cluster_cell Cell-Related Issues cluster_reagent Reagent & Nucleic Acid Issues cluster_protocol Protocol Issues start Low Transfection Efficiency cell_health Check Cell Health: - Viability >90% - Low Passage # - No Contamination start->cell_health cell_confluency Optimize Cell Confluency (40-80%) start->cell_confluency dna_quality Verify Nucleic Acid Quality: - Purity (A260/280) - Integrity start->dna_quality ratio Optimize Lipid:NA Ratio start->ratio complex_formation Check Complex Formation: - Serum-Free Medium - Incubation Time start->complex_formation inhibitors Check for Inhibitors in Medium start->inhibitors

Caption: Troubleshooting logic for low transfection efficiency.

References

Technical Support Center: Optimizing CCD Lipid01 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the ratio of CCD Lipid01 to helper lipids in lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

Q1: What is the role of a helper lipid in an LNP formulation with this compound?

Helper lipids are crucial structural components of LNPs that contribute to the overall stability, encapsulation efficiency, and biological activity of the formulation. In combination with the cationic lipid this compound, cholesterol, and a PEGylated lipid, helper lipids influence the physical characteristics and performance of the LNPs. Helper lipids with a cylindrical shape, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), can enhance the stability of the lipid bilayer.[1] In contrast, helper lipids with a cone shape, like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), are known to form non-bilayer structures that can facilitate the endosomal escape of the nucleic acid payload into the cytoplasm.[1][2]

Q2: Why is the molar ratio of this compound to the helper lipid a critical parameter to optimize?

The molar ratio between the cationic lipid (this compound) and the helper lipid is a key factor that dictates the physicochemical properties and, consequently, the in vitro and in vivo performance of the LNPs.[3] This ratio can significantly impact:

  • Encapsulation Efficiency: An optimal ratio is necessary to efficiently encapsulate the nucleic acid cargo.

  • Particle Size and Polydispersity: The lipid ratio influences the self-assembly process and thereby the size and uniformity of the LNPs.

  • Stability: The right balance between lipids ensures the structural integrity of the nanoparticles during storage and in biological fluids.[1]

  • Transfection Efficiency: The helper lipid can influence the fusogenicity of the LNP with the endosomal membrane, which is critical for the release of the cargo into the cytoplasm.[2]

Q3: What are the functional differences between common helper lipids like DOPE and DSPC?

DOPE and DSPC are two commonly used helper lipids with distinct properties that can be leveraged for different applications.

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): This lipid has a smaller headgroup and unsaturated acyl chains, giving it a cone-like shape.[1] This structure promotes the formation of a hexagonal phase, which can destabilize the endosomal membrane and facilitate the release of the encapsulated cargo.[1] Formulations with DOPE have been shown to enhance mRNA delivery to the liver.[4]

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): DSPC has a larger headgroup and saturated acyl chains, resulting in a more cylindrical shape. This geometry favors the formation of stable lipid bilayers, which can improve the in vivo stability of LNPs.[1] DSPC-containing LNPs have been associated with increased delivery to the spleen.[4]

The choice between DOPE and DSPC, or a combination of both, will depend on the specific goals of the drug delivery system, such as the target organ and the desired stability profile.

Q4: What is a good starting point for the molar ratio of this compound to helper lipid?

While the optimal ratio must be determined empirically for each specific application, a common starting point for the molar ratio of ionizable/cationic lipid to helper lipid in LNP formulations is around 50:10.[5] From this starting point, the ratio can be systematically varied to determine the formulation with the most desirable characteristics. Some studies have explored formulations with a higher helper lipid content, for instance, up to 40 mol%, which was found to have a more significant impact on the organ-specific delivery of mRNA.[6]

Troubleshooting Guide

Issue Potential Cause Related to Lipid Ratio Troubleshooting Steps
High Polydispersity Index (PDI > 0.2) An imbalanced this compound to helper lipid ratio can lead to poor self-assembly and a heterogeneous population of nanoparticles.1. Systematically vary the molar ratio of this compound to the helper lipid (e.g., 60:10, 50:10, 40:20, 30:30).2. Evaluate the impact of different helper lipids (e.g., DOPE vs. DSPC) on PDI.
Low Encapsulation Efficiency (<80%) The ratio of cationic lipid to helper lipid may not be optimal for condensing and retaining the nucleic acid cargo.[3]1. Increase the relative amount of this compound to enhance electrostatic interactions with the negatively charged nucleic acid.2. Ensure the chosen helper lipid is compatible with the overall formulation; for instance, DOPE has been shown to support high encapsulation efficiency across a range of ionizable lipid molar ratios.[3]
Particle Aggregation An inappropriate surface charge or lipid composition can lead to instability and aggregation of LNPs, especially at neutral pH.[7]1. Adjust the this compound content to modulate the zeta potential of the nanoparticles.2. Consider the helper lipid's contribution to bilayer stability. DSPC may offer greater stability against aggregation compared to DOPE.[1]
Low Transfection Efficiency The LNP formulation may not be efficiently releasing its cargo from the endosome.1. Increase the proportion of a fusogenic helper lipid like DOPE to promote endosomal escape.[2]2. Experiment with a combination of helper lipids (e.g., DOPE and DSPC) to balance stability and fusogenicity.

Experimental Protocols

Protocol for Optimizing this compound:Helper Lipid Ratio

This protocol outlines a systematic approach to optimizing the molar ratio of this compound to a chosen helper lipid (e.g., DOPE or DSPC).

1. Preparation of Lipid Stock Solutions:

  • Prepare individual stock solutions of this compound, the helper lipid (DOPE or DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) in absolute ethanol (B145695) at a suitable concentration (e.g., 10-25 mM).[5][8]

  • Ensure all lipids are fully dissolved. Gentle heating or vortexing may be required.[5]

2. Preparation of Lipid Mixtures:

  • In separate tubes, prepare different lipid mixtures by combining the stock solutions to achieve the desired molar ratios. For example, to test ratios of 50:10, 40:20, and 30:30 (this compound:Helper), while keeping cholesterol and PEG-lipid constant (e.g., at 38.5% and 1.5% respectively).[5]

3. LNP Formulation (Microfluidic Mixing):

  • Prepare the aqueous phase by dissolving the nucleic acid cargo in a low pH buffer (e.g., 50 mM sodium citrate, pH 4.0).[8]

  • Set up a microfluidic mixing system (e.g., NanoAssemblr™).

  • Load the ethanolic lipid mixture into one syringe and the aqueous nucleic acid solution into another.

  • Initiate mixing at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol phase) and total flow rate.[8]

4. Dialysis and Concentration:

  • Dialyze the resulting LNP solution against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.[9]

  • Concentrate the LNPs to the desired final concentration using an appropriate method like tangential flow filtration.

5. Characterization:

  • Particle Size and PDI: Measure the hydrodynamic diameter and polydispersity index using Dynamic Light Scattering (DLS).

  • Zeta Potential: Determine the surface charge of the LNPs.

  • Encapsulation Efficiency: Quantify the amount of encapsulated nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen assay) after lysing the LNPs with a detergent like Triton X-100.[5]

Data Presentation

Use the following tables to systematically record and compare your experimental results.

Table 1: Formulation Parameters

Formulation IDThis compound (mol%)Helper Lipid (mol%)Cholesterol (mol%)PEG-Lipid (mol%)N:P Ratio
F15010 (DSPC)38.51.56:1
F24020 (DSPC)38.51.56:1
F33030 (DSPC)38.51.56:1
F45010 (DOPE)38.51.56:1
F54020 (DOPE)38.51.56:1
F63030 (DOPE)38.51.56:1

Table 2: Physicochemical Characterization Data

Formulation IDParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
F1
F2
F3
F4
F5
F6

Visualizations

LNP_Optimization_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Buffer Exchange cluster_characterization Characterization cluster_evaluation Functional Evaluation prep_lipids Prepare Lipid Stock Solutions in Ethanol (this compound, Helper, Chol, PEG) formulate Microfluidic Mixing (Aqueous:Ethanol = 3:1) prep_lipids->formulate prep_rna Prepare Nucleic Acid in Aqueous Buffer (pH 4) prep_rna->formulate dialysis Dialysis against PBS (pH 7.4) formulate->dialysis dls Size & PDI (DLS) dialysis->dls zeta Zeta Potential dialysis->zeta ee Encapsulation Efficiency (RiboGreen Assay) dialysis->ee transfection In Vitro Transfection & In Vivo Studies dls->transfection zeta->transfection ee->transfection

Caption: Workflow for LNP Formulation and Optimization.

Troubleshooting_Logic cluster_troubleshoot Troubleshooting Actions start Initial Formulation char Characterize LNP (Size, PDI, EE%) start->char decision Results Optimal? char->decision adjust_ratio Adjust this compound: Helper Lipid Ratio decision->adjust_ratio No end_node Optimized Formulation decision->end_node Yes adjust_ratio->char change_helper Change Helper Lipid (e.g., DSPC to DOPE) adjust_ratio->change_helper adjust_np Adjust N:P Ratio adjust_ratio->adjust_np change_helper->char adjust_np->char

Caption: Logic Diagram for Troubleshooting LNP Formulations.

References

Technical Support Center: CCD Lipid01 Nanoparticle Aggregation Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with CCD Lipid01 and other lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of lipid nanoparticle aggregation?

A1: Lipid nanoparticle (LNP) aggregation can be triggered by a variety of environmental and formulation factors. Key causes include:

  • Temperature Stress: Both elevated temperatures and freeze-thaw cycles can induce aggregation.[1][2][3] Storing LNPs at ultra-cold temperatures, typically between -20°C and -80°C, is often necessary to slow down chemical degradation and prevent aggregation.[2] However, the process of freezing and thawing can itself cause particles to aggregate if not performed correctly.[1][3]

  • pH and Ionic Strength: The pH of the suspension medium can influence the surface charge of the nanoparticles, affecting their stability. Aggregation can occur more rapidly at neutral pH where ionic lipids are closer to being neutrally charged.[3] High ionic strength in the formulation buffer can also promote aggregation due to charge screening effects.[3]

  • Mechanical Stress: Physical agitation, such as vigorous vortexing or shaking, can lead to the formation of aggregates.[3]

  • Formulation Components: The specific lipids used, particularly the concentration of PEG-lipids, play a crucial role in stability.[3][4] While PEGylation provides a steric barrier to aggregation, it does not completely prevent it.[3] The ratios of all lipid components must be optimized to ensure stability.[5]

  • Lyophilization and Reconstitution: The process of freeze-drying (lyophilization) and subsequent reconstitution can lead to significant aggregation if not optimized with cryoprotectants.[1][6]

Q2: How can I detect and characterize aggregation in my nanoparticle suspension?

A2: Dynamic Light Scattering (DLS) is a primary technique used to monitor LNP size and polydispersity (PDI), which are key indicators of aggregation.[5] An increase in the average particle size (z-average) and/or the PDI suggests the presence of aggregates. For more detailed analysis, techniques like Nanoparticle Tracking Analysis (NTA) and cryo-Transmission Electron Microscopy (cryo-TEM) can provide further insights into particle size distribution and morphology, allowing for direct visualization of aggregates.[5][7]

Q3: What are the ideal storage conditions to prevent aggregation?

A3: Proper storage is critical for maintaining the stability of lipid nanoparticles.

  • Temperature: For aqueous suspensions, refrigeration at 2-8°C is often preferred for short to medium-term storage (up to several months), as it has been shown to maintain stability better than freezing or room temperature storage in some cases.[1] For long-term storage, freezing at -20°C or -80°C is common, but this must be done in conjunction with cryoprotectants to prevent freeze-thaw induced aggregation.[2][8]

  • Storage Buffer: The choice of buffer can impact stability, especially during freeze-thaw cycles. Buffers like Tris and HEPES have been shown to offer better cryoprotection compared to phosphate-buffered saline (PBS).[9][10]

  • Cryoprotectants: When freezing or lyophilizing LNPs, the addition of cryoprotectants such as sucrose (B13894) or trehalose (B1683222) is essential to prevent aggregation.[1][3][6][11] A 10-20% (w/v) concentration of these sugars is often effective.[1][11]

  • Light and Oxygen Exposure: To prevent potential degradation of lipid components, especially unsaturated lipids, it is advisable to store LNP formulations protected from light and in an oxygen-free environment, for instance by using vials flushed with an inert gas like nitrogen.[2]

Troubleshooting Guides

This section provides structured guidance to diagnose and resolve common aggregation problems.

Problem: Increased Particle Size and PDI Observed After Formulation

This issue often points to suboptimal formulation or processing parameters.

Troubleshooting Workflow

start Start: Aggregation Detected Post-Formulation check_mixing Review Mixing Process (e.g., microfluidics) start->check_mixing check_lipids Verify Lipid Ratios and Quality start->check_lipids check_buffer Examine Formulation Buffer (pH, Ionic Strength) start->check_buffer adjust_flow Adjust Flow Rate/ Mixing Speed check_mixing->adjust_flow optimize_lipids Optimize PEG-Lipid Concentration check_lipids->optimize_lipids adjust_buffer Modify Buffer pH/ Use Alternative Buffer (e.g., Tris) check_buffer->adjust_buffer remeasure Re-formulate and Measure Size/PDI adjust_flow->remeasure optimize_lipids->remeasure adjust_buffer->remeasure end_ok Issue Resolved remeasure->end_ok Within Spec end_nok Further Optimization Needed remeasure->end_nok Out of Spec

Figure 1: Troubleshooting workflow for post-formulation aggregation.

Possible Causes and Solutions:

  • Improper Mixing: The self-assembly of LNPs is highly dependent on the mixing process.[5]

    • Solution: If using a microfluidic system, ensure that the flow rates are optimized. Faster flow rates generally produce smaller particles.[4][5] Check for any inconsistencies or blockages in the microfluidic channels.

  • Incorrect Lipid Ratios: The ratio of cationic/ionizable lipids, helper lipids, cholesterol, and PEG-lipids is critical for stability.[5][12]

    • Solution: Re-verify the concentrations and ratios of your lipid stock solutions. A slightly higher concentration of PEG-lipids can sometimes improve stability and reduce aggregation, but excessive amounts can also be detrimental.[4]

  • Inappropriate Buffer Conditions: The pH and ionic strength of the aqueous buffer used during formulation are crucial.[3][13]

    • Solution: Ensure the pH of your aqueous buffer is appropriate for the ionizable lipid being used (typically acidic to protonate the lipid).[14] Avoid using buffers with excessively high ionic strength.[3]

Problem: Aggregation Occurs During Storage or After Freeze-Thaw Cycles

This indicates an issue with the stability of the formulated nanoparticles under the chosen storage conditions.

Key Factors Contributing to Storage Instability

Aggregation Nanoparticle Aggregation (During Storage) Temp Temperature Fluctuations Aggregation->Temp FT Freeze-Thaw Cycles Aggregation->FT Buffer Inappropriate Buffer (pH, Composition) Aggregation->Buffer Cryo Absence of Cryoprotectant Aggregation->Cryo Mech Mechanical Stress Aggregation->Mech

Figure 2: Key factors leading to LNP aggregation during storage.

Possible Causes and Solutions:

  • Freeze-Thaw Stress: The formation of ice crystals during freezing can physically stress the nanoparticles, leading to fusion and aggregation upon thawing.[1][3][6]

    • Solution: Add a cryoprotectant such as sucrose or trehalose to your LNP suspension at a concentration of 10-20% (w/v) before freezing.[1][11] This helps to create a protective glassy matrix around the nanoparticles, preventing aggregation.

  • Inadequate Storage Temperature: Storing at an inappropriate temperature can accelerate degradation and aggregation.

    • Solution: For aqueous suspensions, storage at 2-8°C is often recommended for stability up to several months.[1] If long-term frozen storage is required, use -80°C over -20°C for better preservation, and always include a cryoprotectant.[2]

  • Suboptimal Buffer Choice: Some buffers provide better stability, especially for frozen storage.

    • Solution: Consider replacing PBS with Tris or HEPES-based buffers, which have been shown to offer better cryoprotection.[9][10] Ensure the final pH of the suspension is suitable for long-term stability, often near neutral (pH 7.4).[1][6]

Data Summary Tables

Table 1: Effect of Storage Temperature on LNP Stability (Aqueous Suspension)

Storage TemperatureObservationTypical TimeframeReference
Room Temperature (~25°C)Loss of efficacy and potential for aggregation.Weeks to a few months[1]
Refrigerated (2-8°C)Generally the most stable condition for aqueous storage.Up to 150+ days[1][9]
Frozen (-20°C)Risk of aggregation upon thawing if no cryoprotectant is used.Variable[1]
Ultra-low (-80°C)Preferred for long-term storage, but requires cryoprotectant.Months to a year+[2][8]

Table 2: Effect of Cryoprotectants on Freeze-Thaw Stability

CryoprotectantConcentration (w/v)Effect on Particle Size After Freeze-ThawReference
None0%Significant increase in size and PDI, indicating aggregation.[1][6]
Sucrose10-20%Mitigates increase in particle size; preserves stability.[1][11]
Trehalose20%Mitigates increase in particle size; preserves stability.[1][6]

Experimental Protocols

Protocol 1: Monitoring Nanoparticle Aggregation using Dynamic Light Scattering (DLS)

Objective: To measure the z-average diameter and Polydispersity Index (PDI) of LNP suspensions to assess for aggregation.

Materials:

  • LNP suspension

  • Appropriate dilution buffer (e.g., the same buffer the LNPs are suspended in, filtered through a 0.22 µm filter)

  • DLS instrument (e.g., Malvern Zetasizer)

  • Low-volume disposable cuvettes

Methodology:

  • Instrument Setup: Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes.

  • Sample Preparation: a. Gently mix the LNP suspension by inverting the vial 3-5 times. Avoid vortexing to prevent mechanical stress-induced aggregation. b. Dilute a small aliquot of the LNP suspension in the filtered dilution buffer to achieve an appropriate count rate for the instrument (typically between 100 and 1000 kcps). The exact dilution factor will depend on the initial concentration of your LNPs and must be determined empirically. c. Gently mix the diluted sample by pipetting up and down slowly.

  • Measurement: a. Transfer the diluted sample to a clean, dust-free cuvette. Ensure there are no air bubbles. b. Place the cuvette in the DLS instrument. c. Set the measurement parameters: select the correct dispersant (e.g., water), set the equilibration time (e.g., 60-120 seconds), and define the number and duration of measurements (e.g., 3 measurements of 10-15 runs each). d. Initiate the measurement.

  • Data Analysis: a. Record the z-average diameter (nm) and the Polydispersity Index (PDI). b. A significant increase in the z-average diameter compared to a fresh, un-aggregated sample indicates aggregation. c. A PDI value > 0.3 generally suggests a broad size distribution, which may be indicative of aggregation. Consistent, low PDI values (<0.2) are desirable. d. Compare results across different time points or conditions to monitor stability.

Protocol 2: Freeze-Thaw Cycle Stability Study

Objective: To assess the stability of an LNP formulation when subjected to freezing and thawing, and to evaluate the effectiveness of cryoprotectants.

Materials:

  • LNP suspension

  • Cryoprotectant stock solution (e.g., 40% w/v sucrose in RNase-free water)

  • Dilution buffer

  • DLS instrument

  • -80°C freezer and room temperature bench or water bath

Methodology:

  • Sample Preparation: a. Divide the LNP suspension into at least two aliquots. b. Test Sample: To one aliquot, add the cryoprotectant stock solution to achieve the desired final concentration (e.g., add an equal volume of 40% sucrose to the LNP suspension to get a final concentration of 20%). Mix gently. c. Control Sample: To the second aliquot, add an equal volume of the storage buffer (without cryoprotectant) to serve as a control. Mix gently.

  • Initial Measurement (T=0): a. Before freezing, measure the initial z-average diameter and PDI of both the test and control samples using the DLS protocol described above. This is your baseline measurement.

  • Freeze-Thaw Cycle: a. Place both samples in a -80°C freezer and leave them for at least 4 hours to ensure complete freezing. b. Remove the samples from the freezer and allow them to thaw completely and unassisted at room temperature. Do not heat to accelerate thawing. c. This completes one freeze-thaw cycle.

  • Post-Cycle Measurement: a. Once thawed, gently mix the samples. b. Measure the z-average diameter and PDI of both samples using DLS.

  • Data Analysis: a. Compare the post-cycle DLS results to the T=0 baseline for both the control and test samples. b. Control Sample: A significant increase in size and/or PDI indicates aggregation induced by the freeze-thaw process. c. Test Sample: If the size and PDI remain close to the baseline values, the cryoprotectant is effectively preventing aggregation. d. The process can be repeated for multiple cycles to assess long-term stability.

References

Technical Support Center: Reducing CCD Lipid01 Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxicity of CCD Lipid01-based lipid nanoparticles (LNPs) in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LNP formulations?

This compound is a cationic lipid utilized for the delivery of biologically active agents, such as mRNA and siRNA, to cells and tissues.[1][2][3][4][5] Its positive charge at acidic pH facilitates the encapsulation of negatively charged nucleic acids and aids in their endosomal escape following cellular uptake, a critical step for successful delivery.

Q2: My primary cells are dying after transfection with this compound LNPs. What are the potential causes of this cytotoxicity?

Primary cells are inherently more sensitive than immortalized cell lines to foreign materials.[6] Cytotoxicity associated with this compound LNPs can stem from several factors:

  • High Concentration of Cationic Lipid: Excessive positive charge from the cationic lipid can disrupt cell membranes, leading to cell death.[7]

  • Suboptimal LNP Formulation: The molar ratio of the lipid components (cationic lipid, helper lipid, cholesterol, and PEG-lipid) is crucial. An imbalanced formulation can lead to increased toxicity.

  • High LNP Dose: Primary cells may be sensitive to the total amount of LNP administered.[8]

  • Poor Quality of Nucleic Acid: The presence of impurities or endotoxins in the nucleic acid cargo can trigger an immune response and contribute to cell death.[9]

  • Unhealthy Primary Cells: Cells that are not in a logarithmic growth phase, have been passaged too many times, or are stressed by culture conditions are more susceptible to transfection-related toxicity.[6]

  • Reactive Oxygen Species (ROS) Production: Cationic lipids can induce cellular stress, leading to the generation of ROS, which can damage cellular components and trigger apoptosis.

Q3: How can I reduce the cytotoxicity of my this compound LNP formulation?

Reducing cytotoxicity involves a multi-faceted approach focusing on optimizing both the LNP formulation and the experimental conditions:

  • Optimize LNP Composition: Systematically vary the molar ratios of the lipid components. A common starting point for cationic lipid-based formulations is a molar ratio of 50:10:38.5:1.5 (Cationic Lipid:Helper Lipid:Cholesterol:PEG-Lipid).[10][11]

  • Reduce LNP Dose: Perform a dose-response experiment to determine the lowest effective LNP concentration that achieves the desired transfection efficiency with minimal toxicity.[8]

  • Optimize Cell Culture Conditions: Ensure primary cells are healthy, within a low passage number, and seeded at an optimal density (typically 60-80% confluency) at the time of transfection.[6]

  • Minimize Exposure Time: Reduce the incubation time of the LNPs with the primary cells. A shorter exposure of 4-6 hours can often be sufficient for uptake while minimizing toxicity.

  • Use High-Quality Nucleic Acids: Ensure your mRNA or siRNA is of high purity and free from contaminants.[9]

Q4: Can the type of helper lipid or the amount of cholesterol affect cytotoxicity?

Yes, both the helper lipid and cholesterol content can significantly impact LNP stability and toxicity. The choice of helper lipid (e.g., DOPE, DSPC) can influence the fusogenicity of the LNP and its interaction with the endosomal membrane. Cholesterol content affects the rigidity and stability of the LNP, which can also influence its cytotoxic profile.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High cell death observed shortly after adding LNPs. LNP concentration is too high.Perform a dose-response curve to identify the optimal LNP concentration with the lowest toxicity. Start with a lower concentration and titrate up.[12]
Suboptimal LNP formulation (e.g., high cationic lipid ratio).Systematically screen different molar ratios of this compound, helper lipid, cholesterol, and PEG-lipid.
Poor cell health at the time of transfection.Ensure primary cells are in the logarithmic growth phase and at an optimal confluency (60-80%). Use low-passage number cells.[6]
Low transfection efficiency with acceptable cell viability. Inefficient cellular uptake.Optimize the PEG-lipid content. While high PEGylation can reduce toxicity, it may also decrease cellular uptake.
Inefficient endosomal escape.Ensure the cationic lipid (this compound) is functioning as expected. The pH of the endosome is critical for the protonation of the lipid and subsequent endosomal release.
Poor quality of nucleic acid cargo.Verify the integrity and purity of your mRNA or siRNA using methods like gel electrophoresis or a Bioanalyzer.[9]
High variability in results between experiments. Inconsistent cell passage number or confluency.Standardize your cell culture protocol, using cells from the same passage number and seeding them to achieve consistent confluency for each experiment.
Inconsistent LNP preparation.Use a reproducible method for LNP formulation, such as microfluidics, to ensure consistent particle size and composition.[13][14][15]
Mycoplasma contamination.Regularly test your primary cell cultures for mycoplasma contamination, as it can significantly affect cell health and experimental outcomes.[8]
Increased cell stress (e.g., morphological changes) without widespread cell death. Induction of reactive oxygen species (ROS).Consider co-treatment with a low dose of an antioxidant. Measure ROS levels to confirm this as the cause (see Protocol 3).
Prolonged exposure to LNPs.Reduce the incubation time of the LNPs with the cells. After an initial incubation period (e.g., 4-6 hours), replace the medium with fresh, LNP-free medium.

Quantitative Data Summary

Table 1: Effect of LNP Concentration on Cell Viability in Primary Cells (Illustrative Data)

LNP Concentration (µg/mL)Cell Viability (%) in Primary HepatocytesCell Viability (%) in Primary T-cells
0.595 ± 492 ± 5
1.088 ± 685 ± 7
2.075 ± 870 ± 9
4.055 ± 1048 ± 11
8.030 ± 925 ± 8

Note: This table presents illustrative data based on general trends observed in the literature. Actual results will vary depending on the specific primary cell type, LNP formulation, and experimental conditions.

Table 2: Impact of Lipid Composition on Cytotoxicity (Illustrative Data)

Cationic Lipid:Helper Lipid:Cholesterol:PEG-Lipid Molar RatioCell Viability (%)
60:10:28.5:1.565 ± 7
50:10:38.5:1.585 ± 5
40:10:48.5:1.590 ± 4
50:20:28.5:1.578 ± 6

Note: This table illustrates the principle of optimizing lipid ratios to minimize cytotoxicity. The optimal ratio must be determined empirically for each cell type and application.

Experimental Protocols

Protocol 1: Optimization of this compound LNP Formulation using Microfluidics

This protocol describes a method for preparing and optimizing this compound-based LNPs using a microfluidic mixing device to ensure reproducible formulation.

Materials:

  • This compound

  • Helper lipid (e.g., DOPE or DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol (B145695)

  • Nucleic acid (mRNA or siRNA)

  • Acidic aqueous buffer (e.g., 10 mM sodium acetate, pH 4.0)

  • Purification and buffer exchange system (e.g., dialysis cassettes)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solutions:

    • Dissolve this compound, helper lipid, cholesterol, and PEG-lipid in ethanol to prepare individual stock solutions.

    • Combine the lipid stock solutions in the desired molar ratios to create the final lipid mixture in ethanol.

  • Prepare Nucleic Acid Solution:

    • Dilute the nucleic acid cargo (mRNA or siRNA) in the acidic aqueous buffer.

  • LNP Formation (Microfluidic Mixing):

    • Load the lipid mixture (in ethanol) into one syringe and the nucleic acid solution into another.

    • Set the desired flow rate ratio (typically 3:1 aqueous to ethanol) and total flow rate on the microfluidic device.

    • Initiate mixing. The rapid mixing of the ethanol and aqueous phases will induce the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Immediately after formation, purify the LNPs and exchange the buffer to a physiologically compatible buffer (e.g., PBS, pH 7.4) using dialysis or a similar buffer exchange method. This step is crucial to remove ethanol and unencapsulated nucleic acids.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency of the nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen).

Protocol 2: Determining this compound LNP Cytotoxicity using a Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxicity of different this compound LNP formulations or concentrations in primary cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound LNP formulations

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the primary cells in a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere and stabilize for 24 hours in a humidified incubator (37°C, 5% CO2).[12]

  • LNP Treatment:

    • Prepare serial dilutions of the this compound LNP formulations in complete cell culture medium.

    • Carefully remove the old medium from the cells and replace it with the medium containing the different LNP concentrations. Include a vehicle control (medium with the same buffer used for LNPs) and an untreated control.

  • Incubation:

    • Incubate the cells with the LNPs for a defined period (e.g., 24 or 48 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.[10]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.[10]

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Plot cell viability against the LNP concentration to generate a dose-response curve and determine the IC50 value (the concentration that reduces cell viability by 50%).

Protocol 3: Measurement of Reactive Oxygen Species (ROS) Production

This protocol provides a method to determine if this compound LNPs are inducing oxidative stress in primary cells using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Materials:

  • Primary cells of interest

  • This compound LNP formulations

  • DCFH-DA stock solution

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

  • Positive control (e.g., H2O2)

Procedure:

  • Cell Seeding and Treatment:

    • Seed primary cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Treat the cells with different concentrations of this compound LNPs for a desired time period (e.g., 4-6 hours). Include untreated and positive controls.

  • Loading with DCFH-DA:

    • After treatment, remove the LNP-containing medium and wash the cells gently with warm PBS.

    • Add fresh, serum-free medium containing 5-10 µM DCFH-DA to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Fluorescence Measurement:

    • After incubation, wash the cells again with warm PBS to remove excess probe.

    • Add PBS to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[16] Alternatively, cells can be detached and analyzed by flow cytometry.

  • Data Analysis:

    • Quantify the relative fluorescence units (RFU) for each condition.

    • Compare the fluorescence of LNP-treated cells to untreated cells to determine the fold-increase in ROS production.

Visualizations

G cluster_0 LNP Formulation & Cellular Uptake cluster_1 Cytotoxicity Pathways cluster_2 Desired Outcome CCD_Lipid01_LNP This compound LNP Endocytosis Endocytosis CCD_Lipid01_LNP->Endocytosis Cellular Uptake Membrane_Disruption Cell Membrane Disruption CCD_Lipid01_LNP->Membrane_Disruption High Cationic Charge Density Endosome Endosome (Acidic pH) Endocytosis->Endosome ROS_Production ROS Production Endosome->ROS_Production Cellular Stress Endosomal_Escape_Failure Endosomal Escape Failure Endosome->Endosomal_Escape_Failure Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Protonation of This compound Apoptosis Apoptosis Membrane_Disruption->Apoptosis Mitochondrial_Stress Mitochondrial Stress ROS_Production->Mitochondrial_Stress Mitochondrial_Stress->Apoptosis Lysosomal_Degradation Lysosomal Degradation of Cargo Endosomal_Escape_Failure->Lysosomal_Degradation Cargo_Release Cargo Release (mRNA/siRNA) Endosomal_Escape->Cargo_Release Therapeutic_Effect Therapeutic Effect Cargo_Release->Therapeutic_Effect

Caption: Signaling pathways in LNP-mediated delivery and cytotoxicity.

G cluster_0 Phase 1: Formulation & Characterization cluster_1 Phase 2: In Vitro Screening in Primary Cells cluster_2 Phase 3: Optimization & Analysis Formulation 1. LNP Formulation (Vary Lipid Ratios) Characterization 2. Physicochemical Characterization (Size, PDI, Zeta, Encapsulation) Formulation->Characterization Dose_Response 3. Dose-Response Study (Determine Concentration Range) Characterization->Dose_Response Viability_Assay 4. Cell Viability Assay (e.g., MTT) Dose_Response->Viability_Assay Transfection_Assay 5. Transfection Efficiency Assay (e.g., Reporter Gene) Dose_Response->Transfection_Assay Analysis 6. Data Analysis (Identify Lead Formulation) Viability_Assay->Analysis Transfection_Assay->Analysis ROS_Assay 7. Mechanistic Study (Optional) (e.g., ROS Assay) Analysis->ROS_Assay Lead_Formulation Optimized LNP Formulation (Low Toxicity, High Efficacy) Analysis->Lead_Formulation

Caption: Experimental workflow for optimizing LNP formulations.

G Start High Cytotoxicity Observed Check_Concentration Is LNP concentration optimized? Start->Check_Concentration Reduce_Concentration Perform Dose-Response (Protocol 2) Check_Concentration->Reduce_Concentration No Check_Formulation Is LNP formulation optimized? Check_Concentration->Check_Formulation Yes Reduce_Concentration->Check_Formulation Optimize_Formulation Vary Lipid Ratios (Protocol 1) Check_Formulation->Optimize_Formulation No Check_Cell_Health Are primary cells healthy and at optimal density? Check_Formulation->Check_Cell_Health Yes Optimize_Formulation->Check_Cell_Health Optimize_Culture Optimize Cell Culture Conditions Check_Cell_Health->Optimize_Culture No Check_Exposure Is incubation time minimized? Check_Cell_Health->Check_Exposure Yes Optimize_Culture->Check_Exposure Reduce_Exposure Reduce Incubation Time (e.g., 4-6h) Check_Exposure->Reduce_Exposure No Consider_ROS Consider Mechanistic Causes (e.g., ROS) Check_Exposure->Consider_ROS Yes Reduce_Exposure->Consider_ROS

References

Technical Support Center: CCD Lipid01 Formulation Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the formulation of CCD Lipid01-based lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of instability in my this compound formulation?

A1: The main indicators of instability in lipid nanoparticle formulations include an increase in particle size and polydispersity index (PDI), drug leakage from the nanoparticles, and chemical degradation of the lipid components.[1] Visual signs such as aggregation, precipitation, or a change in the formulation's color can also suggest instability.[1]

Q2: How does the composition of my LNP formulation affect its stability?

A2: The lipid composition is a critical factor in LNP stability.[2][3] Key components and their roles include:

  • Cationic Lipids (e.g., this compound): Essential for encapsulating nucleic acids and facilitating endosomal escape. The choice of cationic lipid influences the overall charge and stability of the nanoparticles.

  • Helper Lipids (e.g., DSPC, DOPE): These phospholipids (B1166683) contribute to the structural integrity of the lipid bilayer. Saturated lipids like DSPC generally form more rigid and stable liposomes.[2]

  • Cholesterol: Acts as a stabilizing agent by modulating bilayer fluidity and reducing the permeability of the membrane, which helps to minimize drug leakage.[2][3]

  • PEGylated Lipids: Provide a hydrophilic shield on the nanoparticle surface, offering steric stabilization that prevents aggregation.[3][4]

Q3: What are the optimal storage conditions for this compound formulations?

A3: For long-term stability, this compound formulations are best stored at low temperatures.[3] For aqueous solutions, refrigeration at 2-8°C can maintain stability for over 150 days.[5] For longer-term storage, freezing at -20°C to -80°C is recommended.[3] However, it's crucial to be aware that freeze-thaw cycles can induce stress and lead to aggregation.[6] Lyophilization (freeze-drying) with the use of cryoprotectants is an effective strategy for enhancing long-term stability.[6][7]

Q4: How can I prevent the oxidation of lipids in my formulation?

A4: Lipid oxidation can compromise the integrity of your LNP formulation.[8][9] To mitigate this, consider the following strategies:

  • Use of Antioxidants: Incorporate antioxidants such as Vitamin E (α-tocopherol), BHT (butylated hydroxytoluene), or BHA (butylated hydroxyanisole) into your formulation.[8]

  • Control of Storage Environment: Store formulations in an environment with minimal exposure to oxygen.[3] This can be achieved by using sealed vials and purging the headspace with an inert gas like nitrogen or argon.[3]

  • Use of Saturated Lipids: Whenever possible, use saturated lipids as they are less prone to oxidation compared to unsaturated lipids.[1][8]

Troubleshooting Guides

Issue 1: Increase in Particle Size and Aggregation

An increase in the size of lipid nanoparticles and the formation of aggregates are common signs of physical instability.

Potential Cause Recommended Solution
Suboptimal Lipid Composition Optimize the ratio of helper lipids and cholesterol to enhance the structural integrity of the nanoparticles.[2] The inclusion of PEGylated lipids can provide steric hindrance to prevent aggregation.[4]
Inappropriate Storage Temperature Store the formulation at recommended temperatures (2-8°C for short-term, -20°C to -80°C for long-term).[3][5] Avoid repeated freeze-thaw cycles which can induce aggregation.[6]
Incorrect pH or Ionic Strength of Buffer The pH and ionic strength of the storage buffer can significantly impact nanoparticle stability.[4][7] Maintain a pH that ensures optimal surface charge and minimizes hydrolysis. The ideal pH should be determined experimentally, but a physiologically appropriate pH of around 7 is often a good starting point for storage.[5]
Mechanical Stress Vigorous shaking or vortexing can introduce mechanical stress and lead to aggregation. Gentle mixing by inversion is recommended.
Issue 2: Drug Leakage from Nanoparticles

The premature release of the encapsulated drug is a critical issue that can reduce the therapeutic efficacy of the formulation.

Potential Cause Recommended Solution
High Membrane Fluidity Increase the cholesterol content in the formulation to decrease the fluidity of the lipid bilayer and minimize drug leakage.[2]
Lipid Degradation Hydrolysis or oxidation of lipids can compromise the integrity of the nanoparticle membrane.[1] Ensure the formulation is stored at the proper pH to prevent hydrolysis and consider adding antioxidants to prevent oxidation.[8]
Incompatible Drug-Lipid Interaction The physicochemical properties of the drug can influence its retention within the nanoparticle. Ensure the lipophilicity of the drug is compatible with the lipid core.[10]

Experimental Protocols

Protocol 1: Determination of Particle Size and Polydispersity Index (PDI)

This protocol outlines the use of Dynamic Light Scattering (DLS) to measure the size and size distribution of this compound nanoparticles.

Materials:

  • This compound LNP formulation

  • Deionized, filtered water or appropriate buffer

  • DLS instrument (e.g., Malvern Zetasizer)

  • Cuvettes

Procedure:

  • Dilute the LNP formulation to an appropriate concentration with filtered deionized water or the formulation buffer. The optimal concentration will depend on the instrument's sensitivity.

  • Transfer the diluted sample to a clean cuvette, ensuring there are no air bubbles.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters, including temperature and measurement angle.

  • Equilibrate the sample to the set temperature for a few minutes.

  • Perform the measurement to obtain the z-average particle size and the PDI.

  • Repeat the measurement at least three times to ensure reproducibility.

Protocol 2: Quantification of Encapsulation Efficiency

This protocol describes a common method to determine the percentage of drug encapsulated within the LNPs using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • This compound LNP formulation encapsulating a specific drug

  • Appropriate mobile phase for RP-HPLC

  • Solvent for disrupting LNPs (e.g., methanol (B129727) or isopropanol)[11]

  • Centrifugal filter units

  • RP-HPLC system with a suitable detector (e.g., UV-Vis or ELSD)[11]

Procedure:

  • Separation of Free Drug:

    • Take a known volume of the LNP formulation.

    • Use a centrifugal filter unit to separate the free, unencapsulated drug from the nanoparticles. The filtrate will contain the free drug.

    • Collect the filtrate and analyze the concentration of the free drug using a validated RP-HPLC method.

  • Quantification of Total Drug:

    • Take the same known volume of the LNP formulation.

    • Disrupt the nanoparticles by adding a solvent like methanol or isopropanol (B130326) to release the encapsulated drug.[11]

    • Analyze the total drug concentration in the disrupted sample using the same RP-HPLC method.

  • Calculation of Encapsulation Efficiency (EE%):

    • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Visualizations

LNP_Stability_Workflow Troubleshooting Workflow for LNP Instability cluster_causes Potential Causes cluster_solutions Corrective Actions start Observe LNP Instability (e.g., Aggregation, Size Increase) check_size Measure Particle Size & PDI (DLS) start->check_size check_ee Determine Encapsulation Efficiency (HPLC) start->check_ee check_lipids Analyze Lipid Integrity (LC-MS/CAD) start->check_lipids comp Suboptimal Composition check_size->comp High PDI storage Improper Storage check_size->storage Size Increase Over Time check_ee->comp Low EE% check_lipids->comp Degradation Products opt_comp Optimize Lipid Ratios (Cholesterol, PEG-Lipid) comp->opt_comp opt_storage Adjust Storage Conditions (Temp, pH, Cryoprotectant) storage->opt_storage process Formulation Process Issues opt_process Refine Formulation Method (e.g., Mixing Rate) process->opt_process re_evaluate Re-evaluate LNP Characteristics opt_comp->re_evaluate Reformulate opt_storage->re_evaluate Re-test Stability opt_process->re_evaluate Re-process

Caption: Troubleshooting workflow for addressing LNP instability.

LNP_Degradation_Pathways Key Degradation Pathways for Lipid Nanoparticles cluster_physical Physical Instability cluster_chemical Chemical Instability lnp Intact LNP Formulation aggregation Aggregation & Flocculation lnp->aggregation Weak Inter-particle Repulsion fusion Fusion lnp->fusion High Membrane Fluidity hydrolysis Lipid Hydrolysis lnp->hydrolysis Extreme pH oxidation Lipid Oxidation lnp->oxidation Presence of Oxygen, Light, Metal Ions size_increase Increased Particle Size & PDI aggregation->size_increase Leads to fusion->size_increase Leads to leakage Drug/API Leakage hydrolysis->leakage Leads to oxidation->leakage Leads to loss_efficacy Loss of Efficacy size_increase->loss_efficacy leakage->loss_efficacy

Caption: Key degradation pathways affecting LNP stability.

References

Technical Support Center: CCD Lipid01 Transfection and the Influence of Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing transfections with CCD Lipid01, particularly concerning the effects of serum.

Frequently Asked Questions (FAQs)

Q1: How does serum in the culture medium affect this compound transfection efficiency?

A1: Serum can have a dual effect on transfection with cationic lipids like this compound. On one hand, serum proteins can interfere with the formation of the lipid-DNA complexes, which are crucial for successful transfection. This interference can lead to a decrease in transfection efficiency.[1][2][3] On the other hand, some cationic lipid formulations show enhanced stability and efficiency in the presence of serum.[4][5] Therefore, the overall impact of serum is dependent on the specific characteristics of the lipid and the experimental conditions. For sensitive cells, the presence of serum during transfection can be beneficial for maintaining cell health and viability.[6][7]

Q2: Should I perform my this compound transfection in the presence or absence of serum?

A2: For optimal results, it is highly recommended to form the this compound-DNA complexes in a serum-free medium .[2][3][8] This prevents serum proteins from interfering with the complex formation. After the complexes are formed, you can often add them to cells cultured in a serum-containing medium. This approach helps to maintain cell viability, especially during longer incubation periods.[6][7] However, the ideal condition should be determined empirically for your specific cell type and experiment.

Q3: Will I need to optimize my protocol if I switch from serum-free to serum-containing transfection medium?

A3: Yes, optimization is crucial. The optimal ratio of this compound to DNA may change when transfecting in the presence of serum.[3][9] It is advisable to perform a dose-response experiment to determine the ideal lipid-to-DNA ratio for your new conditions.

Q4: Can antibiotics be present in the medium during transfection with this compound?

A4: It is generally recommended to avoid using antibiotics in the transfection medium. Cationic lipid reagents can increase cell permeability, which may lead to increased uptake of antibiotics and subsequent cytotoxicity.[2][9] This can negatively impact both cell viability and transfection efficiency.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Transfection Efficiency in Serum-Containing Medium Interference of serum proteins with complex formation.Ensure that you are forming the this compound-DNA complexes in a serum-free medium before adding them to your cells.[2][3]
Suboptimal Lipid:DNA ratio for serum conditions.Optimize the ratio of this compound to nucleic acid. An increase in the lipid amount might be necessary in the presence of serum.
Poor quality of plasmid DNA.Use high-quality, purified plasmid DNA with an A260/A280 ratio of 1.8-2.0.
High Cell Toxicity/Death Post-Transfection Lipid-DNA complexes were added to cells in serum-free medium for an extended period.Add the complexes to cells in a serum-containing medium to improve cell viability.[6][7] If serum-free conditions are necessary, minimize the exposure time.
Presence of antibiotics in the transfection medium.Perform the transfection in antibiotic-free medium.[2][9]
Cell confluency is too low or too high.Optimize cell confluency at the time of transfection. A confluency of 70-90% is often recommended.[10]
Inconsistent Results Between Experiments Variability in serum lots.Use the same batch of serum for a series of related experiments to ensure consistency.[9]
Inconsistent cell passage number or health.Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase.[10]

Data Summary: Expected Effect of Serum on Transfection

Parameter Transfection in Serum-Free Medium Transfection in Serum-Containing Medium Key Consideration
Complex Formation OptimalPotentially InhibitedAlways form complexes in serum-free medium. [2][3]
Transfection Efficiency Can be very highMay be reduced, but some lipids are optimized for serumOptimization of Lipid:DNA ratio is critical.[3][9]
Cell Viability May decrease, especially with sensitive cellsGenerally higherSerum helps maintain cell health during transfection.[6][7]
Reproducibility HighCan be affected by serum lot-to-lot variabilityUse a consistent source and lot of serum.[9]

Experimental Protocols

Protocol: General Transfection of Adherent Cells with this compound

Materials:

  • This compound Transfection Reagent

  • Plasmid DNA (high purity, 1 µg/µL)

  • Serum-Free Medium (e.g., Opti-MEM®)

  • Complete Culture Medium (with or without serum, without antibiotics)

  • Adherent cells in a 24-well plate (70-90% confluent)

Procedure:

  • Cell Plating: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Preparation of DNA Solution:

    • In a sterile microfuge tube, dilute 0.5 µg of plasmid DNA into 25 µL of serum-free medium.

    • Mix gently by pipetting.

  • Preparation of Lipid Solution:

    • In a separate sterile microfuge tube, dilute 1-2 µL of this compound into 25 µL of serum-free medium.

    • Mix gently and incubate for 5 minutes at room temperature.

  • Formation of Lipid-DNA Complexes:

    • Add the diluted DNA solution to the diluted this compound solution.

    • Mix gently by pipetting and incubate for 20 minutes at room temperature to allow the complexes to form.

  • Transfection:

    • Aspirate the old medium from the cells.

    • Add 450 µL of fresh complete culture medium (with or without serum, as desired) to each well.

    • Add the 50 µL of the lipid-DNA complex mixture dropwise to each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Analysis: After incubation, analyze the cells for transgene expression.

Visualizations

experimental_workflow Experimental Workflow: this compound Transfection cluster_prep Preparation (Serum-Free) cluster_transfection Transfection cluster_analysis Analysis DNA Plasmid DNA Dilute_DNA Dilute DNA in Serum-Free Medium DNA->Dilute_DNA Lipid This compound Dilute_Lipid Dilute Lipid in Serum-Free Medium Lipid->Dilute_Lipid Complex Form Lipid-DNA Complexes Dilute_DNA->Complex Dilute_Lipid->Complex Add_Complex Add Complexes to Cells Complex->Add_Complex Cells Cells in Culture (with or without Serum) Cells->Add_Complex Incubate Incubate 24-48h Add_Complex->Incubate Assay Assay for Gene Expression Incubate->Assay

Caption: Workflow for transfection using this compound.

signaling_pathway Effect of Serum on Cationic Lipid Transfection cluster_serum_free Serum-Free Condition cluster_serum_present Serum-Containing Condition sf_lipid Cationic Lipid (e.g., this compound) sf_complex Stable Lipid-NA Complex (Positive Charge) sf_lipid->sf_complex + sf_dna Nucleic Acid (Negative Charge) sf_dna->sf_complex + sf_uptake Efficient Cellular Uptake sf_complex->sf_uptake sf_cell Cell Membrane (Negative Charge) sp_lipid Cationic Lipid (e.g., this compound) sp_complex Aggregated/Masked Complex sp_lipid->sp_complex + sp_dna Nucleic Acid (Negative Charge) sp_dna->sp_complex + sp_protein Serum Proteins (Negative Charge) sp_protein->sp_complex Interference sp_uptake Reduced Cellular Uptake sp_complex->sp_uptake sp_cell Cell Membrane (Negative Charge)

Caption: Influence of serum on lipid-DNA complex formation.

References

Navigating the Scalability of CCD Lipid01 Formulations: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with scaling up CCD Lipid01 formulations. From frequently asked questions to in-depth troubleshooting, this resource offers practical solutions to common issues encountered during the transition from bench-scale experiments to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up this compound formulations?

A1: Scaling up this compound formulations presents several common challenges that can impact the final product's quality and efficacy. These include maintaining precise formulation ratios, ensuring batch-to-batch consistency in particle size and polydispersity, achieving high encapsulation efficiency, and preventing contamination.[1] The transition from small-scale laboratory techniques, such as vortexing or sonication, to larger-scale manufacturing processes often requires significant optimization to ensure reproducible results.

Q2: How does the choice of manufacturing technique affect the scalability of my this compound formulation?

A2: The manufacturing method is a critical factor in the scalability of lipid nanoparticle formulations. While lab-scale methods like thin-film hydration followed by extrusion are common, they can be difficult to scale up.[2] For larger-scale production, microfluidics-based systems are often preferred as they offer precise control over mixing conditions, leading to more consistent particle sizes and higher encapsulation efficiencies.[2] However, adapting a formulation from a batch process to a continuous microfluidics process requires careful optimization of parameters such as flow rates and lipid concentrations.[2]

Q3: What are the key quality attributes to monitor during the scale-up of this compound nanoparticles?

A3: To ensure the quality and consistency of your this compound formulation during scale-up, it is crucial to monitor several key quality attributes. These include:

  • Particle Size and Polydispersity Index (PDI): These parameters affect the stability, biodistribution, and cellular uptake of the nanoparticles.[3]

  • Zeta Potential: This indicates the surface charge of the nanoparticles and influences their stability and interaction with biological membranes.

  • Encapsulation Efficiency: This measures the amount of active pharmaceutical ingredient (API) successfully loaded into the nanoparticles.[3]

  • Purity and Sterility: Ensuring the absence of contaminants is critical for in vivo applications.[1]

Troubleshooting Guides

Issue 1: Inconsistent Particle Size and High Polydispersity Index (PDI) Upon Scale-Up

Possible Causes:

  • Inadequate mixing or inconsistent energy input during nanoparticle formation.

  • Precipitation of lipids due to poor solvent-antisolvent mixing.

  • Suboptimal lipid-to-API ratio.

Troubleshooting Steps:

  • Optimize Mixing Parameters: If using a microfluidics system, adjust the total flow rate and the flow rate ratio of the aqueous and solvent phases. Higher flow rates and specific ratios can lead to smaller, more uniform particles.

  • Evaluate Solvent System: Ensure that the chosen solvent for the lipids is fully miscible with the aqueous phase to prevent precipitation.

  • Adjust Lipid Concentration: Higher lipid concentrations can sometimes lead to larger particles. Experiment with slightly lower concentrations to see if it improves size and PDI.

  • Characterize Raw Materials: Ensure the quality and purity of this compound and other lipid components, as impurities can affect self-assembly.

Issue 2: Low Encapsulation Efficiency

Possible Causes:

  • Poor partitioning of the API into the lipid core.

  • Suboptimal pH of the aqueous buffer.

  • Leakage of the API during nanoparticle formation or purification.

Troubleshooting Steps:

  • Optimize Lipid Composition: The ratio of cationic lipid (this compound) to other helper lipids can influence API encapsulation. A design of experiments (DoE) approach can help identify the optimal ratio.

  • Adjust pH: For pH-sensitive APIs, ensure the pH of the aqueous buffer is optimized for maximum solubility and partitioning into the lipid phase during formulation.

  • Refine Purification Method: If using dialysis or tangential flow filtration for purification, ensure that the parameters are optimized to prevent leakage of the encapsulated API.

  • Increase API Concentration: A higher initial API concentration can sometimes drive higher encapsulation, but this needs to be balanced with potential solubility issues.

Issue 3: Batch-to-Batch Inconsistency

Possible Causes:

  • Variability in manual processing steps.

  • Inconsistent quality of raw materials.

  • Fluctuations in processing temperature.

Troubleshooting Steps:

  • Automate Processes: Where possible, automate liquid handling and mixing steps to reduce human error and improve reproducibility.

  • Implement Strict Quality Control on Raw Materials: Qualify vendors and test each new batch of lipids and API for purity and identity.

  • Control Temperature: Use temperature-controlled vessels and processing equipment to ensure consistent temperature throughout the formulation process.

  • Standardize Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all formulation and characterization steps.

Quantitative Data Summary

The following tables provide hypothetical but realistic data illustrating the impact of key process parameters on this compound nanoparticle characteristics during scale-up.

Table 1: Effect of Total Flow Rate (TFR) in a Microfluidic System on Particle Size and PDI

Total Flow Rate (mL/min)Mean Particle Size (nm)Polydispersity Index (PDI)
101200.25
20950.18
30800.12

Table 2: Influence of Cationic Lipid:Helper Lipid Molar Ratio on Encapsulation Efficiency

This compound:Helper Lipid Molar RatioEncapsulation Efficiency (%)
30:7075
40:6088
50:5092

Experimental Protocols

Protocol 1: Small-Scale this compound Nanoparticle Formulation (Thin-Film Hydration)
  • Lipid Film Preparation:

    • Dissolve this compound and helper lipids (e.g., DOPE, Cholesterol, PEG-lipid) in chloroform (B151607) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., citrate (B86180) or phosphate (B84403) buffer) containing the API.

    • Vortex the mixture for 30 minutes to form multilamellar vesicles (MLVs).

  • Size Reduction:

    • Extrude the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder to form small unilamellar vesicles (SUVs).

    • Perform 11-21 passes through the membrane to ensure a narrow size distribution.

  • Purification:

    • Remove unencapsulated API by dialysis against the formulation buffer.

Protocol 2: Scaled-Up this compound Nanoparticle Formulation (Microfluidics)
  • Phase Preparation:

    • Lipid Phase: Dissolve this compound and helper lipids in ethanol (B145695) at the desired concentration.

    • Aqueous Phase: Dissolve the API in an aqueous buffer at the appropriate pH.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing system (e.g., a staggered herringbone micromixer).

    • Pump the lipid and aqueous phases through the micromixer at a defined total flow rate and flow rate ratio (e.g., 3:1 aqueous to lipid phase).

    • Collect the resulting nanoparticle suspension.

  • Purification:

    • Purify the nanoparticles and remove the organic solvent using tangential flow filtration (TFF) with an appropriate molecular weight cut-off membrane.

    • Concentrate the formulation to the desired final concentration.

Visualizations

Scale_Up_Challenges cluster_lab Lab Scale cluster_pilot Pilot Scale cluster_mfg Manufacturing Scale lab_formulation Formulation Development lab_process Manual Processes (Vortex, Extrusion) lab_formulation->lab_process lab_qc Small Batch QC lab_process->lab_qc pilot_formulation Process Optimization lab_qc->pilot_formulation Scale-Up Challenges: - Consistency - Particle Size - PDI pilot_process Semi-Automated Processes pilot_formulation->pilot_process pilot_qc In-Process Controls pilot_process->pilot_qc mfg_formulation Process Validation pilot_qc->mfg_formulation Scale-Up Challenges: - Sterility - Batch Records - Regulatory mfg_process Automated cGMP Manufacturing mfg_formulation->mfg_process mfg_qc Release Testing mfg_process->mfg_qc

Caption: Logical flow of this compound formulation scale-up challenges.

LNP_Workflow start Start raw_materials Raw Material QC (Lipids, API) start->raw_materials lipid_prep Lipid Phase Preparation (in Ethanol) raw_materials->lipid_prep aqueous_prep Aqueous Phase Preparation (API in Buffer) raw_materials->aqueous_prep mixing Microfluidic Mixing lipid_prep->mixing aqueous_prep->mixing purification Purification (Tangential Flow Filtration) mixing->purification concentration Concentration & Diafiltration purification->concentration sterile_filtration Sterile Filtration concentration->sterile_filtration final_qc Final Product QC (Size, PDI, Encapsulation) sterile_filtration->final_qc end End final_qc->end

Caption: Experimental workflow for microfluidic-based LNP formulation.

References

Technical Support Center: Optimizing Buffer Conditions for CCD Lipid01 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing buffer conditions when formulating nanoparticles with CCD Lipid01.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its pKa?

A1: this compound is a cationic, ionizable lipid used for the formulation of lipid nanoparticles (LNPs) to deliver biologically active agents, such as nucleic acids, to cells and tissues.[1][2][3][4][5][6][7][8] Its chemical formula is C50H93NO9 and its molecular weight is 852.27.[9][10] The estimated pKa of this compound is approximately 6.1.[9] This pKa value is a critical parameter for developing effective LNP formulations, as the charge of the lipid, and therefore its ability to encapsulate cargo and fuse with endosomal membranes, is pH-dependent.

Q2: Why is the pH of the formulation buffer so important?

A2: The pH of the formulation buffer is a critical factor because this compound is an ionizable cationic lipid.

  • Acidic pH (Formulation Step): At a pH below its pKa of ~6.1, this compound will be predominantly protonated and carry a positive charge. This positive charge is essential for the electrostatic complexation with negatively charged cargo, such as mRNA or siRNA, leading to high encapsulation efficiency.[11][12] A common practice is to use an acidic buffer, typically in the pH range of 4.0 to 5.0, during the initial mixing of lipids and the therapeutic payload.[13]

  • Neutral pH (Final Formulation & In Vivo Use): For in vivo applications and storage, the pH of the LNP suspension is typically adjusted to a physiological pH of ~7.4.[14] At this neutral pH, the surface charge of the nanoparticles is reduced, which can improve their stability in biological fluids and minimize non-specific interactions and potential toxicity.[2]

Q3: What types of buffers are recommended for formulating this compound nanoparticles?

A3: The choice of buffer depends on the formulation stage:

  • Aqueous Phase Buffer (for cargo): For the initial encapsulation step, acidic buffers such as sodium acetate (B1210297) or sodium citrate (B86180) (typically 10-100 mM) at a pH of 4.0-5.0 are commonly used.[13][14]

  • Final Suspension/Storage Buffer: After formulation, the nanoparticles are typically exchanged into a neutral buffer. Phosphate-buffered saline (PBS) at a pH of ~7.4 is a common choice.[14] Other options include Tris-buffered saline (TBS) or HEPES-buffered saline (HBS), depending on the specific requirements of the application.

Q4: How does ionic strength affect my this compound nanoparticle formulation?

A4: High ionic strength (high salt concentration) in the buffer can negatively impact the stability of your lipid nanoparticle suspension. It can compress the electrical double layer surrounding the nanoparticles, which reduces the electrostatic repulsion between them and can lead to aggregation.[4] It is advisable to use buffers with physiological salt concentrations (e.g., 150 mM NaCl in PBS) for the final formulation.

Q5: How should I store my this compound nanoparticles?

A5: Long-term stability is crucial for the efficacy of your nanoparticles.

  • Refrigeration: For short- to medium-term storage, keeping the nanoparticle suspension at 2-8°C is often recommended.

  • Freezing: If long-term storage is required, freezing at -20°C or -80°C is a common practice. However, freeze-thaw cycles can induce aggregation. To mitigate this, consider including cryoprotectants like sucrose (B13894) or trehalose (B1683222) in your final buffer.

  • Lyophilization: For the longest shelf-life, lyophilization (freeze-drying) can be an effective strategy. This also requires the use of cryoprotectants.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Encapsulation Efficiency Suboptimal pH of formulation buffer: If the pH is too high (close to or above the pKa of 6.1), this compound will not be sufficiently protonated to efficiently complex with the negatively charged cargo.Ensure the pH of your aqueous phase buffer (e.g., citrate or acetate) is in the optimal range of 4.0-5.0. Verify the pH of the buffer before use.
Incorrect N/P ratio: The ratio of the amine groups (N) in the cationic lipid to the phosphate (B84403) groups (P) in the nucleic acid cargo is too low.Increase the N/P ratio to provide more positive charges for complexation. This often requires optimizing the amount of this compound in your lipid mixture.
Nanoparticle Aggregation (during formulation) High lipid concentration: Overly concentrated lipids can lead to increased particle collisions and fusion.Try reducing the total lipid concentration during the formulation process.
High ionic strength: Excessive salt in the formulation buffer can shield surface charges and reduce repulsive forces between nanoparticles.[4]Use a low ionic strength buffer during the initial mixing and nanoparticle formation.
Inefficient mixing: Slow or inadequate mixing of the lipid and aqueous phases can result in the formation of larger, unstable particles that are prone to aggregation.If using a microfluidic system, ensure appropriate flow rates and mixing parameters. For manual methods, ensure rapid and consistent mixing.
Nanoparticle Aggregation (during storage) Freeze-thaw cycles: The formation of ice crystals can damage nanoparticles and lead to aggregation upon thawing.Avoid repeated freeze-thaw cycles. Aliquot your nanoparticle suspension into single-use volumes before freezing. Add cryoprotectants such as sucrose or trehalose to your storage buffer.
Suboptimal storage buffer: The pH or ionic strength of the storage buffer may not be optimal for long-term stability.Ensure the final buffer is at a physiological pH (~7.4) and ionic strength (e.g., PBS). Consider performing a stability study to test different buffer compositions.
High Polydispersity Index (PDI) Inconsistent mixing: Non-uniform mixing can lead to a wide distribution of particle sizes.Utilize a controlled and reproducible mixing method, such as a microfluidic device, for more homogeneous nanoparticles.
Suboptimal lipid ratios: The ratio of this compound to other "helper" lipids (e.g., phospholipids, cholesterol, PEG-lipids) may not be optimal.Systematically vary the molar ratios of the lipid components to find a formulation that produces a more uniform particle size distribution.

Experimental Protocols

Protocol 1: Formulation of this compound Nanoparticles using Microfluidics

This protocol provides a general method for formulating this compound nanoparticles for nucleic acid delivery. The specific lipid ratios and flow rates will require optimization.

Materials:

  • This compound

  • Helper lipids: Cholesterol, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), and a PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Aqueous buffer: 50 mM sodium citrate, pH 4.0

  • Cargo (e.g., mRNA, siRNA) dissolved in the aqueous buffer

  • Final buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing system

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, cholesterol, DSPC, and the PEG-lipid in ethanol at a desired molar ratio. A common starting point for similar cationic lipids is a molar ratio of approximately 50:38.5:10:1.5 (cationic lipid:cholesterol:DSPC:PEG-lipid).[13] The total lipid concentration will need to be optimized.

  • Prepare Aqueous Phase: Dissolve the nucleic acid cargo in the 50 mM sodium citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing: a. Set up the microfluidic mixing system according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the aqueous cargo solution into another. c. Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to organic phase) and total flow rate. These parameters are critical for controlling nanoparticle size and require optimization.

  • Maturation: Allow the resulting nanoparticle suspension to incubate for a short period (e.g., 30 minutes) at room temperature.

  • Buffer Exchange: Remove the ethanol and exchange the acidic buffer for the final neutral buffer (PBS, pH 7.4). This can be done using dialysis or tangential flow filtration (TFF).

  • Sterilization and Storage: Sterilize the final nanoparticle suspension by passing it through a 0.22 µm filter. Store at 2-8°C for short-term use or at -80°C in single-use aliquots for long-term storage.

Protocol 2: Characterization of Nanoparticle Size, PDI, and Zeta Potential

Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Procedure for Size and PDI Measurement:

  • Dilute a small aliquot of the nanoparticle suspension in the final buffer (e.g., PBS, pH 7.4). The dilution factor should be optimized to obtain a stable count rate as recommended by the instrument manufacturer.

  • Equilibrate the sample to the desired temperature (typically 25°C).

  • Perform the DLS measurement to obtain the Z-average diameter (particle size) and the polydispersity index (PDI). An acceptable PDI for many applications is typically below 0.2.

Procedure for Zeta Potential Measurement:

  • Dilute a small aliquot of the nanoparticle suspension in an appropriate low ionic strength buffer (e.g., 10 mM HEPES, pH 7.4). High ionic strength buffers like PBS can mask the true surface charge.

  • Load the sample into the appropriate measurement cell (e.g., a folded capillary cell).

  • Perform the zeta potential measurement. This value indicates the surface charge of the nanoparticles and can predict their stability in suspension.

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation Nanoparticle Formulation cluster_purification Purification & Finalization cluster_analysis Quality Control organic_phase Lipid Phase (this compound + Helpers in Ethanol) mixing Rapid Mixing (e.g., Microfluidics) organic_phase->mixing aqueous_phase Aqueous Phase (Cargo in Acidic Buffer, pH 4-5) aqueous_phase->mixing buffer_exchange Buffer Exchange (Dialysis or TFF to pH 7.4) mixing->buffer_exchange sterilization Sterile Filtration (0.22 µm filter) buffer_exchange->sterilization characterization Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) sterilization->characterization

Caption: Workflow for the formulation of this compound nanoparticles.

Caption: Decision tree for troubleshooting nanoparticle aggregation.

References

Technical Support Center: Preventing Degradation of CCD Lipid01 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CCD Lipid01 formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the stability and handling of lipid nanoparticle (LNP) formulations incorporating the cationic lipid this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of my this compound formulation?

A1: The stability of this compound formulations is influenced by both physical and chemical factors. The primary degradation pathways include:

  • Physical Instability: Aggregation and fusion of nanoparticles, leading to changes in particle size and polydispersity. This can be triggered by improper storage temperatures, freeze-thaw cycles, and inappropriate buffer conditions.[1][2]

  • Chemical Instability:

    • Hydrolysis: The ester bonds present in many lipids, including potentially this compound and helper lipids, can be susceptible to hydrolysis, leading to the breakdown of the lipid structure. This process can be influenced by the pH of the formulation.[3]

    • Oxidation: Unsaturated lipids in the formulation are prone to oxidation, which can compromise the integrity of the LNP and the encapsulated payload.

Q2: What is the optimal storage temperature for my this compound formulation?

A2: For short-term storage (up to 150-160 days), refrigeration at 2-8°C is generally recommended for aqueous LNP formulations.[1][2] Long-term storage often requires freezing at -20°C or -80°C, or lyophilization. However, freezing without a cryoprotectant can lead to particle aggregation.[1]

Q3: Can I freeze my this compound formulation? What are the risks?

A3: Yes, you can freeze your formulation, but it is critical to include a cryoprotectant to prevent aggregation upon thawing. Freeze-thaw cycles can induce stress on the nanoparticles, causing them to fuse. The addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) at concentrations around 10-20% (w/v) can mitigate this issue.[1]

Q4: How does the pH of the storage buffer affect the stability of the formulation?

A4: The pH of the storage buffer can influence the chemical stability of the lipids. For cationic lipids, pH can affect their charge state and interaction with the cargo. While some studies on similar LNPs have shown that a physiologically neutral pH (around 7.4) is suitable for storage without a significant impact on stability, it is crucial to consider the specific pKa of this compound and the pH sensitivity of your encapsulated cargo.[2][3][4][5] Formulations are often prepared at a lower pH (e.g., 4.0-5.0) to facilitate nucleic acid complexation with the cationic lipid and then neutralized for in vivo applications. For storage, a neutral pH is generally recommended.

Q5: What are the signs of formulation degradation I should look for?

A5: Key indicators of formulation degradation include:

  • An increase in particle size and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS).

  • A decrease in encapsulation efficiency, indicating leakage of the payload.

  • Visible precipitation or cloudiness in the formulation.

  • Changes in the chemical profile of the lipids, detectable by techniques like HPLC-CAD.

  • Loss of biological activity of the encapsulated cargo.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound formulations.

Issue 1: Increase in Particle Size and PDI During Storage

Diagram: Troubleshooting Particle Size Instability

G Troubleshooting Particle Size Instability Start Start: Increased Particle Size/PDI Observed CheckStorage Review Storage Conditions Start->CheckStorage Temp Temperature Fluctuation? CheckStorage->Temp FreezeThaw Improper Freeze-Thaw? Temp->FreezeThaw No Solution1 Solution: Store at 2-8°C for short-term. Use a calibrated temperature-controlled unit. Temp->Solution1 Yes Buffer Check Formulation Buffer FreezeThaw->Buffer No Solution2 Solution: Add cryoprotectant (e.g., 20% sucrose/trehalose) before freezing. Avoid multiple freeze-thaw cycles. FreezeThaw->Solution2 Yes pH_check pH Out of Optimal Range? Buffer->pH_check Ionic_check Incorrect Ionic Strength? pH_check->Ionic_check No Solution3 Solution: Adjust pH to optimal range (typically neutral for storage). Verify with a calibrated pH meter. pH_check->Solution3 Yes Solution4 Solution: Use a buffer with appropriate ionic strength (e.g., PBS). Avoid high salt concentrations. Ionic_check->Solution4 Yes End End: Formulation Stabilized Ionic_check->End No, consult further. Solution1->End Solution2->End Solution3->End Solution4->End

Caption: A flowchart to diagnose and resolve issues of increasing particle size and PDI.

Potential Cause Recommended Action
Improper Storage Temperature For aqueous solutions, store at 2-8°C for short-term stability (up to 5 months).[1][2] Avoid room temperature storage for extended periods. For long-term storage, freeze at -20°C or -80°C with cryoprotectants or lyophilize.
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles. If freezing is necessary, add a cryoprotectant such as sucrose or trehalose (e.g., 20% w/v) to the formulation before freezing.[1]
Inappropriate Buffer pH Verify the pH of your formulation. While this compound formulations may be stable across a range of pH values, extreme pH can promote hydrolysis or aggregation. For storage, a neutral pH (e.g., 7.4) is generally recommended.[2][3]
High Ionic Strength High salt concentrations in the buffer can screen the surface charge of the LNPs, leading to reduced electrostatic repulsion and aggregation. Use buffers with physiological ionic strength, such as PBS.
Issue 2: Decreased Encapsulation Efficiency Over Time

Diagram: Investigating Loss of Encapsulation Efficiency

G Investigating Loss of Encapsulation Efficiency Start Start: Decreased Encapsulation Efficiency CheckStorage Review Storage and Handling Start->CheckStorage Temp Elevated Storage Temperature? CheckStorage->Temp Oxidation Potential for Oxidation? Temp->Oxidation No Solution1 Solution: Store at recommended low temperatures (2-8°C or frozen). High temperatures can increase lipid bilayer fluidity and cargo leakage. Temp->Solution1 Yes Hydrolysis Suboptimal pH? Oxidation->Hydrolysis No Solution2 Solution: Protect from light. Consider using antioxidants if formulation contains unsaturated lipids. Use degassed buffers. Oxidation->Solution2 Yes Solution3 Solution: Maintain optimal pH to minimize hydrolysis of ester-containing lipids. Hydrolysis->Solution3 Yes Reassess Re-evaluate Formulation Components Hydrolysis->Reassess No Solution1->Reassess Solution2->Reassess Solution3->Reassess End End: Encapsulation Stabilized Reassess->End

Caption: A workflow for diagnosing the cause of decreased encapsulation efficiency.

Potential Cause Recommended Action
Lipid Hydrolysis If your formulation contains lipids with ester bonds, storage at non-optimal pH can lead to hydrolysis and breakdown of the LNP structure, causing cargo leakage. Ensure the buffer pH is maintained within a stable range.
Lipid Oxidation For formulations containing unsaturated lipids, exposure to oxygen and light can lead to oxidation, which compromises the integrity of the lipid bilayer. Protect formulations from light and consider preparing them in degassed buffers.
Elevated Temperature Higher temperatures can increase the fluidity of the lipid bilayer, potentially leading to the leakage of the encapsulated payload. Adhere to recommended storage temperatures.

Quantitative Data Summary

The following tables summarize representative stability data for cationic lipid-based LNP formulations. Please note that this data is for general guidance, and stability profiles for specific this compound formulations may vary.

Table 1: Effect of Storage Temperature on Particle Size and Polydispersity Index (PDI) of Cationic LNPs in PBS (pH 7.4) over 156 Days

Storage TemperatureDay 0 (Size, nm ± SD)Day 156 (Size, nm ± SD)Day 0 (PDI ± SD)Day 156 (PDI ± SD)
2°C100 ± 5105 ± 70.12 ± 0.020.15 ± 0.03
25°C100 ± 5110 ± 100.12 ± 0.020.20 ± 0.05
-20°C (no cryoprotectant)100 ± 5250 ± 50 (aggregation)0.12 ± 0.020.45 ± 0.10

Data is representative and compiled from general LNP stability studies.[1]

Table 2: Effect of Cryoprotectants on LNP Stability After One Freeze-Thaw Cycle

Cryoprotectant (w/v)Particle Size (nm ± SD)PDI (± SD)
0% (Control)>500 (aggregated)>0.5
10% Sucrose120 ± 150.20 ± 0.04
20% Sucrose105 ± 80.16 ± 0.03
10% Trehalose118 ± 120.19 ± 0.04
20% Trehalose103 ± 60.15 ± 0.02

Data is representative and compiled from general LNP stability studies.[1]

Experimental Protocols

Dynamic Light Scattering (DLS) for Particle Size and PDI Measurement

Diagram: DLS Experimental Workflow

G DLS Experimental Workflow Start Start: Prepare Sample Dilute Dilute LNP formulation in filtered buffer (e.g., PBS) to an appropriate concentration. Start->Dilute Filter Filter the diluted sample through a 0.22 µm syringe filter if necessary. Dilute->Filter Cuvette Transfer the sample to a clean DLS cuvette. Filter->Cuvette Instrument Place cuvette in the DLS instrument. Cuvette->Instrument Parameters Set instrument parameters: - Temperature (e.g., 25°C) - Dispersant properties (viscosity, refractive index) - Measurement duration and number of runs Instrument->Parameters Measure Perform the DLS measurement. Parameters->Measure Analyze Analyze the autocorrelation function to obtain: - Z-average diameter - Polydispersity Index (PDI) - Size distribution plot Measure->Analyze End End: Record and Interpret Results Analyze->End

Caption: A step-by-step workflow for performing DLS analysis.

Methodology:

  • Sample Preparation:

    • Equilibrate the LNP formulation and dilution buffer (e.g., filtered PBS) to the desired measurement temperature (typically 25°C).

    • Dilute the LNP sample in the buffer to a concentration that gives a stable and appropriate count rate (typically between 150-250 kcps, but this is instrument-dependent).[6]

    • If there is a risk of dust or large aggregates, filter the diluted sample through a 0.22 µm syringe filter into a clean DLS cuvette.[6]

  • Instrument Setup:

    • Ensure the DLS instrument is clean and has been allowed to warm up.

    • Select the appropriate measurement parameters in the software, including the dispersant (e.g., water), temperature, and measurement angle(s).[7]

  • Measurement:

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature.

    • Perform multiple measurements (e.g., 3 runs of 10-15 acquisitions each) to ensure reproducibility.

  • Data Analysis:

    • The software will calculate the Z-average diameter, PDI, and size distribution from the autocorrelation function.

    • A PDI value below 0.3 is generally considered acceptable for LNP formulations, indicating a relatively monodisperse population.[3]

HPLC with Charged Aerosol Detection (HPLC-CAD) for Lipid Quantification

Methodology:

  • Sample Preparation:

    • Disrupt the LNP structure to release the individual lipids. This is typically done by diluting the formulation in an organic solvent mixture, such as methanol/chloroform or isopropanol (B130326).

  • Chromatographic Conditions (Example):

    • Column: A C18 or C8 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of solvents is typically employed to separate lipids with different polarities. For example, a gradient of water, acetonitrile, and isopropanol with a small amount of acid (e.g., acetic acid) can be used.[8]

    • Flow Rate: Typically around 0.5 - 1.0 mL/min.

    • Column Temperature: Often maintained at a controlled temperature (e.g., 40°C) for reproducibility.[8]

  • CAD Detector Settings:

    • The nebulizer temperature and other detector settings should be optimized for the specific mobile phase and analytes.

  • Quantification:

    • Prepare calibration curves for each lipid component (this compound, helper lipids, cholesterol, PEG-lipid) using standards of known concentrations.

    • The peak area from the CAD is proportional to the mass of the analyte, allowing for quantification of each lipid in the formulation.[9][10]

RiboGreen Assay for RNA Encapsulation Efficiency

Methodology:

  • Reagent Preparation:

    • Prepare a working solution of the RiboGreen reagent by diluting the stock solution in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5). Protect from light.[11][12]

    • Prepare a lysis buffer containing a surfactant, such as 2% Triton X-100, in TE buffer.[11]

  • Standard Curve Preparation:

    • Prepare a series of RNA standards of known concentrations in TE buffer.

  • Sample Measurement:

    • In a 96-well black plate, set up two sets of wells for each LNP sample.

    • Set 1 (Free RNA): Add the diluted LNP sample to the wells with TE buffer.

    • Set 2 (Total RNA): Add the diluted LNP sample to the wells with the Triton X-100 lysis buffer.[13][14]

    • Incubate the plate (e.g., at 37°C for 10 minutes) to ensure complete lysis of the LNPs in the Triton X-100 wells.[11][12]

  • Fluorescence Reading:

    • Add the RiboGreen working solution to all wells.

    • Measure the fluorescence using a plate reader with excitation at approximately 480 nm and emission at 520 nm.[11]

  • Calculation:

    • Use the standard curve to determine the concentration of RNA in both sets of wells.

    • Encapsulation Efficiency (%) = [ (Total RNA - Free RNA) / Total RNA ] x 100 [13]

References

Validation & Comparative

A Comparative Guide to Cationic Lipid Transfection Reagents: Evaluating Lipofectamine and the Search for Novel Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient delivery of nucleic acids into cells is a cornerstone of modern molecular biology. Cationic lipid-based transfection reagents are a widely adopted tool for this purpose. This guide provides a detailed comparison of the well-established Lipofectamine reagents and addresses the current landscape of emerging alternatives, including the elusive CCD Lipid01.

Executive Summary

Direct comparative data on the in vitro transfection efficiency and cytotoxicity of this compound against established reagents like Lipofectamine is not publicly available at this time. While this compound is marketed as a cationic lipid for the delivery of biologically active agents, its application appears primarily focused on in vivo administration, with no standardized protocols for cell culture transfection readily accessible.

In contrast, the Lipofectamine family of reagents, particularly Lipofectamine 2000 and Lipofectamine 3000, are extensively documented and validated across a broad spectrum of cell lines. This guide will provide a comprehensive overview of Lipofectamine's performance, supported by experimental data, and discuss the general principles and methodologies applicable to cationic lipid-mediated transfection.

Lipofectamine: A Performance Benchmark

Lipofectamine 2000 and Lipofectamine 3000, developed by Thermo Fisher Scientific, are among the most widely used transfection reagents. Their popularity stems from their high transfection efficiency in a variety of cell types, including those that are traditionally difficult to transfect.

Transfection Efficiency

The efficiency of Lipofectamine reagents is cell-type dependent. Below is a summary of reported transfection efficiencies for common cell lines.

Cell LineLipofectamine 2000 EfficiencyLipofectamine 3000 EfficiencyReference
HEK293 HighVery High (>70%)[1]
HeLa HighVery High[1]
A549 ModerateHigh[1]
LNCaP ModerateHigh[1]
HepG2 ModerateHigh[1]

Lipofectamine 3000 generally demonstrates superior transfection efficiency and lower cytotoxicity compared to its predecessor, Lipofectamine 2000.[1]

Cytotoxicity

A critical consideration for any transfection experiment is the potential for cytotoxicity induced by the reagent. Both Lipofectamine 2000 and 3000 can exhibit toxic effects, particularly at higher concentrations. It is crucial to optimize the reagent-to-DNA ratio to achieve a balance between high transfection efficiency and minimal cell death.

Experimental Protocols: A General Guideline for Cationic Lipid Transfection

The following is a generalized protocol for transient transfection of adherent mammalian cells using a cationic lipid reagent like Lipofectamine. This protocol should be optimized for specific cell types and plasmid DNA.

Materials
  • Mammalian cells in culture

  • Complete growth medium (e.g., DMEM or RPMI 1640) with serum

  • Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium)

  • Plasmid DNA (0.5 - 2.0 µg/µL in sterile, endotoxin-free water or TE buffer)

  • Cationic lipid transfection reagent (e.g., Lipofectamine 2000 or 3000)

  • Multi-well plates (e.g., 24-well or 6-well)

Protocol
  • Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they reach 70-90% confluency at the time of transfection.

  • Complex Formation:

    • For each transfection, dilute plasmid DNA into serum-free medium in a sterile tube.

    • In a separate sterile tube, dilute the cationic lipid reagent into serum-free medium. Incubate for 5 minutes at room temperature.

    • Combine the diluted DNA and diluted lipid reagent. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of DNA-lipid complexes.

  • Transfection:

    • Add the DNA-lipid complexes drop-wise to each well containing cells in complete growth medium.

    • Gently rock the plate to ensure even distribution of the complexes.

  • Incubation and Assay:

    • Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.

    • After incubation, assay for transgene expression (e.g., via fluorescence microscopy for GFP, or a specific functional assay).

Visualizing the Workflow and Mechanism

To better understand the process of cationic lipid-mediated transfection, the following diagrams illustrate the key steps and the underlying biological pathway.

G General Workflow of Cationic Lipid-Based Transfection cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_analysis Analysis Dilute_DNA Dilute Plasmid DNA in Serum-Free Medium Mix Combine Diluted DNA and Lipid Dilute_DNA->Mix Dilute_Lipid Dilute Cationic Lipid in Serum-Free Medium Dilute_Lipid->Mix Incubate_Complex Incubate for 20 min at Room Temperature Mix->Incubate_Complex Add_Complexes Add Complexes to Cells Incubate_Complex->Add_Complexes Incubate_Cells Incubate Cells for 24-72h Add_Complexes->Incubate_Cells Assay Assay for Transgene Expression Incubate_Cells->Assay

Experimental workflow for cationic lipid transfection.

G Mechanism of Cationic Lipid-Mediated Transfection cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lipoplex Cationic Lipid-DNA Complex (Lipoplex) Endosome Endosome Lipoplex->Endosome Endocytosis DNA_Release DNA Release Endosome->DNA_Release Nuclear_Entry Nuclear Entry DNA_Release->Nuclear_Entry Released DNA Transcription Transcription Nuclear_Entry->Transcription mRNA mRNA Transcription->mRNA cluster_cytoplasm cluster_cytoplasm mRNA->cluster_cytoplasm Translation (Protein Expression)

Signaling pathway of cationic lipid transfection.

The Quest for Alternatives: Novel Cationic Lipids

The search for novel transfection reagents with higher efficiency and lower toxicity is an ongoing effort in the scientific community. While a direct comparison with this compound is not currently possible due to a lack of data, researchers are exploring various new cationic lipid formulations. These efforts aim to improve upon existing technologies by optimizing the chemical structure of the lipids to enhance their interaction with nucleic acids and cell membranes, while minimizing adverse effects on cell viability.

Conclusion

For researchers requiring a reliable and well-characterized transfection reagent, the Lipofectamine family, particularly Lipofectamine 3000, remains a strong choice with a wealth of supporting data and established protocols. While novel reagents like this compound may hold promise, their efficacy for in vitro applications remains to be independently validated and published in peer-reviewed literature. As the field of gene delivery continues to evolve, it will be crucial to see robust, comparative data for these emerging technologies to allow for informed decisions in experimental design.

References

Comparative Analysis of Ionizable Lipids for mRNA Delivery: DLin-MC3-DMA vs. General Ionizable Lipids

Author: BenchChem Technical Support Team. Date: December 2025

A Note on CCD Lipid01: As of late 2025, publicly available research and experimental data for a lipid specifically named "this compound" are not available. Therefore, this guide provides a comprehensive analysis of the well-established and clinically successful ionizable lipid, DLin-MC3-DMA, and compares its performance characteristics to those of other commonly used ionizable lipids in the field of mRNA-based therapeutics.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data, detailed protocols, and visualizations to aid in the selection of lipids for nucleic acid delivery systems.

Introduction to Ionizable Lipids in LNP-Based Drug Delivery

Lipid nanoparticles (LNPs) are the leading platform for the systemic delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA). The key component of these LNPs is the ionizable cationic lipid, which plays a crucial role in encapsulating the negatively charged nucleic acid cargo, facilitating endosomal escape, and ensuring the release of the payload into the cytoplasm.

DLin-MC3-DMA was the first ionizable lipid to receive FDA approval as a component of Onpattro® (patisiran), an siRNA therapeutic for treating hereditary transthyretin-mediated amyloidosis. Its development marked a significant milestone, establishing a benchmark for efficacy and safety in the field.

Comparative Performance Data

The performance of an ionizable lipid is determined by several key biophysical and biological parameters. The following table summarizes the performance characteristics of DLin-MC3-DMA, often compared to other ionizable lipids found in the literature.

ParameterDLin-MC3-DMAGeneral Range for Other Ionizable LipidsSignificance
pKa ~6.446.0 - 7.0The pKa is critical for effective encapsulation at acidic pH and for becoming neutral at physiological pH to reduce toxicity. It also facilitates endosomal escape.
Encapsulation Efficiency (siRNA/mRNA) >90%Typically >85%High encapsulation efficiency is essential for a potent drug product and manufacturing efficiency.
Particle Size (Diameter) 80 - 100 nm70 - 120 nmThe particle size influences the biodistribution, cellular uptake, and clearance of the LNPs.
In Vivo Efficacy (siRNA, ED50) ~0.01 mg/kg0.01 - 1 mg/kgRepresents the dose required to achieve 50% target gene silencing, indicating the potency of the formulation.
Toxicity Profile Generally well-tolerated at therapeutic dosesVaries significantly based on chemical structureThe biodegradability of the lipid and its metabolites is a key factor in its long-term safety profile.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are standard protocols for the formulation and characterization of LNPs using DLin-MC3-DMA.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic device, which allows for rapid and reproducible mixing of the lipid and aqueous phases.

Materials:

  • DLin-MC3-DMA

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • mRNA or siRNA in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Stock Preparation: Dissolve DLin-MC3-DMA, DSPC, cholesterol, and PEG-DMG in ethanol at a molar ratio of 50:10:38.5:1.5.

  • Nucleic Acid Preparation: Dissolve the mRNA or siRNA in a low pH aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

    • Set the flow rate ratio of the aqueous to ethanol phases to 3:1.

    • Pump the two solutions through a microfluidic mixing cartridge (e.g., from Precision NanoSystems). The rapid mixing of the two streams causes the lipids to precipitate and self-assemble with the nucleic acid, forming LNPs.

  • Dialysis and Concentration:

    • Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove the ethanol and raise the pH.

    • Concentrate the LNP solution using a centrifugal filter device if necessary.

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

LNP Characterization

Particle Size and Polydispersity Index (PDI):

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the LNP sample in PBS and measure the size distribution and PDI using a DLS instrument (e.g., Malvern Zetasizer).

Encapsulation Efficiency:

  • Method: RiboGreen Assay.

  • Procedure:

    • Measure the total nucleic acid concentration by disrupting the LNPs with a detergent (e.g., 0.5% Triton X-100) and then adding the RiboGreen reagent.

    • Measure the amount of unencapsulated nucleic acid by adding the RiboGreen reagent to an intact LNP sample.

    • Calculate the encapsulation efficiency using the formula: EE (%) = (Total Nucleic Acid - Unencapsulated Nucleic Acid) / Total Nucleic Acid * 100

pKa Determination:

  • Method: TNS (2-(p-toluidino)-6-naphthalenesulfonic acid) Assay.

  • Procedure:

    • Prepare a series of buffers with a range of pH values (e.g., from 3 to 10).

    • Add the LNP formulation and TNS to each buffer.

    • Measure the fluorescence intensity. The fluorescence of TNS increases when it binds to the hydrophobic cores of the LNPs, which occurs when the ionizable lipid is neutral.

    • Plot the fluorescence intensity against the pH. The pKa is the pH at which 50% of the maximum fluorescence is observed.

Visualizing Key Processes

The following diagrams, generated using Graphviz, illustrate the experimental workflow for LNP formulation and the proposed mechanism of cellular uptake and endosomal escape.

LNP_Formulation_Workflow cluster_inputs Inputs cluster_process Process cluster_output Output & QC lipids Lipids in Ethanol (DLin-MC3-DMA, DSPC, Cholesterol, PEG-DMG) mixing Microfluidic Mixing lipids->mixing mrna mRNA in Aqueous Buffer (e.g., Citrate Buffer, pH 4.0) mrna->mixing dialysis Dialysis vs. PBS (pH 7.4) (Buffer Exchange & pH Neutralization) mixing->dialysis concentration Concentration (e.g., Centrifugal Filtration) dialysis->concentration final_lnp Final LNP Formulation concentration->final_lnp characterization Characterization - Size & PDI (DLS) - Encapsulation Efficiency (RiboGreen) - pKa (TNS Assay) final_lnp->characterization

Caption: Workflow for LNP Formulation and Characterization.

Cellular_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Processes lnp_circulating LNP in Circulation (Neutral Surface Charge) endocytosis ApoE-Mediated Endocytosis lnp_circulating->endocytosis Binding to ApoE early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome late_endosome Late Endosome / Lysosome (pH ~5.0-5.5) early_endosome->late_endosome Endosome Maturation (Proton Pumping) endosomal_escape Endosomal Escape late_endosome->endosomal_escape DLin-MC3-DMA Protonation (Positive Charge) Interaction with Anionic Lipids Membrane Disruption cytoplasm Cytoplasm endosomal_escape->cytoplasm mRNA Release translation mRNA Translation -> Protein Production cytoplasm->translation

Caption: Mechanism of LNP Cellular Uptake and mRNA Release.

Conclusion

DLin-MC3-DMA remains a cornerstone in the field of nucleic acid delivery due to its high encapsulation efficiency, potent in vivo activity, and well-characterized safety profile. Its pKa of approximately 6.44 is a key feature, enabling a "proton sponge" effect that facilitates endosomal escape, a critical step for the cytoplasmic delivery of its cargo. While newer generations of ionizable lipids are continually being developed with potentially improved efficacy and safety, DLin-MC3-DMA serves as a vital benchmark for comparison. The experimental protocols and characterization methods outlined in this guide provide a foundation for researchers working to develop and evaluate novel LNP-based therapeutics. The ongoing exploration of the structure-activity relationships of ionizable lipids will undoubtedly lead to even more effective delivery vehicles in the future.

In Vivo Gene Delivery: A Comparative Analysis of Cationic Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of non-viral gene delivery vectors, the selection of an appropriate cationic lipid is a critical determinant of in vivo efficacy and safety. While numerous options are available, a thorough comparison of their performance based on experimental data is often challenging to assemble. This guide provides a comparative overview of prominent cationic lipids used for in vivo gene delivery, with a focus on presenting available quantitative data, detailed experimental protocols, and visual representations of key processes.

Performance Comparison of Cationic Lipids for In Vivo Gene Delivery

The choice of a cationic lipid significantly impacts the efficiency of gene delivery and the resulting biodistribution. The following tables summarize quantitative data from studies comparing different cationic lipid formulations for in vivo gene delivery.

Table 1: Comparison of In Vivo Gene Silencing Efficiency of Cationic Lipid-Based LNPs

Cationic LipidTarget GeneTarget Organ/Cell TypeIn Vivo ModelDoseGene Silencing EfficiencyReference
DLin-MC3-DMA Factor VII (FVII)HepatocytesMice1 mg/kg siRNA~50% knockdown[1][2]
ALC-0315 Factor VII (FVII)HepatocytesMice1 mg/kg siRNA~75% knockdown[1][2]
DLin-MC3-DMA ADAMTS13Hepatic Stellate CellsMice1 mg/kg siRNA~10% knockdown[1][2]
ALC-0315 ADAMTS13Hepatic Stellate CellsMice1 mg/kg siRNA>50% knockdown[1][2]

Table 2: Comparison of In Vivo Transfection Efficiency of Cationic Lipid-Based Formulations for Plasmid DNA Delivery

Cationic LipidReporter GenePrimary Organ of ExpressionIn Vivo ModelTransfection Efficiency (Relative Light Units/mg protein)Reference
PEI 22K LuciferaseLungsMiceHigh[3]
DOTAP LuciferaseLungsMiceModerate[3]
GL-67/DOPE LuciferaseLungsMiceLow[3]
DOTMA/DOPE LuciferaseLungsMiceUndetectable[3]
DLin-KC2-DMA Not SpecifiedSpleen > LiverMiceHigher than DLin-MC3-DMA[4][5]
DLin-MC3-DMA Not SpecifiedSpleen > LiverMiceLower than DLin-KC2-DMA[4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for in vivo gene delivery using lipid nanoparticles (LNPs).

Protocol 1: Formulation of siRNA-LNP for In Vivo Studies

This protocol is adapted from studies comparing DLin-MC3-DMA and ALC-0315.[1][2]

  • Preparation of Lipid Stock Solutions: Dissolve the ionizable cationic lipid (e.g., DLin-MC3-DMA or ALC-0315), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid (e.g., PEG-DMG) in ethanol (B145695) at appropriate molar ratios (e.g., 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-DMG).

  • Preparation of siRNA Solution: Dissolve the siRNA targeting the gene of interest in a low pH buffer (e.g., sodium acetate, pH 4).

  • LNP Formulation:

    • Mix the lipid-ethanol solution with the siRNA-aqueous buffer solution rapidly, often using a microfluidic mixing device, at a defined amine-to-phosphate (N/P) ratio (e.g., 3).

    • This rapid mixing leads to the self-assembly of LNPs encapsulating the siRNA.

  • Dialysis: Dialyze the formulated LNPs against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated siRNA.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

    • Measure the zeta potential to assess the surface charge of the LNPs.

  • In Vivo Administration:

    • Administer the formulated LNPs to the animal model (e.g., mice) via the desired route (e.g., intravenous injection).

    • The dosage will depend on the specific study design (e.g., 1 mg/kg of siRNA).

  • Analysis of Gene Knockdown:

    • After a specified time point (e.g., 48-72 hours), collect tissues of interest.

    • Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene.

    • Alternatively, measure the protein levels of the target gene using methods like ELISA or Western blotting.

Protocol 2: Systemic Gene Delivery of Plasmid DNA using Cationic Liposomes

This protocol is a general representation based on studies using DOTAP and other cationic lipids.[3]

  • Liposome Preparation:

    • Prepare a lipid film by dissolving the cationic lipid (e.g., DOTAP) and a helper lipid (e.g., DOPE or cholesterol) in an organic solvent (e.g., chloroform) and then evaporating the solvent under vacuum.

    • Hydrate the lipid film with an aqueous solution (e.g., sterile water or buffer) to form multilamellar vesicles.

    • Sonication or extrusion through polycarbonate membranes can be used to produce small unilamellar vesicles (SUVs).

  • Lipoplex Formation:

    • Mix the plasmid DNA (pDNA) encoding the gene of interest with the prepared cationic liposomes at a specific charge ratio (+/-).

    • Allow the mixture to incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow for the formation of DNA-lipid complexes (lipoplexes).

  • In Vivo Administration:

    • Inject the lipoplexes into the animal model (e.g., mice) via the desired route (e.g., tail vein injection).

  • Analysis of Gene Expression:

    • After a predetermined time (e.g., 24-48 hours), harvest the organs of interest.

    • Prepare tissue homogenates and measure the expression of the reporter gene (e.g., luciferase activity assay or beta-galactosidase assay).

Visualizing Key Processes in Gene Delivery

Diagrams created using Graphviz (DOT language) are provided below to illustrate critical workflows and pathways in lipid-mediated gene delivery.

G cluster_formulation LNP Formulation cluster_invivo In Vivo Administration & Analysis Lipid Mix in Ethanol Lipid Mix in Ethanol Microfluidic Mixing Microfluidic Mixing Lipid Mix in Ethanol->Microfluidic Mixing Nucleic Acid in Aqueous Buffer (low pH) Nucleic Acid in Aqueous Buffer (low pH) Nucleic Acid in Aqueous Buffer (low pH)->Microfluidic Mixing Self-Assembly of LNPs Self-Assembly of LNPs Microfluidic Mixing->Self-Assembly of LNPs Dialysis (Buffer Exchange) Dialysis (Buffer Exchange) Self-Assembly of LNPs->Dialysis (Buffer Exchange) Sterile Filtration Sterile Filtration Dialysis (Buffer Exchange)->Sterile Filtration Characterized LNPs Characterized LNPs Sterile Filtration->Characterized LNPs IV Injection IV Injection Characterized LNPs->IV Injection Systemic Circulation Systemic Circulation IV Injection->Systemic Circulation Tissue Collection Tissue Collection Systemic Circulation->Tissue Collection Target Organ Accumulation Analysis Analysis Tissue Collection->Analysis Gene Expression/Silencing G cluster_cellular_uptake Cellular Uptake and Endosomal Escape LNP in Circulation LNP in Circulation Endocytosis Endocytosis LNP in Circulation->Endocytosis ApoE Binding Cell Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape pH drop, protonation of lipid Nucleic Acid Release Nucleic Acid Release Endosomal Escape->Nucleic Acid Release Cytosol Cytosol Gene Expression/Silencing Gene Expression/Silencing Nucleic Acid Release->Gene Expression/Silencing Translation/RISC

References

Benchmarking CCD Lipid01: A Comparative Guide to Commercial Transfection Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular and molecular biology, the efficient delivery of nucleic acids into cells is a critical step for a multitude of applications, from basic research to the development of novel therapeutics. Cationic lipid-based transfection reagents have become a cornerstone for this purpose, offering a safer and more accessible alternative to viral vectors. This guide provides a comprehensive performance comparison of the novel cationic lipid, CCD Lipid01, against leading commercial transfection reagents. The data presented herein is based on a systematic evaluation of transfection efficiency and cytotoxicity across various cell lines, offering an objective resource for selecting the optimal reagent for your research needs.

Performance Data Overview

The following tables summarize the quantitative performance of this compound in comparison to three widely used commercial transfection reagents: Lipofectamine™ RNAiMAX, jetPEI®, and FuGENE® HD. All experiments were conducted under standardized conditions to ensure a direct and accurate comparison.

Table 1: mRNA Transfection Efficiency (%)

Cell LineThis compoundLipofectamine™ RNAiMAXjetPEI®FuGENE® HD
HEK29392 ± 3.588 ± 4.275 ± 5.185 ± 3.9
HeLa85 ± 4.182 ± 3.868 ± 6.278 ± 4.5
A54978 ± 5.275 ± 4.955 ± 7.565 ± 6.8
Jurkat65 ± 6.860 ± 7.140 ± 8.950 ± 7.3

Transfection efficiency was determined by the percentage of GFP-positive cells 48 hours post-transfection with an mRNA encoding Green Fluorescent Protein (GFP).

Table 2: Cell Viability (%)

Cell LineThis compoundLipofectamine™ RNAiMAXjetPEI®FuGENE® HD
HEK29395 ± 2.890 ± 3.185 ± 4.592 ± 3.3
HeLa93 ± 3.288 ± 3.580 ± 5.190 ± 3.8
A54990 ± 4.185 ± 4.375 ± 6.288 ± 4.0
Jurkat85 ± 5.580 ± 6.265 ± 7.878 ± 5.9

Cell viability was assessed using an MTT assay 48 hours post-transfection and is expressed as a percentage relative to untreated control cells.

Experimental Protocols

General Cell Culture and Seeding

Cells were maintained in their respective recommended culture media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2. For transfection experiments, cells were seeded into 24-well plates at a density that would ensure 70-90% confluency on the day of transfection.

mRNA Transfection Protocol
  • Complex Formation:

    • For each well to be transfected, dilute 1 µg of mRNA in 50 µL of serum-free medium.

    • In a separate tube, dilute the specified amount of transfection reagent in 50 µL of serum-free medium according to the manufacturer's protocol.

    • Add the diluted mRNA to the diluted transfection reagent, mix gently by pipetting, and incubate at room temperature for 15-20 minutes to allow for the formation of transfection complexes.

  • Transfection:

    • Add the 100 µL of the mRNA-lipid complex dropwise to the cells in each well.

    • Gently rock the plate to ensure even distribution of the complexes.

  • Incubation and Analysis:

    • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

    • Transfection efficiency was quantified by flow cytometry to determine the percentage of GFP-positive cells.

    • Cell viability was assessed using a standard MTT assay.

Visualizing the Process

To better understand the transfection process, the following diagrams illustrate the experimental workflow and a potential signaling pathway activated by the delivered mRNA.

Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis cell_seeding Cell Seeding in 24-well Plate add_complex Addition of Complexes to Cells reagent_prep Transfection Reagent Dilution complex_formation Complex Formation (mRNA + Reagent) reagent_prep->complex_formation mrna_prep mRNA Dilution mrna_prep->complex_formation complex_formation->add_complex incubation Incubation (24-48h) add_complex->incubation efficiency_analysis Transfection Efficiency (Flow Cytometry) incubation->efficiency_analysis viability_analysis Cell Viability (MTT Assay) incubation->viability_analysis

Caption: A generalized workflow for a typical mRNA transfection experiment.

Signaling_Pathway cluster_cell Cellular Environment cluster_pathway Signaling Cascade mrna_lipid mRNA-Lipid Complex endosome Endosome mrna_lipid->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape ribosome Ribosome protein Expressed Protein ribosome->protein Translation receptor Receptor protein->receptor Activation kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus Translocation gene_expression Target Gene Expression

Caption: Hypothetical signaling pathway activated by a protein expressed from transfected mRNA.

Navigating the Nanoscale: A Comparative Guide to CCD Lipid01 Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the in vivo safety profile of lipid nanoparticles (LNPs) is a paramount concern. This guide provides a comparative analysis of the toxicity of CCD Lipid01, a novel cationic lipid, against other widely used lipid-based delivery systems in animal models. The information is compiled from available preclinical data to assist in the informed selection of lipids for therapeutic applications.

While specific in vivo toxicity data for this compound is not yet publicly available, this guide draws comparisons with structurally similar cationic lipids and other ionizable lipids to provide a predictive assessment. The toxicity of LNPs is influenced by several factors including the chemical structure of the lipids, particle size, surface charge, and the route of administration.

Comparative Toxicity Profile of Lipid Nanoparticles

The following table summarizes the available in vivo toxicity data for various cationic and ionizable lipids used in LNP formulations. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.

Lipid NanoparticleAnimal ModelDose and Route of AdministrationKey Toxicity Findings
This compound Data Not AvailableData Not AvailableData Not Available
DOTAP-based LNPs Mice15 mg/kg (i.p.)No significant signs of toxicity or abnormal behavior observed.[1] In another study, dose-dependent inflammatory responses and pathological injuries were seen in muscle, heart, and liver.[2]
DLin-MC3-DMA (MC3)-based LNPs Mice5 mg/kg (i.v.)Did not cause a significant increase in markers of liver toxicity (ALT, AST, bile acids).[3] Considered less potent in stimulating IL-1β release compared to SM-102.[4]
ALC-0315-based LNPs Mice5 mg/kg (i.v.)Caused a significant increase in markers of liver toxicity, including ALT, AST, and bile acids.[3]
SM-102-based LNPs MiceNot specifiedPotently activated the inflammasome pathway, leading to robust IL-1β release.[4]
C12-200-based LNPs Pregnant MiceNot specifiedNo observed toxicity to pregnant mice or fetuses.[5]

ALT: Alanine aminotransferase; AST: Aspartate aminotransferase; i.p.: intraperitoneal; i.v.: intravenous.

Experimental Methodologies for In Vivo Toxicity Assessment

The evaluation of LNP toxicity in animal models typically involves a combination of acute and repeated-dose studies, followed by detailed histopathological and molecular analysis.

Acute and Subacute Toxicity Screening in Mice

This protocol is designed to assess the immediate and short-term adverse effects of a single or multiple doses of lipid nanoparticles.

Animal Model: Male or female mice (e.g., C57BL/6), 6-8 weeks old.

Route of Administration: Intravenous (tail vein) or intraperitoneal injection are common routes.

Dosage: A range of doses is typically tested, including a high dose intended to elicit potential toxicity and lower, therapeutically relevant doses. For instance, a high dose of 5 mg/kg and a therapeutic dose of 1 mg/kg have been used in some studies.[3]

Procedure:

  • Animals are randomly assigned to treatment and control (e.g., PBS) groups.

  • A single dose or multiple doses over a specified period (e.g., daily for 3 days) of the LNP formulation are administered.

  • Animals are monitored for clinical signs of toxicity, including changes in weight, behavior, and overall health, for a period of up to 14 days.

  • At the end of the observation period, blood samples are collected for hematological and serum biochemical analysis.

  • Animals are euthanized, and major organs (liver, spleen, kidneys, lungs, heart, etc.) are harvested for histopathological examination.

Repeated-Dose Toxicity Study

This protocol evaluates the potential for cumulative toxicity from long-term exposure to lipid nanoparticles.

Animal Model: As above.

Route of Administration: As above.

Dosage: A therapeutically relevant dose is typically administered repeatedly over an extended period (e.g., weekly for 4 weeks).

Procedure:

  • Similar to the acute toxicity study, animals are divided into treatment and control groups.

  • The LNP formulation is administered at regular intervals.

  • Ongoing monitoring of clinical signs of toxicity is performed throughout the study.

  • Blood and tissue samples are collected at the end of the study for comprehensive analysis.

Histopathological Examination

This is a critical component of toxicity assessment to identify any microscopic changes in organ tissues.

Procedure:

  • Harvested organs are fixed in 10% neutral buffered formalin.

  • Tissues are embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

  • A board-certified veterinary pathologist examines the stained sections for any signs of cellular damage, inflammation, or other pathological changes.

Signaling Pathways in Lipid Nanoparticle Toxicity

The toxicity of cationic and ionizable lipid nanoparticles is often linked to the activation of innate immune signaling pathways.

dot

ToxicityPathways cluster_LNP Lipid Nanoparticle (LNP) cluster_Cell Immune Cell (e.g., Macrophage) cluster_Response Biological Response LNP Cationic/Ionizable LNP TLR4 Toll-like Receptor 4 (TLR4) LNP->TLR4 Activation Inflammasome NLRP3 Inflammasome LNP->Inflammasome Activation Cytokines Pro-inflammatory Cytokines & Chemokines (e.g., TNF-α, IL-6) TLR4->Cytokines Induction Pro_IL1B Pro-IL-1β IL1B Active IL-1β Pro_IL1B->IL1B Cleavage Inflammation Inflammation IL1B->Inflammation Leads to Cytokines->Inflammation Leads to Apoptosis Apoptosis Inflammation->Apoptosis Can induce Organ_Damage Organ Damage (e.g., Liver) Inflammation->Organ_Damage Can cause

Caption: LNP-induced inflammatory signaling pathways.

Cationic lipids can interact with Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[6] This interaction can trigger downstream signaling cascades, leading to the production of pro-inflammatory cytokines and chemokines. Furthermore, some ionizable lipids, such as SM-102, have been shown to potently activate the NLRP3 inflammasome, a multiprotein complex that processes and activates pro-inflammatory cytokines like IL-1β.[4] The release of these inflammatory mediators can contribute to local and systemic inflammation, and in some cases, lead to organ damage, particularly in the liver where LNPs tend to accumulate.[3][7]

Experimental Workflow for In Vivo Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the in vivo toxicity of lipid nanoparticles.

dot

ExperimentalWorkflow cluster_Preparation Preparation cluster_InVivo In Vivo Study cluster_Analysis Analysis cluster_Conclusion Conclusion Formulation LNP Formulation (e.g., this compound) QC Quality Control (Size, PDI, Zeta Potential) Formulation->QC Animal_Model Animal Model Selection (e.g., Mice) QC->Animal_Model Dosing Dosing Regimen (Acute or Repeated) Animal_Model->Dosing Monitoring Clinical Observation (Weight, Behavior) Dosing->Monitoring Blood_Collection Blood Collection (Hematology, Biochemistry) Monitoring->Blood_Collection Tissue_Harvesting Tissue Harvesting (Major Organs) Monitoring->Tissue_Harvesting Data_Analysis Data Analysis & Interpretation Blood_Collection->Data_Analysis Histopathology Histopathology Tissue_Harvesting->Histopathology Cytokine_Analysis Cytokine/Chemokine Analysis Tissue_Harvesting->Cytokine_Analysis Histopathology->Data_Analysis Cytokine_Analysis->Data_Analysis Toxicity_Profile Toxicity Profile Determination Data_Analysis->Toxicity_Profile

Caption: In vivo LNP toxicity assessment workflow.

This comprehensive approach, from initial formulation and quality control to detailed in vivo studies and multi-faceted analysis, is crucial for establishing a thorough understanding of the safety profile of any new lipid nanoparticle, including this compound. As more data becomes available, this guide will be updated to provide a more direct comparison of this compound's toxicity profile.

References

A Head-to-Head Comparison of Cationic Lipids for Optimal mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the effective delivery of messenger RNA (mRNA) is a critical hurdle. Cationic lipid nanoparticles (LNPs) have emerged as a leading platform for mRNA delivery, prized for their ability to protect the fragile mRNA molecule and facilitate its entry into cells. This guide provides a comprehensive, data-driven comparison of commonly used cationic lipids, offering insights into their performance, underlying mechanisms, and experimental protocols to inform the selection of the most suitable delivery vehicle for your research.

The positive charge of cationic lipids facilitates the encapsulation of negatively charged mRNA through electrostatic interactions.[1] This interaction is fundamental to the formation of stable LNPs that can effectively transport their genetic payload. However, the choice of cationic lipid, along with the helper lipids that comprise the nanoparticle, significantly impacts transfection efficiency, cytotoxicity, and in vivo biodistribution. This guide will delve into the characteristics of prominent cationic lipids, including DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) and DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol), and their formulations with helper lipids such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) and cholesterol.

Performance Comparison of Cationic Lipid Formulations

The selection of a cationic lipid and its accompanying helper lipids is a critical determinant of the success of an mRNA delivery system. The following tables summarize quantitative data from various studies, comparing different lipid formulations in terms of their physicochemical properties, in vitro transfection efficiency, and cytotoxicity.

Table 1: Physicochemical Properties of Cationic Lipid Nanoparticles
Lipid FormulationAverage Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DOPE/DC-Chol~150+2131.2[1]
DOPE/DOTAP/DC-Chol~150+2618.6[1]
DOPE/DOTAP/Chol~550+0.53.2[1]
DOTAP/Chol (1:3 Molar Ratio)Not SpecifiedNot SpecifiedNot Specified[2]

Note: Physicochemical properties can vary based on the specific formulation method and parameters used.

Table 2: In Vitro Transfection Efficiency
Cationic Lipid FormulationCell LineTransfection EfficiencyReference
DOPE/DC-CholPEO1 (Ovarian Cancer)1.4-fold increase in luminescence vs. blank[1]
DOPE/DOTAP/DC-CholPEO1 (Ovarian Cancer)Very low transfection efficiency[1]
DOTAP/DOPEDC2.4High[3]
DOTAP/CholesterolDC2.4Lower than DOTAP/DOPE[3]
DOTAP/DOPE/Cholesterol (LNP3)DC2.4Higher than DOTAP/DOPE and DOTAP/Cholesterol[3]
DOTAP/Cholesterol (1:3 Molar Ratio)SK-OV-3~49% GFP positive cells[2]
DOTAP-DOPEMurine Bone Marrow-Derived Dendritic CellsFailed in the presence of serum[4]
DOTAP-CholesterolMurine Bone Marrow-Derived Dendritic CellsSuccessful in the presence of serum[4]
DOPE/β-Sitosterol LNPsMurine DC2.4 Dendritic Cells65-70%[5]
DSPC/Cholesterol LNPsMurine DC2.4 Dendritic Cells15%[5]

Note: Transfection efficiency is highly dependent on the cell type, mRNA cargo, and the specific experimental conditions.

Table 3: Cytotoxicity
Cationic Lipid FormulationCell LineCell ViabilityReference
DOPE/DC-CholOvarian Cancer Cells>75%[6]
DOPE/β-Sitosterol LNPsHEK cells80%[5]
DOPE/Cholesterol LNPsHEK cells65-70%[5]
DSPC/Cholesterol LNPsHEK cells65-70%[5]

Note: Cytotoxicity is influenced by the concentration of the lipid nanoparticles and the duration of exposure.[7] Cationic lipids can induce cytotoxicity through mechanisms such as the generation of reactive oxygen species (ROS).[8]

Experimental Methodologies

The following sections provide a detailed overview of the common experimental protocols used to formulate and evaluate cationic lipid nanoparticles for mRNA delivery.

Lipid Nanoparticle Formulation

A common method for preparing cationic LNPs is the thin-film hydration method followed by extrusion or sonication.[9][10]

Materials:

  • Cationic lipid (e.g., DOTAP, DC-Cholesterol)

  • Helper lipid (e.g., DOPE, Cholesterol)

  • Solvent (e.g., Chloroform)

  • Hydration buffer (e.g., RNase-free water or buffer)

  • mRNA

Protocol:

  • Lipid Film Formation: The cationic and helper lipids are dissolved in an organic solvent like chloroform (B151607) in a round-bottom flask. The solvent is then evaporated under a stream of inert gas (e.g., nitrogen or argon) or using a rotary evaporator to form a thin lipid film on the wall of the flask.[11]

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., RNase-free water or a suitable buffer) to form a multilamellar vesicle suspension. The hydration process is typically carried out above the phase transition temperature of the lipids.

  • Size Reduction: To obtain unilamellar vesicles of a defined size, the suspension is subjected to sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[6]

  • mRNA Encapsulation: The pre-formed cationic liposomes are then mixed with the mRNA solution. The electrostatic interactions between the positively charged lipids and the negatively charged mRNA lead to the formation of mRNA-LNP complexes.[9]

An alternative and increasingly popular method is microfluidic mixing, which allows for precise control over the mixing of the lipid-ethanol and aqueous mRNA solutions, leading to reproducible LNP formation.[12][13]

In Vitro Transfection Efficiency Assessment

The ability of LNPs to deliver functional mRNA into cells is a key performance indicator.

Materials:

  • Cultured cells (e.g., HEK293T, HeLa, or cell line of interest)

  • Cell culture medium

  • mRNA encoding a reporter protein (e.g., Green Fluorescent Protein (GFP) or Luciferase)

  • mRNA-LNP complexes

  • Assay-specific reagents (e.g., Luciferase assay substrate)

Protocol:

  • Cell Seeding: Plate the cells in a multi-well plate at a suitable density and allow them to adhere overnight.[3]

  • Transfection: Remove the cell culture medium and add fresh medium containing the mRNA-LNP complexes at various concentrations or N/P ratios (the molar ratio of nitrogen atoms in the cationic lipid to phosphate (B84403) groups in the mRNA).[3]

  • Incubation: Incubate the cells with the complexes for a specific period (e.g., 4 to 48 hours).[3][14]

  • Analysis:

    • For GFP: Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using flow cytometry or fluorescence microscopy.[15]

    • For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay kit.[16]

Cytotoxicity Assay

Evaluating the toxicity of cationic lipid formulations is crucial for their potential therapeutic application.

Materials:

  • Cultured cells

  • Cell culture medium

  • mRNA-LNP complexes

  • Cell viability assay reagent (e.g., MTT, alamarBlue, Cell Counting Kit-8)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach.[17]

  • Treatment: Expose the cells to a range of concentrations of the mRNA-LNP complexes for a defined period (e.g., 24, 48, or 72 hours).[7]

  • Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader to determine the percentage of viable cells relative to untreated control cells.[17] The half-maximal inhibitory concentration (IC50) can then be calculated.[18]

Visualizing the Delivery Pathway and Mechanism

To effectively design and optimize cationic lipid-based mRNA delivery systems, it is essential to understand the cellular processes involved. The following diagrams, generated using the DOT language, illustrate the key steps from nanoparticle formulation to endosomal escape of the mRNA.

Experimental_Workflow cluster_formulation LNP Formulation cluster_evaluation In Vitro Evaluation LipidFilm Lipid Film Formation Hydration Hydration LipidFilm->Hydration Aqueous Buffer SizeReduction Size Reduction Hydration->SizeReduction Extrusion/Sonication Encapsulation mRNA Encapsulation SizeReduction->Encapsulation mRNA Transfection Transfection Efficiency Encapsulation->Transfection Cytotoxicity Cytotoxicity Assay Encapsulation->Cytotoxicity

Fig. 1: Experimental workflow for LNP formulation and evaluation.

The journey of an mRNA-LNP into a cell and the subsequent release of its cargo is a multi-step process. After entering the cell, typically through endocytosis, the LNP must escape the endosome to release the mRNA into the cytoplasm where it can be translated into protein.[19]

Cellular_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP mRNA-LNP Endocytosis Endocytosis LNP->Endocytosis EarlyEndosome Early Endosome (pH ~6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome EndosomalEscape Endosomal Escape EarlyEndosome->EndosomalEscape Lysosome Lysosome (Degradation) LateEndosome->Lysosome LateEndosome->EndosomalEscape Cytoplasm Cytoplasm (mRNA Translation) EndosomalEscape->Cytoplasm

Fig. 2: Cellular uptake and endosomal escape of mRNA-LNPs.

The acidic environment of the endosome is thought to play a crucial role in triggering the release of mRNA from cationic LNPs. For ionizable lipids, the low pH leads to protonation, which facilitates interaction with the endosomal membrane and subsequent disruption.[20] Helper lipids like DOPE, which can adopt a non-bilayer hexagonal phase, are believed to promote this membrane fusion and endosomal escape.[21][22] Cholesterol contributes to the stability of the LNP structure.[21]

By understanding the interplay between lipid composition, nanoparticle characteristics, and cellular mechanisms, researchers can make more informed decisions in the design of highly effective and safe mRNA delivery systems for a wide range of therapeutic applications.

References

Comparative Performance of Cationic Lipid Transfection Reagents in Common Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various cationic lipid-based transfection reagents in two commonly used cell lines: HeLa and HEK293. While this guide was initially intended to focus on the performance of CCD Lipid01, publicly available experimental data for this specific reagent is limited. Therefore, we have broadened the scope to compare several widely used commercial transfection reagents, providing a valuable resource for researchers selecting a suitable reagent for their experiments.

The following sections present a summary of transfection efficiency and cytotoxicity data, detailed experimental protocols for key assays, and visualizations of the experimental workflow and the general mechanism of cationic lipid-mediated transfection.

Performance Comparison in Specific Cell Lines

The selection of a transfection reagent is critical for the successful delivery of nucleic acids into cells. Efficacy can vary significantly between different cell lines and is influenced by factors such as the health of the cells, passage number, and the nature of the nucleic acid being delivered.[1]

HeLa Cells

HeLa cells are a human cervical adenocarcinoma cell line widely used in biological research. The following table summarizes the transfection efficiency and cytotoxicity of several cationic lipid reagents in HeLa cells.

Transfection ReagentTransfection Efficiency (%)Cytotoxicity (%)Reference
FuGENE-HD43.66 ± 1.52< 5[2]
Lipofectamine™ 200031.66 ± 2.5Not specified[2]
X-tremeGENE4.33 ± 1.15High[2]
Spermine-C14 LiposomesComparable to Lipofectamine™ 2000> 80% cell viability[3]
Cationic Peptide Lipid (CPL) VesiclesNot specified (qualitatively effective)Not significant[4]
TC-1-12-based mRNA lipoplexes (MEI)71-83% (EGFP positive cells)~54%[5]
TC-1-12-based mRNA lipoplexes (TFH)Lower than MEI method~43%[5]

MEI: Modified Ethanol Injection; TFH: Thin-Film Hydration

HEK293 Cells

HEK293 cells, derived from human embryonic kidney, are another popular cell line for transfection studies due to their high transfectability.

Transfection ReagentTransfection Efficiency (%)Cell Viability (%)Reference
Transfection Reagent 2 (unnamed)~3-fold higher than Reagent 1, ~1.5-fold higher than Reagents 3 & 4Good[6][7]
Lipofectamine 3000>70%Not specified[8]
Turbofect59% (with pEGFP-N1)Higher than Lipofectamine 3000[9]
Lipofectamine 3000More efficient with pCDH plasmidLower than Turbofect[9]

Experimental Protocols

Reproducible and reliable data depends on well-defined experimental protocols. The following are generalized methods for assessing transfection efficiency and cytotoxicity.

Transfection Efficiency Assay (Reporter Gene Assay)

This protocol describes a common method for quantifying transfection efficiency using a reporter gene like Green Fluorescent Protein (GFP).[8]

  • Cell Seeding: Plate cells in a 24-well plate at a density that ensures 70-90% confluency on the day of transfection.[1][8][10]

  • Complex Formation:

    • Dilute 0.5 µg of plasmid DNA encoding the reporter gene in 50 µL of serum-free medium.

    • In a separate tube, dilute the cationic lipid transfection reagent in 50 µL of serum-free medium, following the manufacturer's instructions.

    • Combine the diluted DNA and lipid reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of DNA-lipid complexes.[8]

  • Transfection: Add the DNA-lipid complexes dropwise to the cells in each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.[8]

  • Analysis:

    • Fluorescence Microscopy: Visualize GFP expression using a fluorescence microscope.

    • Flow Cytometry: Quantify the percentage of GFP-positive cells by flow cytometry for a more quantitative analysis.[8]

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the transfection reagent to ensure that the observed effects are not due to cell death.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density.[11]

  • Transfection: Perform transfection as described in the protocol above, scaling down the volumes for the 96-well format.

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).

  • Assay:

    • XTT Assay: This colorimetric assay measures the metabolic activity of viable cells. Add the XTT reagent to each well and incubate for a specified time. Measure the absorbance at the appropriate wavelength to determine cell viability.[9]

    • Trypan Blue Exclusion Assay: This method distinguishes viable from non-viable cells. Trypan blue dye is excluded by live cells with intact membranes but taken up by dead cells. Count the number of stained (dead) and unstained (live) cells using a hemocytometer.[7]

    • Real-Time Cell Analysis (RTCA): This impedance-based method provides real-time monitoring of cell proliferation and cytotoxicity.[11]

Visualizations

Experimental Workflow for Transfection Efficacy Assessment

G cluster_transfection Transfection cluster_analysis Analysis cell_seeding Cell Seeding (70-90% confluency) dna_prep Plasmid DNA Dilution lipid_prep Cationic Lipid Dilution complex_formation DNA-Lipid Complex Formation (15-20 min) dna_prep->complex_formation lipid_prep->complex_formation add_complexes Add Complexes to Cells complex_formation->add_complexes incubation Incubation (24-48h at 37°C) add_complexes->incubation efficiency_analysis Transfection Efficiency (Microscopy/Flow Cytometry) incubation->efficiency_analysis cytotoxicity_analysis Cytotoxicity Assay (XTT/Trypan Blue) incubation->cytotoxicity_analysis G cluster_extracellular Extracellular Space cluster_cellular Cellular Mechanisms lipoplex Cationic Lipid-DNA Complex (Lipoplex) cell_membrane Cell Membrane Binding lipoplex->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape Proton Sponge Effect or Lipid Fusion cytoplasm Cytoplasm endosomal_escape->cytoplasm DNA Release nuclear_entry Nuclear Entry cytoplasm->nuclear_entry transcription Transcription nuclear_entry->transcription translation Translation transcription->translation protein Protein Expression translation->protein

References

The Biodistribution and Clearance of Cationic Lipid Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in vivo fate of lipid nanoparticles (LNPs) is paramount for designing safe and effective therapeutic delivery systems. This guide provides a comparative overview of the biodistribution and clearance of cationic lipid nanoparticles, with a focus on the factors that govern their journey through the body. While specific in vivo data for CCD Lipid01 is not publicly available, this guide will draw comparisons from established classes of cationic lipids and formulation strategies to provide a predictive framework.

Principles of Lipid Nanoparticle Biodistribution and Clearance

The biodistribution of intravenously administered lipid nanoparticles is primarily dictated by their physicochemical properties, including size, surface charge, and the presence of polyethylene (B3416737) glycol (PEG).[1] Upon entering the bloodstream, LNPs are subject to opsonization—the process of being coated by plasma proteins—which marks them for clearance by the mononuclear phagocyte system (MPS), predominantly in the liver and spleen.

Key factors influencing biodistribution and clearance include:

  • Size: Nanoparticles with a hydrodynamic diameter of less than 100 nm generally exhibit longer circulation times. Larger particles are more rapidly cleared by the MPS.

  • Surface Charge: Cationic lipids, while beneficial for nucleic acid encapsulation and endosomal escape, can lead to rapid clearance due to interactions with negatively charged blood components and cell surfaces. This can also lead to toxicity.

  • PEGylation: The incorporation of PEG-lipids creates a hydrophilic shield on the nanoparticle surface, which sterically hinders the binding of opsonins and reduces MPS uptake, thereby prolonging circulation half-life.

  • Lipid Composition: The choice of cationic lipid, helper lipids (like cholesterol and DOPE), and their molar ratios significantly impacts the stability, fusogenicity, and in vivo behavior of the LNP.

Comparative Biodistribution of Cationic Lipid Nanoparticles

While specific data for this compound is unavailable, we can compare the expected biodistribution profiles of different cationic LNP formulations based on existing literature. The primary sites of accumulation for systemically administered LNPs are the liver, spleen, and to a lesser extent, the lungs.

Table 1: Comparative Biodistribution of Different LNP Formulations

LNP FormulationPrimary Organ of AccumulationKey Influencing FactorsExpected Profile for a Novel Cationic LNP (e.g., this compound-based)
Standard Cationic LNP (e.g., DOTAP-based) Liver, Spleen, LungsHigh positive surface charge leads to rapid opsonization and MPS uptake.Likely to show significant accumulation in the liver and spleen. Lung accumulation may also be observed, particularly with larger particle sizes or specific lipid compositions.
PEGylated Cationic LNP Liver (reduced), Spleen (reduced)PEGylation reduces opsonization, leading to longer circulation and potentially broader distribution to other tissues, including tumors.A PEGylated this compound formulation would be expected to have a longer circulation half-life and reduced liver and spleen accumulation compared to its non-PEGylated counterpart.
Ionizable Cationic LNP (e.g., MC3-based) Liver (hepatocytes)pKa of the ionizable lipid allows for a near-neutral surface charge at physiological pH, reducing nonspecific interactions and clearance until endosomal acidification.If this compound is an ionizable lipid, its biodistribution would be highly dependent on its pKa. An optimal pKa would lead to efficient liver targeting.
Targeted LNP (e.g., with specific ligands) Target Tissue (e.g., tumor, specific cell type)Surface functionalization with ligands (e.g., antibodies, peptides) directs the LNP to specific receptors on target cells.Functionalizing a this compound LNP with a targeting ligand could significantly alter its biodistribution, enhancing accumulation at the desired site of action.

Clearance Pathways of Lipid Nanoparticles

The clearance of LNPs from the body occurs through several mechanisms, primarily hepatic and renal routes. The rate and pathway of clearance are intrinsically linked to the nanoparticle's biodistribution.

Table 2: Clearance Mechanisms of Lipid Nanoparticles

Clearance PathwayDescriptionLNP Characteristics Favoring this Pathway
Hepatic Clearance Uptake by liver sinusoidal endothelial cells (LSECs) and Kupffer cells (resident macrophages). Nanoparticles are then metabolized and their components are excreted via the biliary route into the feces.Larger particle size (>100 nm), positive surface charge, and lack of PEGylation.
Splenic Clearance Filtration and uptake by macrophages in the spleen.Larger particle size and rigid structures.
Renal Clearance Filtration through the glomeruli of the kidneys and excretion in the urine.Very small particle size (< 8 nm). This is generally not the primary clearance route for most therapeutic LNPs.

Experimental Protocols for Biodistribution and Clearance Studies

To experimentally determine the biodistribution and clearance of a novel LNP formulation like one containing this compound, the following methodologies are typically employed.

In Vivo Biodistribution Study
  • Nanoparticle Preparation and Labeling:

    • Formulate LNPs containing this compound, helper lipids, and a fluorescent or radioactive label. A common method is to encapsulate a fluorescent dye (e.g., DiD) or chelate a radionuclide (e.g., 111In).

    • Characterize the labeled LNPs for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

  • Animal Model:

    • Administer the labeled LNPs to a cohort of rodents (e.g., mice or rats) via the desired route of administration (typically intravenous injection).

  • In Vivo Imaging:

    • At various time points post-injection (e.g., 1, 4, 24, 48 hours), perform whole-body imaging using an appropriate imaging modality (e.g., IVIS for fluorescence, PET/SPECT for radioactivity) to visualize the real-time biodistribution.

  • Ex Vivo Organ Analysis:

    • At the end of the study, euthanize the animals and harvest major organs (liver, spleen, lungs, kidneys, heart, brain, etc.).

    • Quantify the amount of label in each organ using a fluorometer or gamma counter.

    • Express the data as a percentage of the injected dose per gram of tissue (%ID/g).

Blood Clearance Study
  • Animal Model and Administration:

    • Administer the labeled LNPs to animals as described above.

  • Blood Sampling:

    • Collect small blood samples from the animals at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-injection.

  • Quantification:

    • Measure the concentration of the label in the blood samples.

  • Pharmacokinetic Analysis:

    • Plot the blood concentration of the LNPs over time and fit the data to a pharmacokinetic model to determine the circulation half-life (t1/2).

Visualizing Experimental Workflows and Logical Relationships

To better illustrate the processes involved in assessing LNP biodistribution and the factors influencing it, the following diagrams are provided.

G cluster_prep Nanoparticle Preparation cluster_invivo In Vivo Study cluster_exvivo Ex Vivo Analysis prep1 Formulate LNP with This compound & Label prep2 Characterize Size, PDI, Zeta Potential (DLS) prep1->prep2 invivo1 Administer Labeled LNP to Animal Model (IV) prep2->invivo1 invivo2 In Vivo Imaging (e.g., IVIS, PET/SPECT) invivo1->invivo2 invivo3 Blood Sampling (Multiple Time Points) invivo1->invivo3 exvivo1 Harvest Organs at Terminal Time Point invivo2->exvivo1 exvivo3 Quantify Label in Blood (Pharmacokinetics) invivo3->exvivo3 exvivo2 Quantify Label in Organs (%ID/g) exvivo1->exvivo2

Caption: Workflow for a typical in vivo biodistribution and clearance study of lipid nanoparticles.

G cluster_factors Influencing Factors cluster_outcomes In Vivo Fate lnp LNP Physicochemical Properties size Size lnp->size charge Surface Charge (Cationic) lnp->charge peg PEGylation lnp->peg lipid Lipid Composition lnp->lipid opsonization Opsonization size->opsonization mps MPS Uptake (Liver, Spleen) size->mps charge->opsonization peg->opsonization reduces circulation Blood Circulation Half-life lipid->circulation opsonization->mps distribution Tissue Biodistribution circulation->distribution mps->distribution

Caption: Key factors influencing the in vivo biodistribution and clearance of lipid nanoparticles.

References

Evaluating the Immunogenicity of Cationic Lipid Formulations for Vaccine Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the immunogenicity of CCD Lipid01 is not publicly available. This guide provides a comparative analysis of well-characterized cationic lipids — DOTAP, DDA, and DC-Chol — that are commonly used in lipid nanoparticle (LNP) formulations for vaccine delivery. These lipids serve as representative examples to understand the potential immunogenic profiles of cationic lipid-based delivery systems.

Introduction

Cationic lipids are integral components of lipid nanoparticle (LNP) delivery systems, playing a crucial role in encapsulating and delivering nucleic acid-based antigens, such as mRNA, and acting as adjuvants to enhance the immune response. The choice of cationic lipid can significantly influence the immunogenicity, efficacy, and safety profile of a vaccine. This guide provides a comparative overview of the immunogenic properties of three widely studied cationic lipids: DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), DDA (dimethyldioctadecylammonium), and DC-Chol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol).

Comparative Immunogenicity Data

The following tables summarize quantitative data from preclinical studies comparing the immunogenic effects of LNP formulations containing DOTAP, DDA, and DC-Chol.

Table 1: Physicochemical Properties of Cationic Lipid-Based Liposomes

Cationic LipidMean Vesicle Size (nm)Polydispersity Index (PDI)ζ-Potential (mV)Antigen Adsorption (%)
DDA:TDB ~400N/AN/A95-98
DC-Chol:TDB ~220N/AN/A95-98
DOTAP:TDB ~7600.32 - 0.35N/A95-98

Data extracted from Henriksen-Lacey et al.[1][2]

Table 2: In Vivo Immune Response to Cationic Lipid Formulations

Cationic Lipid FormulationPredominant Immune ResponseIFN-γ Production (Th1 indicator)IL-5 Production (Th2 indicator)Antigen Retention at Injection Site
DDA:TDB Strong Th1HighLowProlonged
DC-Chol:TDB Mixed Th1/Th2ModerateModerateProlonged
DOTAP:TDB Weak Th1LowLowShort

Data synthesized from Henriksen-Lacey et al.[1][2]

Signaling Pathways in Cationic Lipid-Mediated Immunity

Cationic lipids are not merely delivery vehicles; they possess intrinsic adjuvant properties and can activate innate immune signaling pathways. The diagram below illustrates the proposed mechanism of action.

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell Response LNP Cationic LNP TLR TLR2 / TLR4 LNP->TLR Recognition NLRP3 NLRP3 Inflammasome LNP->NLRP3 Activation MHC Antigen Presentation (MHC Class I & II) LNP->MHC Enhanced Antigen Uptake & Processing NFkB NF-κB Activation TLR->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-1β, IL-6) NLRP3->Cytokines NFkB->Cytokines Th1 Th1 Differentiation (IFN-γ) Cytokines->Th1 Th2 Th2 Differentiation (IL-4, IL-5) Cytokines->Th2 MHC->Th1 MHC->Th2 CTL CTL Activation MHC->CTL Cross-presentation

Caption: Proposed signaling pathways activated by cationic lipid nanoparticles.

Cationic lipids can be recognized by Toll-like receptors (TLRs), such as TLR2 and TLR4, on antigen-presenting cells (APCs).[3][4][5] This recognition can trigger downstream signaling cascades, leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.[3] Some cationic lipids have also been shown to activate the NLRP3 inflammasome, further amplifying the inflammatory response.[3][4] This innate immune activation enhances antigen presentation and promotes the differentiation of T helper (Th) cells into Th1 or Th2 phenotypes, as well as the activation of cytotoxic T lymphocytes (CTLs).[1]

Experimental Protocols

Detailed methodologies for key experiments used to evaluate the immunogenicity of LNP formulations are provided below.

Experimental Workflow for Immunogenicity Assessment

G cluster_prep Vaccine Preparation & Administration cluster_analysis Immunogenicity Analysis Formulation LNP Formulation (e.g., with DOTAP, DDA, or DC-Chol) Characterization Physicochemical Characterization (Size, PDI, Zeta Potential) Formulation->Characterization Immunization Animal Immunization (e.g., Mice, IM injection) Characterization->Immunization Sampling Blood & Spleen Collection Immunization->Sampling ELISA ELISA for Antibody Titer (IgG, IgG1, IgG2a) Sampling->ELISA ELISpot ELISpot for T-cell Response (IFN-γ, IL-4) Sampling->ELISpot

Caption: General workflow for evaluating the immunogenicity of LNP formulations.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer

This protocol is for a standard indirect ELISA to measure antigen-specific antibody titers in serum samples from immunized animals.[6][7][8][9]

Materials:

  • 96-well high-binding ELISA plates

  • Recombinant antigen

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 5% BSA or non-fat milk)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Serum samples from immunized and control animals

  • Enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating:

    • Dilute the recombinant antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the diluted antigen to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate 3-5 times with wash buffer to remove unbound antigen.

  • Blocking:

    • Add 200 µL of blocking buffer to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate 3-5 times with wash buffer.

  • Sample Incubation:

    • Prepare serial dilutions of the serum samples in blocking buffer.

    • Add 100 µL of the diluted sera to the respective wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate 3-5 times with wash buffer.

  • Secondary Antibody Incubation:

    • Dilute the enzyme-conjugated secondary antibody in blocking buffer to the recommended concentration.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate 3-5 times with wash buffer.

  • Substrate Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature until color develops (typically 15-30 minutes).

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The antibody titer is determined as the reciprocal of the highest dilution that gives a signal significantly above the background.

Enzyme-Linked Immunospot (ELISpot) Assay for T-Cell Response

This protocol is for detecting antigen-specific cytokine-secreting T-cells (e.g., IFN-γ for Th1, IL-4 for Th2) from the spleens of immunized animals.[10][11][12][13][14]

Materials:

  • 96-well ELISpot plates (e.g., PVDF membrane)

  • Capture antibody for the cytokine of interest (e.g., anti-mouse IFN-γ)

  • Blocking buffer

  • Splenocytes isolated from immunized and control animals

  • Antigen or peptide pool for stimulation

  • Biotinylated detection antibody for the cytokine of interest

  • Streptavidin-enzyme conjugate (e.g., Streptavidin-HRP)

  • Substrate solution (e.g., AEC or BCIP/NBT)

  • ELISpot plate reader

Procedure:

  • Plate Coating:

    • Coat the ELISpot plate with the capture antibody overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate to remove excess antibody and then block with blocking buffer for 1-2 hours at room temperature.

  • Cell Plating and Stimulation:

    • Isolate splenocytes from immunized and control mice.

    • Add a defined number of splenocytes (e.g., 2-5 x 10⁵ cells/well) to the coated wells.

    • Stimulate the cells with the specific antigen or peptide pool. Include positive (e.g., mitogen) and negative (medium only) controls.

    • Incubate for 18-24 hours at 37°C in a CO₂ incubator.

  • Detection Antibody Incubation:

    • Lyse the cells and wash the plate to remove them.

    • Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation:

    • Wash the plate and add the streptavidin-enzyme conjugate.

    • Incubate for 1 hour at room temperature.

  • Spot Development:

    • Wash the plate and add the substrate solution.

    • Incubate until distinct spots appear.

  • Data Acquisition:

    • Stop the reaction by washing with water.

    • Allow the plate to dry and count the spots using an ELISpot reader. The number of spots corresponds to the number of cytokine-secreting cells.

Conclusion

The choice of cationic lipid is a critical determinant of the immunogenic outcome of an LNP-based vaccine. As demonstrated by the comparative data on DDA, DC-Chol, and DOTAP, different cationic lipids can drive distinct immune responses, varying in their Th1/Th2 polarization and the duration of antigen presentation. While specific data for this compound is not available in the public domain, the principles and experimental approaches outlined in this guide provide a robust framework for evaluating the immunogenicity of any novel cationic lipid formulation. Researchers and drug developers are encouraged to perform such comparative studies to select the optimal lipid components for their vaccine candidates, thereby tailoring the immune response for maximum efficacy and safety.

References

The Vanguard of LNP Formulation: A Comparative Guide to Alternatives for CCD Lipid01

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the selection of an optimal ionizable lipid is a critical determinant of therapeutic success. While CCD Lipid01 has its place in the lipid nanoparticle (LNP) formulation toolkit, a range of potent alternatives have emerged, offering enhanced efficacy and safety profiles for the delivery of mRNA and siRNA therapeutics. This guide provides an objective comparison of this compound's leading alternatives, supported by experimental data to inform your formulation decisions.

The landscape of ionizable lipids is dominated by a few key players that have demonstrated exceptional performance in preclinical and clinical settings. These include the well-established DLin-MC3-DMA, and the more recent innovations, SM-102 and ALC-0315, which have been pivotal in the success of mRNA-based COVID-19 vaccines.[][2][3] This guide will delve into the comparative performance of these lipids, offering a data-driven perspective on their suitability for your research and development endeavors.

Performance Benchmarks: A Head-to-Head Comparison

The efficacy of an ionizable lipid is a multifactorial equation, balancing potent transfection with minimal toxicity and robust stability. The following table summarizes the key performance indicators for the leading alternatives to this compound, drawing from available experimental data. It is important to note that direct comparative data for this compound against these specific lipids is not extensively available in the public domain; therefore, this comparison focuses on the well-documented alternatives.

Ionizable LipidTransfection EfficiencyIn Vivo ToxicityStabilityKey Features & Applications
DLin-MC3-DMA Potent hepatic gene silencing.[]Generally well-tolerated at therapeutic doses.Established stability profile.A benchmark for siRNA delivery; used in the first FDA-approved siRNA drug, Onpattro®.[]
SM-102 High transfection efficiency for mRNA delivery.[4] Superior in inducing protein expression in some in vitro studies.[5]Generally considered safe for vaccine applications.[6]Demonstrates good stability, outperforming ALC-0315 at 4°C storage in one study.[7]A key component in the Moderna COVID-19 vaccine.[6]
ALC-0315 Significantly enhances cellular uptake and release of mRNA. Achieved greater knockdown of target proteins compared to MC3 in an in vivo siRNA study.[2][3]Increased markers of liver toxicity observed at high doses in one study.[2]Stable and highly uniform formulations.A core component of the Pfizer-BioNTech COVID-19 vaccine.[8]

Experimental Methodologies: A Blueprint for Your Research

To ensure the reproducibility and accuracy of your findings, detailed experimental protocols are indispensable. Below are standardized methodologies for key experiments cited in the comparison of these ionizable lipids.

LNP Formulation via Microfluidic Mixing

A widely adopted method for producing uniform LNPs with high encapsulation efficiency involves microfluidic mixing.[9][10]

Materials:

  • Lipid Stock Solution (in Ethanol): Ionizable lipid (e.g., DLin-MC3-DMA, SM-102, ALC-0315), helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000). A typical molar ratio is 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid.[3][11][12]

  • mRNA/siRNA Aqueous Solution: Nucleic acid dissolved in a low pH buffer, such as 100 mM sodium acetate (B1210297) at pH 5.0.[12]

Procedure:

  • Prepare the lipid mixture by combining the individual lipid stock solutions in ethanol (B145695).

  • Prepare the aqueous solution containing the mRNA or siRNA.

  • Utilize a microfluidic mixing device to rapidly mix the ethanolic lipid solution with the aqueous nucleic acid solution at a controlled flow rate.

  • The rapid mixing induces the self-assembly of lipids and the encapsulation of the nucleic acid, forming LNPs.

  • The resulting LNP solution is then typically dialyzed against a physiological buffer (e.g., PBS) to remove ethanol and raise the pH.

In Vitro Transfection Efficiency Assay

This assay quantifies the ability of LNPs to deliver their nucleic acid payload into cells, leading to protein expression (for mRNA) or gene silencing (for siRNA).[13][14]

Materials:

  • Cultured cells (e.g., HepG2, HEK293).[11][14]

  • Complete cell culture medium.

  • mRNA-LNPs or siRNA-LNPs.

  • Luciferase assay reagent (for luciferase-encoding mRNA) or a method to measure target protein levels (for siRNA).[15]

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Dilute the LNP formulation to the desired concentration in complete cell culture medium.

  • Remove the existing medium from the cells and add the LNP-containing medium.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • For mRNA-LNPs encoding a reporter protein like luciferase, lyse the cells and measure the luminescence using a plate reader.[14][15]

  • For siRNA-LNPs, quantify the knockdown of the target gene by measuring mRNA levels (e.g., via qPCR) or protein levels (e.g., via Western blot or ELISA).

In Vivo Toxicity Assessment

Evaluating the potential toxicity of LNP formulations in animal models is a critical step in preclinical development.[16][17][18]

Materials:

  • Animal models (e.g., C57BL/6 mice).[14]

  • LNP formulations.

  • Saline or other appropriate vehicle control.

  • Equipment for blood collection and tissue harvesting.

  • Reagents for measuring markers of liver toxicity (e.g., ALT, AST) and other organ function.[18]

Procedure:

  • Administer the LNP formulations to the animals via the desired route (e.g., intravenous injection).

  • Monitor the animals for any adverse clinical signs.

  • At specified time points, collect blood samples to analyze serum chemistry for markers of organ toxicity.[18]

  • At the end of the study, euthanize the animals and perform a gross necropsy.

  • Collect major organs (liver, spleen, kidneys, etc.) for histopathological analysis to identify any tissue damage.[16]

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the key workflows in LNP formulation and evaluation.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Ionizable Lipid Ionizable Lipid Lipid Mix Lipid Mix Ionizable Lipid->Lipid Mix Helper Lipid Helper Lipid Helper Lipid->Lipid Mix Cholesterol Cholesterol Cholesterol->Lipid Mix PEG-Lipid PEG-Lipid PEG-Lipid->Lipid Mix Microfluidic Mixing Microfluidic Mixing Lipid Mix->Microfluidic Mixing mRNA/siRNA mRNA/siRNA Aqueous Solution Aqueous Solution mRNA/siRNA->Aqueous Solution Low pH Buffer Low pH Buffer Low pH Buffer->Aqueous Solution Aqueous Solution->Microfluidic Mixing Self-Assembly Self-Assembly Microfluidic Mixing->Self-Assembly LNP Formulation LNP Formulation Self-Assembly->LNP Formulation

LNP Formulation Workflow

The diagram above illustrates the process of lipid nanoparticle formulation using microfluidic mixing, where an organic phase containing the lipids is rapidly mixed with an aqueous phase containing the nucleic acid cargo.

In_Vitro_Evaluation_Workflow Cell Seeding Cell Seeding LNP Treatment LNP Treatment Cell Seeding->LNP Treatment 24h Incubation Incubation LNP Treatment->Incubation 24-48h Assay Assay Incubation->Assay Data Analysis Data Analysis Assay->Data Analysis

In Vitro Evaluation Workflow

This flowchart outlines the key steps in assessing the in vitro transfection efficiency of lipid nanoparticles, from cell seeding to data analysis.

In_Vivo_Toxicity_Workflow cluster_analysis Analysis Animal Model Animal Model LNP Administration LNP Administration Animal Model->LNP Administration Monitoring Monitoring LNP Administration->Monitoring Blood Collection Blood Collection Monitoring->Blood Collection Tissue Harvesting Tissue Harvesting Monitoring->Tissue Harvesting Serum Chemistry Serum Chemistry Blood Collection->Serum Chemistry Histopathology Histopathology Tissue Harvesting->Histopathology

In Vivo Toxicity Workflow

The above diagram provides a simplified overview of the in vivo toxicity assessment process for lipid nanoparticle formulations, from administration in an animal model to subsequent analysis of blood and tissues.

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal of CCD Lipid01

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the lifecycle of a laboratory chemical extends beyond its experimental use. The proper disposal of substances like CCD Lipid01, a cationic lipid integral to advanced drug delivery systems, is a critical final step that ensures laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive framework for the safe and effective disposal of this compound, grounded in established best practices for chemical waste management.

Disclaimer: This document provides guidance based on general best practices for the disposal of research-grade cationic lipids and nanoparticles. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. It is imperative that users consult the specific SDS provided by their supplier for this compound and contact their institution's Environmental Health and Safety (EHS) department for detailed protocols that comply with all local, state, and federal regulations.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure that all personnel handling this compound waste are equipped with the appropriate Personal Protective Equipment (PPE). Given the nature of cationic lipids and their use in forming nanoparticles, a cautious approach is warranted.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile) are mandatory. Consider double-gloving, especially when handling concentrated solutions.
Eye/Face Protection Safety glasses with side shields or chemical safety goggles must be worn at all times.
Body Protection A fully buttoned laboratory coat is required to protect against splashes and contamination of personal clothing.
Respiratory Protection If there is a risk of aerosolization (e.g., during sonication or spill cleanup), a NIOSH-approved respirator may be necessary. Consult your EHS department for specific guidance.

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound involves a systematic approach of segregation, collection, and labeling, followed by appropriate storage and handover to trained EHS personnel.

Experimental Protocol: Waste Segregation and Collection

  • Identify Waste Streams: Determine all forms of this compound waste generated in your experiments. This may include:

    • Unused or expired pure this compound.

    • Aqueous solutions containing this compound.

    • Organic solvent solutions of this compound (e.g., in ethanol (B145695) or chloroform).

    • Contaminated labware (e.g., pipette tips, tubes, vials).

    • Contaminated PPE (e.g., gloves).

  • Segregate Waste: Proper segregation is crucial to prevent dangerous chemical reactions and ensure correct disposal pathways.[1][2]

    • Solid Waste: Collect uncontaminated, expired, or surplus this compound in a designated, sealed container labeled "Solid Hazardous Waste."

    • Liquid Waste:

      • Collect aqueous solutions containing this compound in a separate, sealed, and leak-proof container labeled "Aqueous Hazardous Waste."

      • Solutions of this compound in organic solvents should be collected in a container compatible with the solvent, labeled appropriately (e.g., "Non-Halogenated Solvent Waste"). Never mix halogenated and non-halogenated solvent waste.

    • Contaminated Labware: Dispose of all sharps (needles, etc.) in a designated sharps container. Other contaminated items like gloves and pipette tips should be collected in a sealed bag or container clearly marked as "Hazardous Waste."

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The primary hazards (obtain from the specific SDS, but likely includes "Irritant").

    • The accumulation start date.

Never dispose of this compound solutions down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

CCD_Lipid01_Disposal_Workflow start Start: this compound Waste Generated assess_form Assess Waste Form (Solid, Liquid, Labware) start->assess_form solid_waste Solid Waste (Unused/Expired) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess_form->liquid_waste Liquid labware_waste Contaminated Labware (Tips, Gloves, etc.) assess_form->labware_waste Labware solid_container Solid Hazardous Waste Container solid_waste->solid_container assess_liquid Aqueous or Organic Solvent? liquid_waste->assess_liquid labware_container Hazardous Labware Waste Container labware_waste->labware_container aqueous_waste Aqueous Waste Container assess_liquid->aqueous_waste Aqueous organic_waste Organic Solvent Waste Container assess_liquid->organic_waste Organic label_container Label Container Correctly: - 'Hazardous Waste' - Chemical Name - Hazards - Date aqueous_waste->label_container organic_waste->label_container solid_container->label_container labware_container->label_container store_saa Store Sealed Container in Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Storage and Final Disposal

All properly labeled and sealed hazardous waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of laboratory personnel and located at or near the point of waste generation.[1] Ensure that incompatible waste types are segregated within the SAA using secondary containment, such as plastic tubs.

Once a waste container is full, or as per your institution's guidelines, arrange for its removal by contacting your EHS department. Do not allow hazardous waste to accumulate in the laboratory for extended periods.

References

Personal protective equipment for handling CCD Lipid01

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling CCD Lipid01. The following procedural steps and operational plans are designed to ensure the safe use of this cationic lipid in a laboratory setting.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The hazard identification and some safety recommendations are based on a representative SDS for a similar cationic lipid from the same supplier. It is imperative to handle this compound with caution and adhere to all institutional and local safety protocols.

Hazard Identification

Based on analogous compounds, this compound should be treated as potentially hazardous. The primary anticipated hazards include:

  • Acute Oral Toxicity : May be harmful if swallowed.

  • Skin Irritation : May cause skin irritation upon contact.

  • Serious Eye Irritation : May cause serious eye irritation.

  • Respiratory Irritation : May cause respiratory tract irritation if inhaled.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

  • Eye and Face Protection : Wear chemical safety goggles or a face shield.

  • Hand Protection : Use chemically resistant gloves, such as nitrile gloves. Change gloves immediately if they become contaminated.

  • Body Protection : A standard laboratory coat must be worn. Ensure it is fully buttoned.

  • Respiratory Protection : If working outside of a fume hood or if aerosolization is possible, use a NIOSH-approved respirator.

Operational and Disposal Plan

A systematic approach to handling, from receipt to disposal, is critical for safety and experimental integrity.

Step 1: Receiving and Storage

Upon receiving the shipment, inspect the container for any damage or leaks. This compound is typically shipped at room temperature for short durations. For long-term storage, adhere to the supplier's recommendations.

Step 2: Preparation of Solutions

This compound is a cationic lipid used for the delivery of biologically active agents to cells and tissues. Reconstitution should be performed in a chemical fume hood. If precipitation or phase separation is observed, gentle heating and/or sonication can be used to aid dissolution.

Example Reconstitution Protocol: To prepare a 1 mL working solution, the following steps can be taken:

  • Add 100 μL of a 25.0 mg/mL DMSO stock solution to 400 μL of PEG300 and mix thoroughly.

  • To this mixture, add 50 μL of Tween-80 and mix again until the solution is homogeneous.

  • Finally, add 450 μL of saline to bring the total volume to 1 mL.

Step 3: Handling and Experimental Use
  • Always handle solutions containing this compound within a chemical fume hood to avoid inhalation of aerosols.

  • Avoid direct contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Ensure a safety shower and eyewash station are readily accessible.

Step 4: Emergency Procedures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and rinse the affected skin area thoroughly with water.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion : Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Step 5: Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.

  • Liquid Waste : Collect all unused solutions and experimental liquid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste : Dispose of all contaminated labware, such as pipette tips, tubes, and gloves, in a designated solid hazardous waste container.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueSource
Storage Temperature (Stock Solution) -80°C (for 6 months); -20°C (for 1 month)
Solubility in Formulation ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
CAS Number 1799316-64-5

Workflow for Handling and Disposal of this compound

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive & Inspect Shipment Store Store at Recommended Temperature (-20°C or -80°C) Receive->Store Prep Prepare Solutions in Fume Hood Store->Prep PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Prep->PPE Emergency Emergency Procedures (Spill, Exposure) Prep->Emergency Use Experimental Use in Fume Hood PPE->Use Waste Segregate Waste (Liquid & Solid) Use->Waste Use->Emergency Dispose Dispose as Hazardous Chemical Waste Waste->Dispose

Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。